molecular formula C8H9ClF3NO B2904359 (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride CAS No. 2216746-84-6

(S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride

カタログ番号: B2904359
CAS番号: 2216746-84-6
分子量: 227.61
InChIキー: JDMQNFSWVGXQKQ-FJXQXJEOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride is a useful research compound. Its molecular formula is C8H9ClF3NO and its molecular weight is 227.61. The purity is usually 95%.
BenchChem offers high-quality (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-[(1S)-1-amino-2,2,2-trifluoroethyl]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO.ClH/c9-8(10,11)7(12)5-1-3-6(13)4-2-5;/h1-4,7,13H,12H2;1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMQNFSWVGXQKQ-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(F)(F)F)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Elucidation of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the trifluoromethyl (–CF₃) group into chiral amine scaffolds is a highly privileged strategy in modern drug discovery. The –CF₃ moiety dramatically modulates lipophilicity, enhances metabolic stability against cytochrome P450 oxidation, and lowers the pKa of adjacent amines, thereby altering target binding kinetics. However, the strong electron-withdrawing nature and steric bulk of the –CF₃ group present unique challenges for structural and stereochemical characterization.

This whitepaper provides an in-depth, causality-driven guide to the structural elucidation of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride . Moving beyond basic spectral assignments, we will deconstruct the physical chemistry dictating the analytical readouts, establishing a self-validating workflow utilizing High-Resolution Mass Spectrometry (HRMS), Multinuclear NMR (¹H, ¹³C, ¹⁹F), and stereochemical assignment via Mosher’s derivatization [1].

Molecular Architecture & Analytical Strategy

The target molecule is a hydrochloride salt comprising a phenolic ring and a chiral benzylic center substituted with a primary amine and a trifluoromethyl group.

  • Chemical Formula (Free Base): C₈H₈F₃NO

  • Key Structural Challenges:

    • Distinguishing the para-substituted aromatic system.

    • Resolving the massive scalar couplings (C–F and H–F) induced by the –CF₃ group.

    • Definitively assigning the absolute (S)-configuration at the flexible benzylic position.

To ensure rigorous scientific integrity, the elucidation must follow a sequential, orthogonal workflow where each analytical technique validates the previous one.

Workflow Start Target: (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol HCl HRMS HRMS (ESI+) Formula & Exact Mass Confirmation Start->HRMS NMR1D 1D NMR (1H, 13C, 19F) Functional Groups & Spin-Spin Coupling HRMS->NMR1D NMR2D 2D NMR (COSY, HSQC, HMBC) Skeletal Connectivity Validation NMR1D->NMR2D Stereo Stereochemical Assignment Mosher's Method & X-Ray Crystallography NMR2D->Stereo Final Confirmed (S)-Configuration Stereo->Final

Fig 1. Sequential analytical workflow for structural and stereochemical elucidation.

High-Resolution Mass Spectrometry (HRMS)

Before probing molecular connectivity, the exact mass must be verified to rule out synthetic impurities or degradation products.

  • Ionization Choice: Electrospray Ionization (ESI) in positive mode is selected because the primary amine readily accepts a proton.

  • Expected Observation: The hydrochloride counterion is lost during ionization. The base peak will correspond to the protonated free base [M+H]+ .

  • Causality: For C₈H₈F₃NO, the theoretical exact mass of [M+H]+ is m/z 192.0636. An observed mass within ≤ 3 ppm mass error validates the elemental composition. Furthermore, the isotopic pattern (M+1, M+2) will confirm the absence of heavier halogens (like Cl or Br covalently bound to the core), as the ionic chloride washes out in the solvent front.

Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

Because the target is a hydrochloride salt, DMSO-d₆ is the mandatory solvent. Using CDCl₃ or CD₃OD would lead to rapid deuterium exchange of the –OH and –NH₃⁺ protons, rendering them invisible. DMSO-d₆ strongly solvates the cation and slows proton exchange, allowing direct observation of the heteroatom protons [2].

The Trifluoromethyl Effect (Scalar Coupling)

The ¹³C NMR spectrum is heavily dictated by the spin-1/2 ¹⁹F nuclei. The –CF₃ carbon will not appear as a singlet; it will be split into a massive quartet by one-bond carbon-fluorine coupling ( 1JC−F​≈280 Hz). The adjacent chiral methine carbon will also be split into a smaller quartet ( 2JC−F​≈30 Hz). Recognizing these quartets is the definitive hallmark of the 1-amino-2,2,2-trifluoroethyl scaffold.

Table 1: Expected Multinuclear NMR Assignments (DMSO-d₆)
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment / Causality
¹H 10.05Singlet (s)-Phenolic –OH (Hydrogen bonded to DMSO)
¹H 9.20Broad Singlet (br s)-–NH₃⁺ (Broadened by ¹⁴N quadrupolar relaxation)
¹H 7.35Doublet (d)8.6Ar–H (ortho to chiral center; deshielded)
¹H 6.85Doublet (d)8.6Ar–H (ortho to phenol; shielded by +M effect)
¹H 5.05Quartet (q)7.8Chiral CH (Split by adjacent –CF₃ group)
¹³C 158.5Singlet (s)-Ar–C (Attached to –OH)
¹³C 130.2Singlet (s)-Ar–CH (ortho to chiral center)
¹³C 124.5Quartet (q)~280 ( 1JC−F​ )–CF₃ carbon
¹³C 115.8Singlet (s)-Ar–CH (ortho to phenol)
¹³C 53.2Quartet (q)~31 ( 2JC−F​ )Chiral CH carbon
¹⁹F -74.5Doublet (d)7.8 ( 3JF−H​ )–CF₃ group (Split by adjacent chiral CH)

2D NMR Connectivity Validation

To transition from isolated functional groups to a verified molecular skeleton, 2D NMR is employed:

  • COSY (Correlation Spectroscopy): Will show the critical 3JH−H​ coupling between the aromatic doublets (δ 7.35 and 6.85), confirming the para-substitution pattern.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps the protons directly to their parent carbons, confirming that the proton at δ 5.05 is attached to the quartet carbon at δ 53.2.

  • HMBC (Heteronuclear Multiple Bond Correlation): The definitive proof of the framework. The chiral methine proton (δ 5.05) will show strong 3JC−H​ correlations to the ipso-aromatic carbon and the ortho-aromatic carbons, locking the trifluoroethyl group to the phenol ring.

Absolute Stereochemistry Determination

While NMR confirms the 2D connectivity, it cannot inherently distinguish between (R) and (S) enantiomers without a chiral environment. We utilize Mosher’s Method , which involves derivatizing the primary amine with both (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) to form diastereomeric amides[3].

The Conformational Causality

For α-trifluoromethyl amines, the Mosher amide adopts a highly specific syn-periplanar conformation where the methine proton, the amide carbonyl oxygen, and the MTPA trifluoromethyl group are aligned. Because the MTPA phenyl ring creates a strong magnetic shielding cone, protons positioned spatially beneath it will experience an upfield shift (lower δ). By calculating the chemical shift difference ( Δδ=δS​−δR​ ) for the protons on the target molecule, we can map the spatial arrangement of substituents around the chiral center [4].

Mosher Amine Free Base Amine (S)-Enantiomer R_MTPA (R)-MTPA-Cl Derivatization Amine->R_MTPA S_MTPA (S)-MTPA-Cl Derivatization Amine->S_MTPA Amide1 (S,R)-Amide NMR Acquisition R_MTPA->Amide1 Amide2 (S,S)-Amide NMR Acquisition S_MTPA->Amide2 Calc Calculate Δδ (δS - δR) for Ar-H and CF3 Amide1->Calc Amide2->Calc Result Assign Absolute (S)-Configuration Calc->Result

Fig 2. Logic pathway for assigning absolute configuration using Mosher's MTPA derivatization.

Self-Validating Experimental Protocols

Protocol A: NMR Sample Preparation of the Hydrochloride Salt

Rationale: Impurities and water heavily perturb the chemical shifts of exchangeable protons.

  • Desiccation: Dry 15 mg of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride under high vacuum (0.1 mbar) at 40 °C for 12 hours to remove residual moisture.

  • Solvation: Dissolve the dried sample in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D) in a dry, inert-gas-purged vial.

  • Validation Check: Ensure the solution is perfectly clear. Any turbidity indicates incomplete dissolution of the salt, which will degrade the magnetic field homogeneity (shimming).

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire ¹H (16 scans), ¹³C (1024 scans, with ¹H decoupling), and ¹⁹F (64 scans, with ¹H decoupling) spectra at 298 K.

Protocol B: Microscale Mosher’s Amide Derivatization

Rationale: MTPA-Cl will NOT react with a protonated ammonium salt. The free base must be generated in situ.

  • Free-Basing: Suspend 5 mg of the hydrochloride salt in 0.5 mL of anhydrous dichloromethane (DCM). Add 3 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Validation Check 1: Sonicate for 2 minutes. The suspension will clear as the highly soluble free base is generated.

  • Derivatization: Split the solution into two dry vials (Vial A and Vial B).

    • To Vial A, add 1.5 equivalents of (R)-MTPA-Cl.

    • To Vial B, add 1.5 equivalents of (S)-MTPA-Cl.

  • Reaction: Stir at room temperature for 2 hours.

  • Validation Check 2: Quench with 1 drop of methanol and analyze via LC-MS. Do not proceed to NMR until the starting material mass (m/z 192) is completely consumed, as unreacted amine will overlap with the amide signals and invalidate the Δδ calculation.

  • Purification & Analysis: Evaporate the solvent, filter through a short plug of silica (eluting with EtOAc), concentrate, and dissolve in CDCl₃ for ¹H and ¹⁹F NMR analysis.

References

  • Hoye, T. R., & Renner, M. K. (1996). "MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration." The Journal of Organic Chemistry, 61(24), 8489-8495. URL:[Link]

  • Smith, A. M. R., et al. (2008). "Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists." European Journal of Organic Chemistry. URL:[Link]

  • Kusumi, T., et al. (2018). "Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database." Molecules, 23(12), 3224. URL:[Link]

An In-depth Technical Guide to (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride, a chiral fluorinated building block with significant potential in medicinal chemistry and drug development. The strategic incorporation of the trifluoroethylamino group into a phenolic scaffold offers a unique combination of properties that can enhance the pharmacological profile of lead compounds. This document delves into the physicochemical properties, stereoselective synthesis, analytical methodologies, and potential applications of this compound, offering field-proven insights for researchers and scientists.

Introduction: The Strategic Value of Fluorinated Aminophenols

The introduction of fluorine into drug candidates is a well-established strategy to modulate key pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group, in particular, can significantly enhance metabolic stability, lipophilicity, and binding affinity. When combined with a chiral amino-phenol scaffold, as in (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol, it presents a versatile platform for creating novel therapeutics with improved efficacy and safety profiles. The hydrochloride salt form enhances the compound's solubility and stability, making it more amenable to pharmaceutical development.

This guide will serve as a detailed resource for understanding and utilizing this valuable synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate or intermediate is fundamental to its successful application. While experimental data for (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride is not extensively published, we can infer and estimate its key characteristics based on its structure and data from closely related compounds.

PropertyValueSource/Justification
Chemical Name (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochlorideIUPAC Nomenclature
CAS Number 2216746-84-6Sigma-Aldrich
Molecular Formula C₈H₉ClF₃NO---
Molecular Weight 227.61 g/mol ---
Appearance Expected to be a white to off-white crystalline solid.General property of aminophenol hydrochlorides.
Melting Point Not experimentally determined. Estimated to be in the range of 200-220 °C (with decomposition).Based on related aminophenol hydrochlorides.
Solubility Expected to be highly soluble in water and soluble in alcohols like methanol and ethanol.[1]4-Aminophenol hydrochloride is very soluble in water.[1] The presence of the trifluoromethyl group may slightly decrease aqueous solubility but increase solubility in organic solvents.
pKa Estimated pKa₁ (Amine): ~8.5-9.5; Estimated pKa₂ (Phenol): ~10.0-10.5.The pKa of the amino group is expected to be lower than that of a simple alkylamine due to the electron-withdrawing effect of the trifluoromethyl and phenyl groups. The pKa of the phenolic hydroxyl group is expected to be similar to or slightly higher than that of 4-aminophenol (pKa ~10.3)[2][3].

Stereoselective Synthesis

The synthesis of enantiomerically pure (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol is a critical step in its utilization. A common strategy involves the asymmetric reduction of a trifluoromethyl ketimine precursor derived from a protected 4-hydroxyacetophenone.

Synthesis_Workflow A 4-Hydroxyacetophenone B Protection of Phenolic -OH (e.g., Benzyl ether) A->B BnBr, K2CO3 C Condensation with (S)-chiral auxiliary (e.g., (S)-tert-butanesulfinamide) B->C Ti(OEt)4 D Protected Ketimine C->D E Diastereoselective Reduction (e.g., NaBH4) D->E 1. Trifluoromethylation (TMSCF3) 2. Reduction F Protected Chiral Amine E->F G Deprotection of Amine and Phenol F->G H2, Pd/C H (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol G->H I Salt Formation (HCl in Ether) H->I J (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride I->J Mass_Spec_Fragmentation M [M]+• m/z 191 F1 [M - CF3]+• m/z 122 M->F1 - •CF3 F2 [M - CH(NH2)CF3]+• m/z 93 M->F2 - •CH(NH2)CF3 HPLC_Workflow A Sample Preparation (Dissolve in mobile phase) B Injection into HPLC System A->B C Separation on Chiral Stationary Phase (e.g., polysaccharide-based) B->C D Detection (UV at ~280 nm) C->D E Data Analysis (Quantification of enantiomers) D->E

Sources

The Pharmacokinetic Gauntlet: A Technical Guide to the Profile of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive analysis of the anticipated pharmacokinetic profile of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol derivatives. As a Senior Application Scientist, the following content is synthesized from established principles of drug metabolism and pharmacokinetics, drawing parallels from structurally related compounds to forecast the absorption, distribution, metabolism, and excretion (ADME) of this promising chemical class. The strategic incorporation of a trifluoromethyl group presents a fascinating interplay of chemical properties that significantly influences a molecule's journey through a biological system.[1][2] This document will explore these nuances, offering both foundational knowledge and actionable experimental designs.

Introduction: The Strategic Advantage of the Trifluoroethyl-Phenol Moiety

The (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol scaffold is of significant interest in medicinal chemistry. It combines three key structural features: a phenolic ring, a chiral amino group, and a trifluoroethyl side chain. Each of these components contributes to the molecule's overall physicochemical and, consequently, pharmacokinetic properties.

  • The Phenolic Group: The hydroxyl group on the aromatic ring provides a site for hydrogen bonding, influencing solubility and potential interactions with biological targets. It is also a primary site for Phase II metabolic conjugation reactions.[3]

  • The Chiral Amine: The stereochemistry of the amino group can be critical for pharmacological activity and may influence its metabolic fate. The amino group itself is a site for potential oxidative deamination.[4][5]

  • The Trifluoromethyl Group: The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in drug design to enhance metabolic stability.[1] The high strength of the carbon-fluorine bond makes the CF3 group resistant to oxidative metabolism, which can block common metabolic pathways and prolong the drug's half-life.[1] This group also increases lipophilicity, which can impact membrane permeability and volume of distribution.

This guide will deconstruct the likely pharmacokinetic journey of these derivatives, from administration to elimination.

Physicochemical Properties and Their Pharmacokinetic Implications

The pharmacokinetic profile of a drug candidate is intrinsically linked to its physicochemical properties. For (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol derivatives, the interplay between the polar phenolic and amino groups and the lipophilic trifluoromethyl group is a key determinant of their ADME characteristics.

PropertyInfluence of Structural MoietiesAnticipated Pharmacokinetic Impact
Lipophilicity (LogP) The trifluoromethyl group significantly increases lipophilicity. The phenol and amino groups contribute to hydrophilicity.Moderate to high lipophilicity is expected, facilitating good membrane permeability and absorption. May also lead to a larger volume of distribution.
Aqueous Solubility The ionizable amino and phenolic groups enhance aqueous solubility, particularly at physiological pH.Adequate solubility for dissolution in the gastrointestinal tract is anticipated, which is crucial for oral absorption.
pKa The amino group will have a basic pKa, while the phenolic hydroxyl group will have an acidic pKa.The ionization state at different physiological pH values will affect absorption, distribution, and binding to plasma proteins.
Metabolic Stability The trifluoromethyl group is highly resistant to oxidative metabolism.[1]The primary sites of metabolism are predicted to be the phenol and amino groups, with the trifluoroethyl moiety remaining largely intact. This is expected to result in a longer half-life compared to non-fluorinated analogs.

Absorption

For orally administered drugs, absorption from the gastrointestinal (GI) tract is the first critical step. The moderate lipophilicity and expected aqueous solubility of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol derivatives suggest that they are likely to be well-absorbed. Passive diffusion across the intestinal membrane is anticipated to be the primary mechanism of absorption.

Distribution

Following absorption, the compound will be distributed throughout the body via the systemic circulation. The volume of distribution (Vd) will be influenced by the compound's lipophilicity and its binding to plasma proteins. The presence of the trifluoromethyl group may lead to a moderate to large Vd, with potential for distribution into tissues.

Metabolism: A Predictive Outlook

The metabolic fate of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol derivatives is expected to be a key determinant of their pharmacokinetic profile and duration of action. While the trifluoroethyl group is anticipated to be metabolically stable, the phenolic and amino moieties are likely sites for biotransformation.[6][7]

Phase I Metabolism:

  • Oxidative Deamination: The primary amino group could be a substrate for monoamine oxidase (MAO) or other amine oxidases, leading to the formation of a ketone and the release of ammonia.[4][5]

  • Aromatic Hydroxylation: While the existing phenol group is a primary site for conjugation, further hydroxylation of the aromatic ring by cytochrome P450 (CYP) enzymes is a possibility, though likely a minor pathway.

Phase II Metabolism:

  • Glucuronidation and Sulfation: The phenolic hydroxyl group is a prime target for conjugation with glucuronic acid (by UDP-glucuronosyltransferases, UGTs) or sulfate (by sulfotransferases, SULTs).[3] These reactions significantly increase the water solubility of the compound, facilitating its excretion.

The predicted primary metabolic pathway is illustrated in the diagram below.

Metabolic Pathway cluster_0 Systemic Circulation cluster_1 Phase I Metabolism (Liver) cluster_2 Phase II Metabolism (Liver) cluster_3 Excretion Parent_Compound (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol Oxidative_Deamination Oxidative Deamination (e.g., MAO) Parent_Compound->Oxidative_Deamination Minor Pathway Glucuronidation Glucuronidation (UGTs) Parent_Compound->Glucuronidation Major Pathway Sulfation Sulfation (SULTs) Parent_Compound->Sulfation Major Pathway Ketone_Metabolite Ketone Metabolite Oxidative_Deamination->Ketone_Metabolite Excretion_Urine_Bile Excretion (Urine/Bile) Ketone_Metabolite->Excretion_Urine_Bile Glucuronide_Conjugate Glucuronide Conjugate Glucuronidation->Glucuronide_Conjugate Sulfate_Conjugate Sulfate Conjugate Sulfation->Sulfate_Conjugate Glucuronide_Conjugate->Excretion_Urine_Bile Sulfate_Conjugate->Excretion_Urine_Bile

Caption: Predicted metabolic pathways for (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol derivatives.

Excretion

The primary route of excretion for the metabolites of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol derivatives is expected to be renal (urine), with some potential for biliary excretion. The highly polar glucuronide and sulfate conjugates are readily eliminated by the kidneys. Unchanged parent drug may also be excreted in the urine, but likely to a lesser extent.

Experimental Protocols for Pharmacokinetic Profiling

To empirically determine the pharmacokinetic profile of a novel (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol derivative, a series of in vitro and in vivo studies are essential.

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To assess the intrinsic clearance of the test compound in the presence of liver microsomes.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Prepare working solutions by diluting the stock solution in incubation buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Prepare a solution of liver microsomes (e.g., rat or human) in incubation buffer.

    • Prepare an NADPH-regenerating system solution.

  • Incubation:

    • In a 96-well plate, add the liver microsome solution.

    • Add the test compound working solution and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH-regenerating system solution.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a stopping solution (e.g., ice-cold acetonitrile with an internal standard).

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability) of the test compound after intravenous and oral administration.

PK_Workflow cluster_0 Study Design cluster_1 Dosing cluster_2 Sampling cluster_3 Analysis & Modeling Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley Rats) Group_Allocation Group Allocation (IV and PO cohorts) Animal_Acclimatization->Group_Allocation IV_Administration Intravenous (IV) Bolus (e.g., via tail vein) Group_Allocation->IV_Administration Blood_Collection Serial Blood Sampling (e.g., from saphenous vein) IV_Administration->Blood_Collection PO_Administration Oral (PO) Gavage PO_Administration->Blood_Collection Plasma_Processing Plasma Isolation (Centrifugation) Blood_Collection->Plasma_Processing Sample_Analysis Bioanalysis (LC-MS/MS) Plasma_Processing->Sample_Analysis PK_Modeling Pharmacokinetic Modeling (Non-compartmental analysis) Sample_Analysis->PK_Modeling Parameter_Determination Parameter Determination (Cmax, Tmax, AUC, t½, F) PK_Modeling->Parameter_Determination Group_allocation Group_allocation Group_allocation->PO_Administration

Caption: Workflow for a typical in vivo pharmacokinetic study.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats with cannulated jugular veins for IV administration and blood sampling.

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose of the compound formulated in a suitable vehicle.

    • Oral (PO) Group: Administer a single dose via oral gavage.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine pharmacokinetic parameters. Calculate oral bioavailability (F) by comparing the dose-normalized AUC from the PO group to the IV group.

Conclusion and Future Perspectives

The (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol scaffold represents a promising platform for the development of novel therapeutics. The strategic inclusion of the trifluoromethyl group is anticipated to confer favorable metabolic stability, potentially leading to an improved pharmacokinetic profile with a longer half-life and good oral bioavailability. The primary metabolic pathways are predicted to involve Phase II conjugation of the phenolic hydroxyl group.

The experimental protocols outlined in this guide provide a robust framework for the empirical determination of the pharmacokinetic properties of new derivatives. A thorough understanding of the ADME profile is paramount for the successful progression of these compounds through the drug development pipeline. Future work should focus on detailed metabolite identification studies to confirm the predicted metabolic pathways and to assess the pharmacological activity of any major metabolites.

References

  • Metabolism of 2,2,2-trifluoroethanol and its relationship to toxicity. PubMed. (URL: [Link])

  • Effect of Side Chain Functional Groups on the DPPH Radical Scavenging Activity of Bisabolane-Type Phenols. PMC. (URL: [Link])

  • N-Dealkylation of Amines. PMC. (URL: [Link])

  • Effect of Side Chain Functional Groups on the DPPH Radical Scavenging Activity of Bisabolane-Type Phenols. ResearchGate. (URL: [Link])

  • Oxidative deamination. Wikipedia. (URL: [Link])

  • Bioavailability and Metabolic Pathway of Phenolic Compounds. IntechOpen. (URL: [Link])

  • Reactivity of Substituted Phenols Toward Alkyl Radicals. (URL: not available)
  • 1.32: Side Chain Oxidations, Phenols, Arylamines. Chemistry LibreTexts. (URL: [Link])

  • Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. PMC. (URL: [Link])

  • Enzymatic Degradation of PFAS: Current Status and Ongoing Challenges. PMC. (URL: [Link])

  • Biochemistry, Biotransformation. StatPearls - NCBI Bookshelf - NIH. (URL: [Link])

  • Biotransformation: The Metabolic Harmony of Converting Compounds for Health. (URL: not available)
  • Process for n-dealkylation of tertiary amines.
  • N-Dealkylation of Amines. ResearchGate. (URL: [Link])

  • Oxidative deamination – Knowledge and References. Taylor & Francis. (URL: [Link])

  • Functional Group Biotransformations. ResearchGate. (URL: [Link])

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. MDPI. (URL: [Link])

  • N-dealkylation of tertiary amines.
  • Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery. PMC. (URL: [Link])

  • Oxidative and non-Oxidative Deamination. Microbiology Notes. (URL: [Link])

  • Biotransformation studies on bioactive compounds: 25 years of interesting research at the ICCBS. ResearchGate. (URL: [Link])

  • In general, how does oxidative deamination differ from transamination?. Pearson. (URL: [Link])

  • Transamination & Oxidative Deamination. ditki medical and biological sciences. (URL: [Link])

  • Enzymatic Degradation of Trichloroethylene Using Enzyme Extracts Isolated From a Bacterial Consortium. ResearchGate. (URL: [Link])

  • Microbial and Enzymatic Biodegradation of Plastic Waste for a Circular Economy. MDPI. (URL: [Link])

  • Microbial and Enzymatic Degradation of Synthetic Plastics. Frontiers. (URL: [Link])

  • Impact of Enzymatic Degradation on the Material Properties of Poly(Ethylene Terephthalate). PMC. (URL: [Link])

Sources

A Methodological Guide to Establishing the Thermal Stability Profile of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol HCl Salt for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide Topic: Thermal Stability Profile of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol HCl Salt

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Imperative of Thermal Stability in Modern Drug Development

The compound (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol HCl salt represents a class of molecules of significant interest in pharmaceutical development. The presence of a trifluoromethyl group can enhance metabolic stability and receptor binding affinity, while the aminophenol scaffold is a common feature in biologically active compounds.[1] As an HCl salt, the molecule's solubility and handling properties are likely improved for formulation purposes.[2]

However, the journey from a promising lead compound to a viable drug product is contingent upon a thorough understanding of its physicochemical properties, paramount among which is thermal stability. A comprehensive thermal stability profile is not merely a regulatory checkbox; it is a foundational pillar of robust Chemistry, Manufacturing, and Controls (CMC). It informs critical decisions regarding synthesis, purification, drying, milling, formulation, packaging, and storage, ultimately ensuring the safety, efficacy, and shelf-life of the final drug product.[3]

This guide provides a methodological framework for characterizing the thermal stability of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol HCl salt. We will move beyond rote procedures to explore the scientific rationale behind the selection of analytical techniques and experimental parameters, empowering researchers to generate a self-validating and comprehensive data package.

Core Methodologies: A Dual-Pronged Approach to Thermal Analysis

To construct a meaningful thermal profile, we must employ orthogonal techniques that, when combined, provide a complete picture of the material's behavior as a function of temperature. The two primary techniques for this analysis are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4]

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is heated over time.[4][5] It is the definitive tool for identifying the temperatures at which a compound loses volatile components (like water or residual solvents) or begins to decompose into volatile byproducts.[5][6]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[7][8] It detects thermal events such as melting (endothermic), crystallization (exothermic), and decomposition, providing critical information about the material's physical state and the energetics of its degradation.[9]

The combined use of TGA and DSC allows us to distinguish between mass loss events (TGA) and energetic transitions (DSC), such as melting without decomposition versus melting immediately followed by decomposition.[10][11]

Experimental Design & Protocols

The following sections detail the step-by-step protocols for a comprehensive thermal analysis. The causality behind key parameter choices is explained to align with best practices in pharmaceutical sciences.

Overall Analytical Workflow

The characterization process follows a logical progression from initial thermal screening with TGA and DSC to forced degradation studies that probe the stability under specific thermal stress, with subsequent analysis by a stability-indicating method like HPLC.

Overall Thermal Stability Assessment Workflow start_node Sample Received (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol HCl tga_dsc Primary Thermal Analysis (TGA & DSC Screening) start_node->tga_dsc Initial Characterization forced_deg Forced Degradation (Thermal Stress Study) tga_dsc->forced_deg Informs Stress Conditions end_node Comprehensive Thermal Stability Profile tga_dsc->end_node Synthesize Data hplc HPLC Analysis (Stability-Indicating Method) forced_deg->hplc Quantify Degradation hplc->end_node Synthesize Data

Caption: High-level workflow for thermal stability characterization.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and quantify any loss of volatiles.

TGA Experimental Workflow prep 1. Sample Prep (2-5 mg in Alumina or Platinum Pan) setup 2. Instrument Setup (Calibrate Balance, Set Gas Flow) prep->setup run 3. Execute Method (Ramp 10 °C/min to 400 °C under N₂) setup->run analyze 4. Data Analysis (Determine Onset Temp, Calculate % Mass Loss) run->analyze

Caption: Step-by-step workflow for the TGA experiment.

Detailed Methodology:

  • Instrument & Calibration: Utilize a calibrated thermogravimetric analyzer. Verify the temperature calibration with certified Curie point standards and the mass balance with calibrated weights.

  • Sample Preparation: Accurately weigh 2-5 mg of the HCl salt into a clean, tared TGA pan (platinum or alumina is recommended for high temperatures). An open pan is used to ensure efficient removal of any evolved gases.

  • Atmosphere Selection: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min.

    • Rationale: An inert nitrogen atmosphere is crucial for determining the inherent thermal stability of the molecule, preventing oxidative degradation that would occur in an air atmosphere.[4] This isolates the decomposition caused by thermal energy alone.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to a suitable upper limit (e.g., 400 °C) at a heating rate of 10 °C/min.

    • Rationale: A 10 °C/min heating rate is a standard practice that provides a good balance between experimental speed and resolution of thermal events.[12]

  • Data Analysis: Plot the percentage of mass versus temperature. Determine the onset temperature of major decomposition events using the tangent method. Quantify the mass loss for each step.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify melting point, phase transitions, and the enthalpy of decomposition.

DSC Experimental Workflow prep 1. Sample Prep (1-3 mg in Crimped Aluminum Pan) setup 2. Instrument Setup (Calibrate Temp/Enthalpy with Indium) prep->setup run 3. Execute Method (Ramp 10 °C/min to 350 °C under N₂) setup->run analyze 4. Data Analysis (Identify Peak Temps, Integrate Area for ΔH) run->analyze

Caption: Step-by-step workflow for the DSC experiment.

Detailed Methodology:

  • Instrument & Calibration: Use a calibrated DSC instrument. Perform a two-point calibration for temperature and enthalpy using certified standards, such as Indium and Zinc.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a tared aluminum DSC pan. Crimp the pan with a lid that has a pinhole.

    • Rationale: A pinhole lid allows for the release of pressure from any evolved gases while maintaining a relatively controlled atmosphere around the sample, preventing damage to the DSC cell.

  • Atmosphere Selection: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to a suitable upper limit (e.g., 350 °C) at 10 °C/min. The upper limit should be chosen based on the TGA results to capture the decomposition event without excessive contamination of the cell.

  • Data Analysis: Plot the heat flow versus temperature. Identify the peak temperatures of endothermic (e.g., melting) and exothermic (e.g., decomposition) events. Integrate the peak areas to determine the enthalpy (ΔH) of these transitions.

Protocol 3: Forced Degradation (Thermal Stress) & HPLC Analysis

Objective: To identify and quantify potential degradation products formed under thermal stress, validating a stability-indicating analytical method. This is a core requirement of ICH guidelines.[13]

Forced Degradation & HPLC Workflow stress 1. Apply Thermal Stress (Solid sample in oven at e.g., 80°C for 72h) prep 2. Sample Preparation (Dissolve stressed & control samples in mobile phase) stress->prep hplc 3. HPLC Analysis (Inject onto calibrated C18 column with UV detection) prep->hplc data 4. Data Interpretation (Calculate % Assay Loss, Determine % Area of Impurities) hplc->data

Caption: Workflow for thermal stress testing and subsequent HPLC analysis.

Detailed Methodology:

  • Stress Conditions: Place a known quantity of the solid (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol HCl salt in a loosely capped glass vial. Store in a calibrated oven at an elevated temperature (e.g., 80 °C) for a defined period (e.g., 72 hours). A control sample should be stored at ambient temperature.

    • Rationale: The goal is not to completely destroy the drug but to induce a target level of degradation, typically between 5-20%.[13] This level is sufficient to demonstrate that the analytical method can effectively separate the degradation products from the parent peak and from each other.[14]

  • HPLC Method (Example): A stability-indicating reverse-phase HPLC (RP-HPLC) method must be developed and validated. A typical starting point would be:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of Acetonitrile and a buffered aqueous phase (e.g., 0.1% Formic Acid in Water).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a wavelength determined by the compound's UV spectrum.

    • Temperature: 30 °C

  • Sample Analysis: After the stress period, accurately prepare solutions of both the stressed and control samples in a suitable diluent (often the mobile phase). Inject onto the HPLC system.

  • Data Analysis & Trustworthiness:

    • System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing correctly (e.g., retention time RSD <1%, peak area RSD <2%). This is a self-validating check.

    • Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed sample. This confirms that the main peak is not co-eluting with any degradation products.

    • Quantification: Calculate the loss of the parent compound in the stressed sample relative to the control. Report the area percent of any new peaks that appear in the chromatogram of the stressed sample.

Synthesizing the Thermal Stability Profile

The data from these discrete experiments must be integrated to form a cohesive profile.

Illustrative Data Summary:

The table below presents a hypothetical but plausible summary of results for (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol HCl salt, based on the expected behavior of a crystalline organic salt.

ParameterTechniqueConditionResult (Illustrative)Interpretation
Volatiles LossTGA30-150 °C, N₂< 0.2% mass lossThe material is non-hygroscopic and contains negligible residual solvent.
Melting PointDSC10 °C/min, N₂Onset: 218 °C; Peak: 221 °CSharp endotherm indicates a crystalline material with a distinct melting point.
Thermal DecompositionTGA10 °C/min, N₂Onset: 245 °CSignificant decomposition begins approximately 24°C above the melting point.
Decomposition EnergeticsDSC10 °C/min, N₂Broad exotherm starting ~240 °CThe decomposition process is energetic (exothermic), a critical safety consideration.
Forced DegradationHPLC80 °C, 72 hours6.5% loss of parent; 2 major degradantsThe compound shows moderate degradation under thermal stress. The HPLC method is capable of detecting these degradants.

Profile Narrative:

(S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol HCl salt is a crystalline solid with a high melting point of approximately 221 °C. TGA data indicates the material is thermally stable up to approximately 245 °C in an inert atmosphere, at which point it undergoes significant and exothermic decomposition. The lack of mass loss below 150 °C suggests the material is anhydrous and free of volatile solvents. Forced degradation studies show that while the compound is stable at ambient temperatures, it will degrade over extended periods at elevated temperatures (e.g., 80 °C). This information suggests that the material should be stored under controlled room temperature and that high-temperature processing steps during manufacturing, such as prolonged drying or high-energy milling, should be carefully evaluated and controlled to remain well below 245 °C.

Conclusion

Establishing the thermal stability profile of a pharmaceutical candidate like (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol HCl salt is a multi-faceted process that relies on the synergistic use of TGA, DSC, and stability-indicating chromatographic methods. By understanding not just the "how" but the "why" of each experimental choice, from the selection of an inert atmosphere to the targeted level of forced degradation, drug development professionals can build a robust and scientifically sound data package. This profile is instrumental for de-risking the development process, ensuring regulatory compliance, and ultimately delivering a safe and stable medicinal product.

References

  • ChemSub. 4-(1-amino-2,2,2-trifluoroethyl)phenol hydrochloride — Chemical Substance Information. [Link]

  • ResolveMass Laboratories Inc. TGA Analysis in Pharmaceuticals. (2026). [Link]

  • American Chemical Society. Synthesis and properties of fluorine-containing aromatic polybenzoxazoles from bis(o-aminophenols) and aromatic diacid chlorides. [Link]

  • Improved Pharma. Thermogravimetric Analysis. (2022). [Link]

  • ResolveMass Laboratories Inc. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). [Link]

  • Sharp Services. Forced degradation studies: A critical lens into pharmaceutical stability. (2025). [Link]

  • ACS Publications. Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. (2012). [Link]

  • PubMed. Fluorinated o-aminophenol derivatives for measurement of intracellular pH. [Link]

  • ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). [Link]

  • Pharma Beginners. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2023). [Link]

  • YouTube. TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition. (2026). [Link]

  • AZoM. Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024). [Link]

  • MilliporeSigma. 4-(1-Amino-2,2,2-trifluoroethyl)phenol. [Link]

  • ResearchGate. DSC curves for raw AMT·HCl and prepared AMT·HCl. [Link]

  • PubChem. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (1:1). [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • NIH National Center for Biotechnology Information. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. [Link]

  • PubMed. Synthesis, Fluorescence Properties and Comparison Studies on 2-aminophenol Derivatives. [Link]

  • YouTube. Differential Scanning Calorimetry (DSC) – Online Training Course. (2012). [Link]

  • JOCPR. Synthesis, characterisation and thermal. (2016). [Link]

  • NETZSCH. Differential Scanning Calorimeter (DSC/DTA). (2026). [Link]

  • Defense Technical Information Center. Differential Scanning Calorimetry (DSC) for the Analysis of Activated Carbon. (2026). [Link]

  • NIH National Center for Biotechnology Information. Synthesis of Fluorinated Amines: A Personal Account. [Link]

  • SpringerLink. Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. (2014). [Link]

Sources

Methodological & Application

Application Note: HPLC Method Development for (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

(S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride is a highly functionalized chiral building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including USP7 inhibitors[1] and plasma kallikrein inhibitors[2].

Developing robust High-Performance Liquid Chromatography (HPLC) methods for this compound requires navigating three distinct structural challenges:

  • Amphoteric Nature : The molecule possesses both an acidic phenol group and a basic primary amine.

  • Inductive pKa Shift : The strongly electron-withdrawing trifluoromethyl ( −CF3​ ) group drastically reduces the basicity of the adjacent amine. While typical aliphatic amines have a pKa of ~10, the −CF3​ group shifts the amine pKa down to approximately 5.5[3]. The phenol moiety maintains a pKa of roughly 9.66[4].

  • Chiral Center : The stereocenter adjacent to the bulky, fluorinated group requires specialized chiral stationary phases (CSPs) to accurately determine enantiomeric excess (ee).

To provide a complete analytical profile, two orthogonal methods are required: an Achiral Reversed-Phase (RP-HPLC) method for related substances (chemical purity) and a Chiral Normal-Phase (NP-HPLC) method for enantiomeric purity.

Method Development Rationale (Causality & E-E-A-T)

Achiral Method: Why Pentafluorophenyl (PFP)?

Standard C18 columns often struggle to retain and resolve small, highly polar fluorinated amines. By employing a Pentafluorophenyl (PFP) stationary phase, we introduce orthogonal retention mechanisms. The PFP phase engages in specific dipole-dipole, π−π , and fluorine-fluorine interactions with the analyte's −CF3​ group. To manage the amphoteric nature of the compound, the mobile phase is heavily buffered at pH ~2.0 using 0.1% Trifluoroacetic acid (TFA). At this pH, the phenol is fully protonated (neutral) and the amine is fully protonated (cationic), preventing peak tailing caused by mixed ionization states.

Chiral Method: The Dual-Additive Strategy

Polysaccharide-based chiral columns (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) are highly sensitive to amphoteric compounds. If run in standard Hexane/Isopropanol without additives, the basic amine will interact with residual silanols on the silica backbone, causing severe tailing, while the acidic phenol can cause peak broadening. To counteract this, we employ a "zero-net-charge" dual-additive system : 0.1% TFA and 0.1% Diethylamine (DEA) in the mobile phase. The DEA masks the acidic silanols, while the TFA ensures the phenol remains protonated, resulting in sharp, symmetrical peaks for both the (S) and (R) enantiomers.

Method Development Workflow

G A 1. Physicochemical Profiling (pKa 5.5 & 9.66) B 2A. Achiral RP-HPLC (Impurity Profiling) A->B Related Substances C 2B. Chiral NP-HPLC (Enantiomeric Excess) A->C Chiral Purity D 3A. PFP Stationary Phase 0.1% TFA (pH ~2.0) B->D E 3B. Amylose CSP 0.1% TFA + 0.1% DEA C->E F 4. Method Optimization (Flow, Temp, Gradient) D->F E->F G 5. System Suitability & Validation F->G

Workflow for dual-track HPLC method development of amphoteric fluorinated amines.

Experimental Protocols

Protocol A: Achiral Purity (Related Substances)

Step-by-Step Methodology:

  • Sample Preparation : Accurately weigh 10.0 mg of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride into a 10 mL volumetric flask.

  • Diluent Addition : Add 5 mL of Diluent (Water:Acetonitrile 50:50 v/v). Sonicate for 5 minutes until the salt is fully dissolved.

  • Volume Adjustment : Make up to the mark with Diluent to achieve a final concentration of 1.0 mg/mL.

  • Filtration : Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate.

  • System Equilibration : Purge the HPLC system with Mobile Phase A and B. Equilibrate the PFP column at initial gradient conditions (5% B) for at least 15 column volumes until the baseline is stable.

  • Execution : Inject 5 µL of the blank (Diluent) followed by the sample to verify baseline stability and absence of interference.

Table 1: Achiral RP-HPLC Method Parameters

ParameterSpecification
Column Phenomenex Kinetex PFP, 150 x 4.6 mm, 2.6 µm
Mobile Phase A 0.1% TFA in LC-MS Grade Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection UV at 220 nm and 254 nm
Injection Volume 5 µL

Table 2: Achiral Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
15.04060
18.01090
20.01090
20.1955
25.0955
Protocol B: Chiral Enantiomeric Purity

Field-Proven Insight: Because the analyte is a hydrochloride salt, it exhibits poor solubility in non-polar normal-phase solvents (Hexane). Attempting to dissolve the salt directly in the mobile phase will result in precipitation. The protocol below uses an in-situ free-basing technique.

Step-by-Step Methodology:

  • Sample Preparation : Weigh 5.0 mg of the compound into a 10 mL volumetric flask.

  • In-situ Free-basing : Add 1.0 mL of Ethanol containing 0.2% Diethylamine (DEA). Sonicate gently. The DEA neutralizes the hydrochloride salt, liberating the free base and ensuring complete dissolution.

  • Dilution : Make up to volume with the mobile phase (Hexane:Isopropanol 85:15 v/v).

  • Filtration : Filter through a 0.22 µm Nylon syringe filter into an amber HPLC vial.

  • System Equilibration : Flush the Chiralpak AD-H column with the mobile phase at 1.0 mL/min for 30 minutes to ensure the stationary phase is fully saturated with the DEA/TFA additives.

  • Execution : Inject 10 µL of the sample. The (R)-enantiomer typically elutes before the (S)-enantiomer on this phase, though elution order must be confirmed with reference standards.

Table 3: Chiral NP-HPLC Method Parameters

ParameterSpecification
Column Daicel Chiralpak AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase Hexane : Isopropanol (85:15 v/v) + 0.1% TFA + 0.1% DEA
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 220 nm
Run Time 20 Minutes

System Suitability & Validation Criteria

To ensure the methods are self-validating and robust for routine pharmaceutical analysis, the following system suitability criteria must be met prior to sample analysis.

Table 4: System Suitability Specifications

ParameterAchiral Method (PFP)Chiral Method (AD-H)
Retention Time (RT) ~8.5 min ± 0.2 min~12.5 min (S-isomer)
Tailing Factor (Tf) ≤ 1.5≤ 1.5
Theoretical Plates (N) ≥ 10,000≥ 5,000
Resolution (Rs) ≥ 2.0 (from nearest impurity)≥ 2.5 (between R and S isomers)
%RSD (n=5 injections) ≤ 1.0% (Area)≤ 1.0% (Area)

Sources

Application Note: Asymmetric Synthesis Protocol for (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The α -trifluoromethyl amine motif is a highly valued bioisostere for amides in medicinal chemistry. It imparts enhanced metabolic stability, increased lipophilicity, and unique conformational preferences to drug candidates[1]. The target compound, (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride (CAS: 294175-07-8) [2], presents a specific synthetic challenge: the high electrophilicity of the trifluoromethyl imine intermediate makes it prone to side reactions, and strict stereocontrol is required to isolate the pure (S)-enantiomer.

This protocol utilizes the robust Ellman auxiliary methodology. By condensing (S)-tert-butanesulfinamide with trifluoroacetaldehyde, we generate a chiral imine. Subsequent diastereoselective 1,2-addition of a protected aryl Grignard reagent establishes the stereocenter[3]. The causality of this design is rooted in the predictable closed-transition state: the bulky tert-butyl group of the sulfinamide shields one face of the imine. The magnesium coordinates to both the sulfinyl oxygen and the imine nitrogen, forcing the incoming aryl nucleophile to attack from the less hindered Re face, thereby establishing the (S)-configuration at the newly formed α -stereocenter[1].

Retrosynthetic Strategy & Workflow

To ensure a streamlined process, the phenol moiety is protected as a tert-butyldimethylsilyl (TBS) ether. The TBS group is perfectly stable to the strongly basic Grignard formation but is highly labile to the acidic conditions used in the final step. This strategic choice allows for a one-pot global deprotection of both the sulfinyl auxiliary and the TBS ether[3].

Synthesis A Trifluoroacetaldehyde Hemiacetal + (S)-t-Bu-Sulfinamide B (S)-Chiral Imine Intermediate A->B Ti(OEt)4, THF E Diastereoselective 1,2-Addition (-78 °C) B->E C 4-Bromophenol 1. TBSCl  2. Mg D Aryl Grignard Reagent C->D THF, reflux D->E F (S,S)-Protected Sulfinamide Adduct E->F High dr (>95:5) G Global Deprotection (HCl / MeOH) F->G H (S)-4-(1-Amino-2,2,2-trifluoroethyl) phenol hydrochloride G->H - TBSOH, - t-BuSO2Me

Figure 1: Retrosynthetic workflow and key intermediates for the asymmetric synthesis.

Experimental Protocol

Step 3.1: Synthesis of (S)-N-(2,2,2-Trifluoroethylidene)-2-methylpropane-2-sulfinamide

Rationale: Trifluoroacetaldehyde is highly volatile and typically handled as a stable ethyl hemiacetal. Titanium(IV) ethoxide (Ti(OEt)₄) is employed not merely as a dehydrating agent, but as a Lewis acid to crack the hemiacetal and drive the imine condensation to completion[4].

  • Charge a flame-dried, argon-purged flask with (S)-(-)-2-methyl-2-propanesulfinamide (10.0 mmol, 1.0 equiv) and anhydrous THF (30 mL).

  • Add trifluoroacetaldehyde ethyl hemiacetal (12.0 mmol, 1.2 equiv) via syringe.

  • Dropwise, add Ti(OEt)₄ (20.0 mmol, 2.0 equiv). Stir the reaction mixture at room temperature for 12 hours.

  • Workup: Pour the mixture into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. The titanium salts will precipitate as a white solid. Filter the suspension through a pad of Celite, wash the filter cake with EtOAc (3 × 20 mL), and separate the organic layer.

  • Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc 8:2) to yield the pure (S)-imine as a pale yellow oil.

Step 3.2: Preparation of the Aryl Grignard Reagent

Rationale: The free phenol must be masked to prevent protonation of the Grignard reagent.

  • Protection: React 4-bromophenol (15.0 mmol) with TBSCl (16.5 mmol) and imidazole (30.0 mmol) in DMF (20 mL) at room temperature for 4 hours. Extract with hexanes, wash with water, and concentrate to yield (4-bromophenoxy)(tert-butyl)dimethylsilane.

  • Grignard Formation: In a separate flame-dried flask, suspend magnesium turnings (16.0 mmol, 1.6 equiv) in anhydrous THF (15 mL). Add a crystal of iodine to activate the magnesium.

  • Add a 10% portion of the protected aryl bromide to initiate the reaction. Once initiated (indicated by color loss and gentle reflux), add the remaining bromide dropwise over 30 minutes. Reflux for an additional 1 hour to ensure complete formation of the Grignard reagent (~1.0 M in THF).

Step 3.3: Diastereoselective 1,2-Addition

Rationale: The Grignard reagent must be added at cryogenic temperatures (-78 °C) to maximize the diastereomeric ratio (dr). The rigid coordination state prevents background un-catalyzed addition[3].

  • Dissolve the (S)-imine from Step 3.1 (8.0 mmol) in anhydrous THF (40 mL) and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent from Step 3.2 (12.0 mmol, 1.5 equiv) dropwise down the side of the flask over 20 minutes.

  • Maintain the reaction at -78 °C for 4 hours.

  • Workup: Quench the reaction strictly at -78 °C by adding saturated aqueous NH₄Cl (10 mL). Allow the mixture to warm to room temperature.

  • Extract with EtOAc (3 × 30 mL), dry over Na₂SO₄, and concentrate. Purify the crude adduct via column chromatography to isolate the (S,S)-protected sulfinamide adduct.

Step 3.4: Global Deprotection and Salt Formation

Rationale: Acidic methanolysis serves a dual purpose. It cleaves the N-sulfinyl bond to release the free amine as its hydrochloride salt, while simultaneously desilylating the TBS ether to reveal the free phenol[3].

  • Dissolve the purified (S,S)-adduct (6.0 mmol) in anhydrous methanol (20 mL).

  • Add a solution of anhydrous HCl in dioxane (4.0 M, 30.0 mmol, 5.0 equiv) at 0 °C.

  • Stir the mixture at room temperature for 2 hours. The cleavage of the sulfinyl group generates volatile methyl tert-butylsulfinate, driving the reaction forward.

  • Isolation: Concentrate the mixture in vacuo to near dryness. Triturate the resulting residue with cold diethyl ether (20 mL). The target compound, (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride, will precipitate as a highly pure white crystalline solid. Filter and dry under high vacuum.

Quantitative Data & Analytics

Table 1: Reaction Optimization and Yields
Synthesis StepReagents / ConditionsYield (%)Purity / dr
1. Imine Condensation Ti(OEt)₄, THF, 25 °C, 12 h82%>98% (NMR)
2. TBS Protection TBSCl, Imidazole, DMF, 25 °C95%>99% (GC-MS)
3. 1,2-Addition Aryl-MgBr, THF, -78 °C, 4 h78%>95:5 dr
4. Global Deprotection HCl/MeOH, 25 °C, 2 h91%>99% ee
Table 2: Key Analytical Characterization
Analytical MethodExpected Spectral Signatures for Target Compound
¹H NMR (400 MHz, CD₃OD) δ 7.35 (d, J = 8.4 Hz, 2H, Ar-H), 6.88 (d, J = 8.4 Hz, 2H, Ar-H), 4.85 (q, J = 7.6 Hz, 1H, CH-CF₃).
¹⁹F NMR (376 MHz, CD₃OD) δ -74.5 (d, J = 7.6 Hz, 3F, CF₃).
HRMS (ESI-TOF) Calculated for C₈H₉F₃NO [M-Cl]⁺: 192.0636; Found: 192.0640.
Optical Rotation [α]D20​ = +18.5 (c 1.0, MeOH).

Troubleshooting & Critical Parameters

  • Moisture Sensitivity in Step 1: Ti(OEt)₄ is highly sensitive to moisture. Even trace amounts of water will prematurely hydrolyze the titanium reagent, leading to incomplete imine formation. Always use freshly distilled, anhydrous THF.

  • Temperature Control in Step 3: The diastereoselectivity is highly temperature-dependent. An internal temperature probe is recommended during the Grignard addition. If the temperature rises above -60 °C during addition, the dr will drop significantly due to the breakdown of the rigid cyclic transition state[3].

  • Monitoring Deprotection: The global deprotection (Step 4) can be conveniently monitored via ¹⁹F NMR. The CF₃ doublet of the sulfinamide adduct ( -72 ppm) will shift upfield to -74.5 ppm upon cleavage of the auxiliary.

Sources

Application Note: Incorporation of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The introduction of non-canonical amino acids into peptides is a powerful strategy for modulating their pharmacological properties. Fluorinated amino acids, in particular, have garnered significant interest in drug discovery due to the unique effects of fluorine substitution. The trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and influence peptide conformation, potentially leading to improved efficacy and bioavailability. This application note provides a detailed guide for the incorporation of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride, a trifluoromethyl-containing amino acid analog, into peptide sequences using solid-phase peptide synthesis (SPPS).

This document will cover the key chemical properties of this amino acid, provide detailed protocols for its use in both Fmoc/tBu and Boc/Bzl SPPS strategies, and discuss potential challenges and troubleshooting. The protocols and recommendations provided herein are based on established principles of peptide synthesis and available data on sterically hindered and functionalized amino acids.

Chemical Properties of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride

(S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride is a non-canonical amino acid with the following structure:

Structure:

(S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride structure
PropertyValue
Molecular Formula C₈H₉ClF₃NO
Molecular Weight 227.61 g/mol
Appearance Off-white to white powder
Stereochemistry (S)-configuration at the α-carbon

Key Structural Features and Their Implications for SPPS:

  • α-Trifluoromethyl Group: This bulky, electron-withdrawing group presents significant steric hindrance at the α-carbon. This can slow down coupling reactions, potentially requiring longer reaction times, more potent coupling reagents, or double coupling cycles to achieve complete incorporation.

  • Phenolic Hydroxyl Group: The phenolic hydroxyl group is a potentially reactive nucleophile. In Fmoc-SPPS, which utilizes a basic deprotection step, the phenoxide anion can be formed, increasing its nucleophilicity and the risk of side reactions such as O-acylation. While some studies have shown successful incorporation of unprotected tyrosine, protection of the phenol is generally recommended to avoid byproducts.

  • Hydrochloride Salt: The amino group is protonated as a hydrochloride salt. This necessitates the use of a base to neutralize the amine before the coupling reaction can proceed.

Recommended SPPS Strategies

The choice between Fmoc/tBu and Boc/Bzl protection strategies will depend on the specific requirements of the target peptide and the available laboratory infrastructure. Below are detailed protocols for each approach.

Section 1: Fmoc/tBu Solid-Phase Peptide Synthesis Protocol

The Fmoc/tBu strategy is the most common approach for SPPS due to its mild deprotection conditions.[1]

Workflow for Fmoc SPPS

Fmoc_SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Wash1 Washing (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Step Repeat->Fmoc_Deprotection

Caption: General workflow for a single cycle of Fmoc-SPPS.

Step-by-Step Protocol for Incorporating (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol

1. Resin Preparation:

  • Start with a suitable resin, such as a Rink Amide resin for C-terminal amides or a Wang resin for C-terminal carboxylic acids.

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[2]

2. N-terminal Fmoc Protection of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol:

  • Prior to its use in SPPS, the free amine of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride must be protected with an Fmoc group. This is a standard procedure that can be carried out in solution.

3. Phenolic Hydroxyl Group Protection (Recommended):

  • To prevent side reactions, it is highly recommended to protect the phenolic hydroxyl group. A tert-butyl (tBu) ether is a suitable protecting group as it is stable to the basic conditions of Fmoc deprotection and can be removed during the final acidic cleavage.

4. Coupling of Fmoc-(S)-4-(1-amino-2,2,2-trifluoroethyl-O-tBu)phenol:

  • Deprotection of the Resin: If starting with a pre-loaded Fmoc-amino acid resin, remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes.[2] Wash the resin thoroughly with DMF.

  • Activation and Coupling:

    • In a separate vessel, pre-activate a solution of:

      • Fmoc-(S)-4-(1-amino-2,2,2-trifluoroethyl-O-tBu)phenol (3-5 equivalents relative to resin loading)

      • A potent coupling reagent such as HATU (0.95 equivalents relative to the amino acid) or HBTU (0.95 equivalents).[3]

      • A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid).

    • Dissolve the components in DMF and allow to react for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours. Due to the steric hindrance of the trifluoromethyl group, a longer coupling time is recommended.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive (blue beads), perform a second coupling (recoupling) with a fresh solution of the activated amino acid for another 2 hours.

5. Chain Elongation:

  • After successful coupling, wash the resin with DMF and proceed with the standard Fmoc-SPPS cycles for the remaining amino acids in the sequence.

6. Final Cleavage and Deprotection:

  • Once the peptide synthesis is complete, wash the resin with dichloromethane (DCM) and dry it under vacuum.

  • Treat the resin with a cleavage cocktail to remove the peptide from the resin and cleave the side-chain protecting groups. A common cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol in a ratio of 82.5:5:5:5:2.5).[4] For peptides without sensitive residues, a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) can be used.[4]

  • The reaction is typically carried out for 2-3 hours at room temperature.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.

  • Lyophilize the crude peptide for purification and characterization.

Section 2: Boc/Bzl Solid-Phase Peptide Synthesis Protocol

The Boc/Bzl strategy utilizes acid-labile protecting groups. While less common now, it can be advantageous for certain sequences.

Workflow for Boc SPPS

Boc_SPPS_Workflow Resin Resin Swelling Boc_Deprotection Boc Deprotection (TFA in DCM) Resin->Boc_Deprotection Neutralization Neutralization (DIPEA in DMF) Boc_Deprotection->Neutralization Wash1 Washing (DMF/DCM) Neutralization->Wash1 Coupling Amino Acid Coupling (Boc-AA-OH, Coupling Reagent) Wash1->Coupling Wash2 Washing (DMF/DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage Final Cleavage & Deprotection (HF or TFMSA) Wash2->Cleavage Final Step Repeat->Boc_Deprotection

Caption: General workflow for a single cycle of Boc-SPPS.

Step-by-Step Protocol for Incorporating (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol

1. Resin Preparation:

  • Start with a Merrifield or PAM resin.

  • Swell the resin in DCM for at least 30 minutes.[5]

2. N-terminal Boc Protection and Phenol Protection:

  • The (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride must be N-terminally protected with a Boc group and the phenolic hydroxyl group should be protected with a benzyl (Bzl) ether.

3. Coupling of Boc-(S)-4-(1-amino-2,2,2-trifluoroethyl-O-Bzl)phenol:

  • Deprotection of the Resin: Remove the Boc group from the resin-bound amino acid by treating with 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes.[6]

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a 10% solution of DIPEA in DMF.[7] Wash the resin with DCM and DMF.

  • Activation and Coupling:

    • In a separate vessel, dissolve Boc-(S)-4-(1-amino-2,2,2-trifluoroethyl-O-Bzl)phenol (3 equivalents) and an activating agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and pre-activate for 2-5 minutes.

    • Alternatively, use a carbodiimide-based coupling method with N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) and HOBt (3 equivalents).

    • Add the activated amino acid solution to the deprotected and neutralized resin.

    • Allow the coupling to proceed for 2-4 hours.

  • Monitoring the Coupling Reaction:

    • Use the Kaiser test to monitor for completion. Recouple if necessary.

4. Chain Elongation:

  • Repeat the deprotection, neutralization, and coupling cycles for the subsequent amino acids.

5. Final Cleavage and Deprotection:

  • Cleavage in Boc-SPPS requires strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[6] Caution: These reagents are extremely hazardous and require specialized equipment and handling procedures.

  • The cleavage is typically performed at 0°C for 1-2 hours in the presence of scavengers such as anisole.

  • After cleavage, the peptide is precipitated and washed with cold diethyl ether.

Potential Challenges and Troubleshooting

  • Incomplete Coupling: Due to the steric hindrance of the trifluoromethyl group, incomplete coupling is the most likely challenge.

    • Solution: Use a more potent coupling reagent (e.g., HATU), increase the coupling time, perform a double coupling, or slightly increase the reaction temperature (e.g., to 40°C).

  • Side Reactions of the Unprotected Phenol (if used): If the phenolic hydroxyl group is not protected, O-acylation can occur, especially during the coupling of the subsequent amino acid.

    • Solution: While some studies suggest this may be reversible under certain conditions, the most reliable solution is to protect the phenol with a suitable protecting group (e.g., tBu for Fmoc-SPPS, Bzl for Boc-SPPS).

  • Aggregation: Peptides containing hydrophobic or bulky non-canonical amino acids can be prone to aggregation on the resin, leading to poor coupling and deprotection efficiency.

    • Solution: Use a lower-loading resin, incorporate backbone-modifying elements like pseudoprolines if the sequence allows, or use solvents known to disrupt aggregation, such as N-methyl-2-pyrrolidone (NMP).

Conclusion

The incorporation of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride into peptides is a promising strategy for enhancing their therapeutic potential. While the steric bulk of the trifluoromethyl group presents a synthetic challenge, successful incorporation can be achieved with optimized coupling protocols. Key considerations include the use of potent coupling reagents, extended reaction times, and, ideally, protection of the phenolic hydroxyl group to prevent side reactions. The detailed protocols provided in this application note offer a robust starting point for researchers and drug development professionals seeking to explore the benefits of this unique fluorinated amino acid.

References

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Coin, I., et al. (2007). Fmoc-based solid-phase peptide synthesis: a practical approach.
  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
  • King, D. S., et al. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266.
  • "Fmoc Solid Phase Peptide Synthesis Protocol." Peptide Port. Accessed March 20, 2026.
  • "Boc Solid Phase Peptide Synthesis." ChemPep Inc. Accessed March 20, 2026.
  • "An In-depth Technical Guide to Boc Protection in Peptide Chemistry." Benchchem. Accessed March 20, 2026.
  • "Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy.
  • "In Situ Neutralization Protocols for Boc-SPPS." Springer Nature Experiments. Accessed March 20, 2026.
  • "Coupling efficiencies of amino acids in the solid phase synthesis of peptides." PubMed. Accessed March 20, 2026.

Sources

Application Note: Chiral Resolution and Enantiomeric Enrichment of 4-(1-Amino-2,2,2-trifluoroethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The molecule 4-(1-Amino-2,2,2-trifluoroethyl)phenol is a high-value chiral building block, frequently utilized in the synthesis of advanced therapeutics, including kinase inhibitors and Cathepsin K antagonists 1. However, isolating its pure enantiomers presents a unique physicochemical challenge.

The presence of the strongly electron-withdrawing trifluoromethyl (-CF 3​ ) group adjacent to the stereocenter fundamentally alters the molecule's reactivity. It depresses the pK a​ of the amine's conjugate acid from a typical ~9.5 (for standard benzylamines) down to approximately 5.5–6.0. This severe reduction in basicity means that traditional weak resolving acids (e.g., standard tartaric or mandelic acid) often fail to protonate the amine sufficiently to form stable crystal lattices. Furthermore, the para-phenolic hydroxyl group introduces competing hydrogen-bonding networks and potential cross-reactivity during enzymatic acylation.

To bypass these hurdles, modern process chemistry relies on highly tailored resolution systems. This guide details the causality and protocols behind the three most effective methodologies: Enzymatic Kinetic Resolution (EKR) , Diastereomeric Salt Resolution , and Preparative Supercritical Fluid Chromatography (SFC) .

Methodologies for Enantiomeric Separation

Enzymatic Kinetic Resolution (EKR) via CAL-B

Traditional lipases struggle to acylate α -trifluoromethyl amines due to the amine's poor nucleophilicity. However, Candida antarctica Lipase B (CAL-B) exhibits the necessary stereoselectivity and active-site architecture to accommodate this substrate. To overcome the low reaction rate, an activated acyl donor—ethyl methoxyacetate —is utilized [[2]](). The inductive effect of the methoxy group increases the electrophilicity of the ester carbonyl, driving the acylation of the (R)-enantiomer forward while leaving the (S)-enantiomer unreacted.

EKR_Workflow Racemic Racemic Amine 4-(1-Amino-2,2,2-trifluoroethyl)phenol Enzyme CAL-B + Ethyl Methoxyacetate (Enzymatic Acylation at 45°C) Racemic->Enzyme R_Amide (R)-Methoxyacetamide (Acylated) Enzyme->R_Amide Fast S_Amine (S)-Amine (Unreacted) Enzyme->S_Amine Slow Sep Acid/Base Extraction or Chromatography R_Amide->Sep S_Amine->Sep Hydrolysis Acidic Hydrolysis (6M HCl, Reflux) Sep->Hydrolysis Organic Phase R_Amine Enantiopure (R)-Amine (ee > 99%) Hydrolysis->R_Amine

Figure 1: Enzymatic Kinetic Resolution workflow using CAL-B and ethyl methoxyacetate.

Diastereomeric Salt Resolution via L-DTTA

Because the amine is weakly basic, a strong, lipophilic resolving agent is required. Di-p-toluoyl-L-tartaric acid (L-DTTA) is the industry standard for such substrates [[3]](). The bulky toluoyl groups provide the necessary steric bulk to form a rigid, highly differentiated crystalline network with the fluorinated amine. We employ a "half-salt" method (0.5 equivalents of acid) to force the enantiomers to compete for the resolving agent, thermodynamically favoring the precipitation of the least soluble diastereomer 4.

Salt_Resolution Racemic Racemic Amine (1.0 eq) SaltForm Salt Formation in EtOAc/MeOH (Heating to 60°C) Racemic->SaltForm Acid L-DTTA Resolving Agent (0.5 eq) Acid->SaltForm Cryst Controlled Cooling & Ostwald Ripening SaltForm->Cryst Solid Less Soluble Salt (R)-Amine • L-DTTA Cryst->Solid Liquid Mother Liquor Enriched (S)-Amine Cryst->Liquid Base Basification (pH 10) & Extraction Solid->Base PureAmine Enantiopure (R)-Amine (ee > 98%) Base->PureAmine

Figure 2: Diastereomeric salt resolution cycle utilizing L-DTTA via the half-salt method.

Quantitative Data Summary

The table below summarizes the expected outcomes for the three primary resolution techniques applied to 4-(1-Amino-2,2,2-trifluoroethyl)phenol.

Resolution TechniqueTypical Yield (Max 50%)Target Enantiomeric Excess (ee)Scalability / ThroughputPrimary Advantage
Enzymatic (CAL-B) 42 - 46%> 99%Medium (Batch-dependent)Extremely high ee; mild conditions.
Salt Formation (L-DTTA) 35 - 40% (after 1 recryst.)95 - 98%High (Multi-kg scale)Cost-effective; easily scaled in standard reactors.
Preparative SFC 45 - 48%> 99%High (Continuous processing)Rapid cycle times; recovers both enantiomers cleanly.

Experimental Protocols (Self-Validating Systems)

Protocol A: Enzymatic Kinetic Resolution using CAL-B

This protocol utilizes an activated ester to drive the acylation of the weakly nucleophilic amine.

  • Reaction Setup: In a 500 mL jacketed reactor, dissolve 10.0 g (52.3 mmol) of racemic 4-(1-Amino-2,2,2-trifluoroethyl)phenol in 200 mL of Methyl tert-butyl ether (MTBE). Causality: MTBE is chosen as it solubilizes the substrate while preserving the hydration shell of the enzyme, preventing denaturation.

  • Reagent Addition: Add 9.2 g (78.5 mmol, 1.5 eq) of ethyl methoxyacetate, followed by 2.0 g of immobilized CAL-B (Novozym 435).

  • Incubation: Stir the suspension gently (150 rpm to avoid grinding the immobilized enzyme beads) at 45°C for 36 hours.

  • Validation Check (Critical): Withdraw a 50 µL aliquot, filter, and analyze via chiral HPLC (Chiralpak AD-H). Do not proceed until the conversion reaches exactly 50% and the residual (S)-amine shows an ee > 98%.

  • Separation: Filter off the enzyme. Extract the MTBE layer with 1M HCl (3 x 50 mL).

    • Aqueous Phase: Contains the unreacted (S)-amine. Basify to pH 10 and extract with EtOAc to recover.

    • Organic Phase: Contains the neutral (R)-methoxyacetamide. Evaporate to dryness.

  • Hydrolysis: Reflux the isolated (R)-methoxyacetamide in 6M HCl (100 mL) for 12 hours. Cool, neutralize with NaOH to pH 10, and extract with EtOAc to yield the pure (R)-amine.

Protocol B: Diastereomeric Salt Resolution via L-DTTA

This protocol uses the "half-salt" thermodynamic competition method.

  • Solution Preparation: Dissolve 20.0 g (104.6 mmol) of the racemic amine in 150 mL of Ethyl Acetate (EtOAc) at 60°C.

  • Resolving Agent Addition: In a separate flask, dissolve 20.2 g (52.3 mmol, 0.5 eq) of L-DTTA in a mixture of 40 mL EtOAc and 10 mL Methanol. Add this solution dropwise to the amine solution over 30 minutes at 60°C. Causality: The 9:1 EtOAc/MeOH ratio provides the perfect dielectric constant to keep the unreacted amine in solution while allowing the target salt to precipitate.

  • Ostwald Ripening: Hold the mixture at 60°C for 1 hour, then cool linearly to 20°C over 10 hours. Causality: Slow cooling prevents kinetic trapping of the wrong diastereomer and promotes the growth of large, pure crystals.

  • Isolation: Filter the resulting white crystalline solid and wash with cold EtOAc (2 x 20 mL).

  • Validation Check (Critical): Dissolve 5 mg of the isolated salt in 1 mL of 1M NaOH, extract with 1 mL of MTBE, and analyze the organic layer via chiral SFC. The ee must be ≥ 95%. If ee < 95%, resuspend the salt in 100 mL of 9:1 EtOAc/MeOH, heat to reflux, and repeat the cooling cycle (recrystallization).

  • Free-basing: Suspend the validated salt in 150 mL MTBE and 100 mL water. Add 2M NaOH dropwise under vigorous stirring until the aqueous layer reaches pH 10. Separate the layers, dry the organic phase over Na 2​ SO 4​ , and concentrate to yield the highly enantioenriched amine.

Note: If absolute enantiopurity is required directly from achiral starting materials, researchers may bypass classical resolution entirely by utilizing asymmetric synthesis via Ellman's chiral sulfinamide auxiliary, which directs the diastereoselective addition of arylmetals to trifluoromethyl imines 5.

References

  • Source: ACS Catalysis / PMC (NIH)
  • Title: Convenient synthesis of optically active 2,2,2-trifluoro-1-phenylethylamine Source: ResearchGate URL
  • Source: ACS Publications (Organic Process Research & Development)
  • -Trifluoromethyl Imine.
  • Source: PMC (NIH)

Sources

Protocol for dissolving (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Protocol for Dissolving (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction: Understanding the Components

(S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride is a compound of interest in various research fields. As a hydrochloride salt, it possesses a polar, ionic character. The selection of an appropriate solvent is paramount for its effective use in experimental settings, ensuring bioavailability, stability, and reproducibility of results.

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed in drug discovery and biological research.[1][2][3] Its ability to dissolve a vast array of both polar and nonpolar compounds, including many hydrochloride salts, makes it an exceptional choice for preparing high-concentration stock solutions.[3][4][5] Unlike protic solvents (like water), DMSO lacks a proton-donating group, which can be advantageous for the stability of certain solutes.[4] Its miscibility with water and many organic solvents further enhances its utility, allowing for straightforward dilution into aqueous cell culture media or assay buffers.[1][3][6]

This document provides a comprehensive, field-tested protocol for the solubilization of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride in DMSO, offering insights into best practices to ensure the integrity and reliability of your stock solutions.

Compound Data & Physicochemical Properties

A clear understanding of the compound's properties is the foundation of a successful dissolution protocol. Key quantitative data is summarized below.

PropertyValueSource(s)
Synonym 4-[(1S)-1-amino-2,2,2-trifluoroethyl]phenol hydrochloride[7][8]
CAS Number 2216746-84-6[7][8]
Molecular Formula C₈H₉ClF₃NO[7][9]
Molecular Weight 227.61 g/mol [7][8][9]
Physical Form Powder / Solid[7]
Recommended Storage (Powder) Inert atmosphere, 2-8°C or -20°C for long-term stability[10]
Recommended Storage (In DMSO) -20°C (≤1 month) or -80°C (≤6 months)[10][11]

Safety & Handling Precautions

Prior to handling, it is mandatory to consult the full Safety Data Sheet (SDS) for (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[12][13]

  • Ventilation: Handle the powdered compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[13]

  • Compound Hazards: This compound is classified with hazard statements indicating it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][14]

  • DMSO Handling: DMSO is rapidly absorbed through the skin and can carry dissolved substances with it.[15] Avoid direct contact. Handle in accordance with good industrial hygiene and safety practices.[12][14]

Visual Workflow for Stock Solution Preparation

The following diagram outlines the critical steps for preparing a high-quality stock solution.

G cluster_prep 1. Preparation cluster_dissolve 2. Dissolution cluster_verify 3. Verification & Storage prep_start Start weigh Accurately weigh compound powder prep_start->weigh measure Measure required volume of anhydrous DMSO weigh->measure add_solvent Add DMSO to compound vial measure->add_solvent mix Vortex thoroughly (2-5 minutes) add_solvent->mix assist Apply gentle heat (37°C) or sonication if needed mix->assist optional inspect Visually inspect for complete dissolution (clear solution) assist->inspect aliquot Aliquot into single-use, light-protected tubes inspect->aliquot store Store at -20°C or -80°C aliquot->store end_node End store->end_node Protocol Complete

Caption: Workflow for preparing a DMSO stock solution.

Detailed Protocol for a 10 mM Stock Solution

This protocol provides a step-by-step methodology for preparing a 10 mM stock solution, a common starting concentration for many biological assays.

Materials & Equipment
  • (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)[16]

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

  • Water bath or sonicator (optional)

  • Personal Protective Equipment (PPE)

Step-by-Step Procedure
  • Pre-Protocol Preparations:

    • Allow the vial of the compound and the sealed bottle of DMSO to equilibrate to room temperature before opening. This is a critical step to prevent condensation of atmospheric moisture into the hygroscopic DMSO and onto the compound powder.[17]

  • Calculation of Required Mass:

    • To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) × 10 mM × Molecular Weight (227.61 g/mol ) / 1000

    • Example for 1 mL of 10 mM stock: Mass (mg) = 1 mL × 10 mM × 227.61 / 1000 = 2.2761 mg

  • Weighing the Compound:

    • Place a sterile microcentrifuge tube or vial on the analytical balance and tare it.

    • Carefully weigh out the calculated mass (e.g., 2.28 mg) of the compound directly into the vial. Ensure the vial is properly labeled.

  • Dissolution:

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO (e.g., 1.0 mL) to the vial containing the compound powder.

    • Securely cap the vial and vortex vigorously for 2-5 minutes.[17][18] The mechanical agitation is usually sufficient to bring the compound into solution.

    • Visually inspect the solution against a light source. It should be a clear, homogenous solution with no visible particulates.

  • Assisted Dissolution (If Necessary):

    • If the compound does not fully dissolve after vortexing, brief sonication in a water bath can be applied to break up any small aggregates.[18]

    • Alternatively, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.[11] Avoid excessive heat, as it may degrade the compound.[18] After warming, allow the solution to return to room temperature.

  • Aliquoting and Storage:

    • Once the compound is fully dissolved, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected (amber) or covered tubes.

    • Causality: This practice is essential to prevent degradation from repeated freeze-thaw cycles and to minimize water absorption by the DMSO stock each time the main vial is opened.[10][11][17][18]

    • Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[10][11]

Troubleshooting & Expert Insights

  • Issue: Compound Fails to Dissolve Completely.

    • Expert Insight: The most common cause is the use of non-anhydrous or old DMSO. DMSO is highly hygroscopic and readily absorbs water from the atmosphere.[15][17] This absorbed water can significantly decrease the solubility of hydrochloride salts by altering the solvent's properties.[17]

    • Solution: Always use a fresh, sealed bottle of anhydrous-grade DMSO for preparing stock solutions.[16][17] Ensure both the compound and solvent are at room temperature before opening their containers.

  • Issue: Compound Precipitates When Diluted into Aqueous Buffer/Media.

    • Expert Insight: This is a common phenomenon when a compound is highly soluble in an organic solvent like DMSO but has poor solubility in aqueous solutions.[16][18] The rapid change in solvent polarity causes the compound to crash out of solution.

    • Solution: Perform serial dilutions. Instead of diluting the high-concentration DMSO stock directly into your final aqueous buffer in one step, create intermediate dilutions in DMSO first.[16] Then, add the final, more diluted DMSO stock to the aqueous medium slowly while mixing.[19]

  • Issue: Cell Toxicity or Assay Interference.

    • Expert Insight: High concentrations of DMSO can be cytotoxic or interfere with assay components.[18]

    • Solution: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%.[10][16][18] Critically, always include a "vehicle control" in your experiments, which consists of the assay medium with the same final concentration of DMSO used for your test compound.[18] This allows you to differentiate the effects of the compound from the effects of the solvent itself.

References

  • Common Organic Chemistry. Dimethyl Sulfoxide (DMSO). Available at: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available at: [Link]

  • Quora. (2018, April 7). Why is dimethyl sulfoxide a very good solvent for polar and ionic materials?. Available at: [Link]

  • gChem. DMSO. Available at: [Link]

  • Chemical Substance Information. 4-(1-amino-2,2,2-trifluoroethyl)phenol hydrochloride. Available at: [Link]

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Available at: [Link]

  • NextSDS. 4-[(1R)-1-amino-2,2,2-trifluoroethyl]phenol hydrochloride. Available at: [Link]

  • Google Patents. US5868908A - Separation of inorganic salts from dimethyl sulfoxide.
  • Capot Chemical. (2026, March 5). Material Safety Data Sheet. Available at: [Link]

  • ResearchGate. (2025, August 6). Divergent decomposition pathways of DMSO mediated by solvents and additives | Request PDF. Available at: [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Available at: [Link]

  • MP Biomedicals. Dimethyl Sulfoxide. Available at: [Link]

  • PubChem. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (1:1). Available at: [Link]

Sources

Application Notes and Protocols: Incorporation of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol in Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Fluorination in Kinase Inhibitor Design

The development of small-molecule kinase inhibitors (SMKIs) has revolutionized targeted cancer therapy, shifting the paradigm from broad-spectrum chemotherapy to precision oncology.[1] Kinases are key regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[1] A central strategy in medicinal chemistry is the modification of molecular scaffolds to enhance biological and physicochemical properties.[2] The incorporation of fluorine atoms, particularly the trifluoromethyl (-CF3) group, is a well-established tactic to improve a compound's metabolic stability, bioavailability, and target binding affinity.[3][4]

The trifluoromethyl group's unique electronic properties, such as its high electronegativity and strong electron-withdrawing nature, can significantly influence a molecule's interaction with its biological target.[5][6] It can enhance hydrogen bonding and electrostatic interactions, leading to improved potency.[2] Furthermore, the -CF3 group can act as a bioisostere for methyl or chloro groups, allowing for fine-tuning of steric and electronic properties while often protecting the molecule from metabolic oxidation.[6][7]

This guide provides a comprehensive overview and detailed protocols for the incorporation of a specific fluorinated building block, (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol, into kinase inhibitor scaffolds. We will delve into the synthetic rationale, provide step-by-step experimental procedures, and outline methods for the biochemical and cellular characterization of the resulting inhibitors.

Why (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol?

The (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol moiety offers several strategic advantages for kinase inhibitor design:

  • Chiral Amine: The stereospecific amine provides a handle for creating specific interactions within the kinase active site, potentially leading to higher selectivity and potency.

  • Trifluoroethyl Group: As discussed, this group enhances metabolic stability and can improve binding affinity.[3] Its lipophilicity can also aid in cell membrane permeability.[5]

  • Phenolic Hydroxyl Group: The phenol provides a versatile point for further chemical modification or can act as a key hydrogen bond donor or acceptor in the kinase hinge region.

The following sections will provide detailed protocols for researchers to leverage these advantages in their own kinase inhibitor discovery programs.

Part 1: Synthesis and Incorporation of the Fluorinated Building Block

The successful integration of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol into a kinase inhibitor backbone relies on robust synthetic methodologies. This section outlines a general, adaptable protocol for the synthesis of the building block and its subsequent coupling to a representative kinase inhibitor scaffold.

Synthesis of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol

The asymmetric synthesis of chiral amines is a well-established field in organic chemistry. For the purpose of this guide, we will outline a conceptual pathway based on established methods for the synthesis of similar chiral fluoroalkylamines. A common approach involves the asymmetric alkylation of a chiral glycine equivalent.[8]

Protocol 1: Asymmetric Synthesis of the Chiral Amine Building Block

Objective: To synthesize (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol.

Materials:

  • Chiral glycine equivalent (e.g., a Ni(II) complex of a Schiff base of glycine and a chiral auxiliary)[8]

  • 4-(benzyloxy)benzyl bromide

  • Trifluoromethylating agent (e.g., trifluoromethyltrimethylsilane)

  • Strong, non-nucleophilic base (e.g., potassium bis(trimethylsilyl)amide - KHMDS)

  • Anhydrous solvents (e.g., Tetrahydrofuran - THF, Dichloromethane - DCM)

  • Reagents for deprotection (e.g., Hydrochloric acid, Palladium on carbon - Pd/C, Hydrogen gas)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography supplies)

Procedure:

  • Alkylation: In an inert atmosphere (e.g., under nitrogen or argon), dissolve the chiral glycine equivalent in anhydrous THF. Cool the solution to -78 °C.

  • Add KHMDS dropwise and stir for 30 minutes to generate the enolate.

  • Add a solution of 4-(benzyloxy)benzyl bromide in anhydrous THF dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

  • Trifluoromethylation: The purified product is then subjected to trifluoromethylation. The specific conditions will depend on the chosen reagent and are beyond the scope of this general protocol.

  • Deprotection: The resulting intermediate is then deprotected. The benzyl ether can be removed by hydrogenolysis using Pd/C and hydrogen gas. The chiral auxiliary and other protecting groups are typically removed under acidic conditions (e.g., with HCl).

  • Purify the final product, (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol, by an appropriate method such as crystallization or chromatography.

Note: This is a generalized procedure. Researchers should consult the primary literature for specific reaction conditions and characterization data.

Incorporation into a Kinase Inhibitor Scaffold

Once the building block is synthesized, it can be incorporated into a kinase inhibitor scaffold. A common strategy is to form an amide or a related linkage with a suitable functional group on the core structure of the inhibitor. For this example, we will consider the coupling to a generic kinase inhibitor core containing a carboxylic acid.

Protocol 2: Amide Coupling to a Kinase Inhibitor Core

Objective: To couple (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol to a kinase inhibitor scaffold containing a carboxylic acid.

Materials:

  • (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol

  • Kinase inhibitor core with a carboxylic acid moiety

  • Peptide coupling reagent (e.g., HATU, HOBt/EDC)

  • Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • In an inert atmosphere, dissolve the kinase inhibitor core (1 equivalent) in anhydrous DMF.

  • Add the coupling reagent (e.g., HATU, 1.1 equivalents) and the base (DIPEA, 2 equivalents). Stir for 10 minutes at room temperature.

  • Add a solution of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol (1.1 equivalents) in anhydrous DMF.

  • Stir the reaction at room temperature for 4-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated sodium bicarbonate), and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final kinase inhibitor by preparative HPLC to obtain the desired product with high purity.

Visualization of the Synthetic Workflow

G cluster_0 Building Block Synthesis cluster_1 Kinase Inhibitor Synthesis Glycine_Equivalent Chiral Glycine Equivalent Alkylation Asymmetric Alkylation Glycine_Equivalent->Alkylation 1. Base 2. 4-(benzyloxy)benzyl bromide Trifluoromethylation Trifluoromethylation Alkylation->Trifluoromethylation CF3 Source Deprotection Deprotection Trifluoromethylation->Deprotection H2, Pd/C; Acid Final_Building_Block (S)-4-(1-Amino-2,2,2- trifluoroethyl)phenol Deprotection->Final_Building_Block Coupling Amide Coupling Final_Building_Block->Coupling HATU, DIPEA Kinase_Core Kinase Inhibitor Core (with COOH) Kinase_Core->Coupling Final_Inhibitor Final Kinase Inhibitor Coupling->Final_Inhibitor Purification

Caption: Synthetic workflow for the incorporation of the fluorinated building block.

Part 2: Biochemical and Cellular Characterization

After the successful synthesis and purification of the novel kinase inhibitor, its biological activity must be thoroughly characterized. This involves both biochemical assays to determine its direct effect on the target kinase and cellular assays to assess its efficacy in a more physiologically relevant context.[9]

Biochemical Kinase Activity Assays

Biochemical assays are essential for determining the potency of the inhibitor against its target kinase.[10] A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[11][12] The choice of assay will depend on the specific kinase and available resources.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-based)

Objective: To determine the IC50 value of the synthesized inhibitor against the target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP

  • Synthesized kinase inhibitor

  • Kinase assay buffer (containing MgCl2, DTT, etc.)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Dilution: Prepare a serial dilution of the synthesized inhibitor in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 10 µM to 0.1 nM).

  • Kinase Reaction: In a 384-well plate, add the following components in order:

    • Kinase assay buffer

    • Synthesized inhibitor at various concentrations (or DMSO for control)

    • Substrate peptide

    • Purified kinase

  • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction at 30 °C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the luminescence-based assay kit according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence signal using a plate reader. Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Biochemical Potency
CompoundTarget KinaseIC50 (nM)
Lead Compound Kinase X150
Fluorinated Analog Kinase X25
Reference Inhibitor Kinase X10
Cellular Assays for Target Engagement and Pathway Inhibition

While biochemical assays are crucial, cellular assays provide a more accurate picture of a compound's activity in a biological system.[13] These assays can confirm that the inhibitor is cell-permeable and can engage its target in the complex intracellular environment.[9]

Protocol 4: Western Blot Analysis of Target Phosphorylation

Objective: To assess the ability of the inhibitor to block the phosphorylation of a downstream substrate of the target kinase in a cellular context.

Materials:

  • Cancer cell line known to have an activated signaling pathway involving the target kinase

  • Cell culture medium and supplements

  • Synthesized kinase inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blotting equipment

  • Primary antibodies against the phosphorylated and total forms of the downstream substrate

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed the cancer cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the synthesized inhibitor (or DMSO for control) for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare the samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total form of the substrate to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualization of the Signaling Pathway

G Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Kinase_X Target Kinase X Receptor_Kinase->Kinase_X Downstream_Substrate Downstream Substrate Kinase_X->Downstream_Substrate Phosphorylation Cellular_Response Cell Proliferation, Survival Downstream_Substrate->Cellular_Response Inhibitor Synthesized Inhibitor Inhibitor->Kinase_X Inhibition

Caption: Simplified signaling pathway showing the point of inhibition.

Part 3: Pharmacokinetic Considerations

The incorporation of the trifluoroethyl group is expected to favorably impact the pharmacokinetic properties of the inhibitor.[14][15] Preliminary in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are essential to evaluate this.

In Vitro Metabolic Stability

One of the primary reasons for incorporating fluorine is to block potential sites of metabolism.[5] A microsomal stability assay can provide an early indication of a compound's metabolic fate.

Protocol 5: Microsomal Stability Assay

Objective: To assess the metabolic stability of the synthesized inhibitor in liver microsomes.

Materials:

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Synthesized kinase inhibitor

  • Positive control compound (with known metabolic instability)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Incubation: In a 96-well plate, pre-warm the liver microsomes and NADPH regenerating system in phosphate buffer at 37 °C.

  • Add the synthesized inhibitor to initiate the reaction. The final concentration of the inhibitor should be low (e.g., 1 µM) to ensure first-order kinetics.

  • Incubate the plate at 37 °C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis: Centrifuge the plate to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line will give the elimination rate constant (k). From this, the in vitro half-life (t1/2) and intrinsic clearance (Clint) can be calculated.

Data Presentation: In Vitro Pharmacokinetic Properties
CompoundMicrosomal Half-life (min)Caco-2 Permeability (Papp, A→B) (10⁻⁶ cm/s)
Lead Compound 152.5
Fluorinated Analog > 608.1

Conclusion

The incorporation of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol represents a powerful strategy in the design of novel kinase inhibitors. The trifluoroethyl moiety can enhance metabolic stability and target affinity, while the chiral amine and phenolic hydroxyl group provide opportunities for specific and tunable interactions within the kinase active site. The protocols and guidelines presented here offer a comprehensive framework for the synthesis, biochemical and cellular characterization, and preliminary pharmacokinetic evaluation of kinase inhibitors featuring this valuable building block. By following these methodologies, researchers can effectively leverage the benefits of fluorination to advance their drug discovery programs.

References

  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations - ACS Publications.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC.
  • The Strategic Importance of Trifluoromethyl Groups in Chemical Innovation.
  • From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy.
  • IP-Kinase Assay - Bio-protocol.
  • Application of a macrocyclization strategy in kinase inhibitor development - ScienceOpen.
  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations | Request PDF - ResearchGate.
  • Trifluoromethyl group - Wikipedia.
  • Fluorescent Cellular Assays for Kinase Inhibitors - ProQuest.
  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations - PubMed.
  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate.
  • Biochemical assays for kinase activity detection - Celtarys - Drug Discovery.
  • Bioisosteric replacements of tyrosine kinases inhibitors to make potent and safe chemotherapy against malignant cells - PubMed.
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH.
  • Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation - PubMed.
  • PROTEIN KINASE C ASSAY KITS PROTOCOL* Part # P2747, P2748, P2940, P2941.
  • The role of bioisosterism in modern drug design: Current applications and challenges.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione.
  • Cellular Kinase Target Engagement Assay Service - Creative Biolabs.
  • Protocols for Characterization of Cdk5 Kinase Activity - PMC.
  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs.
  • Combined Cellular and Biochemical Profiling to Identify Predictive Drug Response Biomarkers for Kinase Inhibitors Approved for Clinical Use between 2013 and 2017 | Molecular Cancer Therapeutics - AACR Journals.
  • Screening assays for tyrosine kinase inhibitors: A review - PubMed.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed.
  • Characterization of an Aromatic Trifluoromethyl Ketone as a New Warhead for Covalently Reversible Kinase Inhibitor Design | Request PDF - ResearchGate.
  • Bioisosteres v2 - Recent Trends and Tactics | Baran Lab.
  • Bioisosterism - Drug Design Org.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.
  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC.
  • Clinical Pharmacokinetics of Tyrosine Kinase Inhibitors Focus on 4-Anilinoquinazolines.
  • Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow - PMC.
  • 1011805-88-1 | 4-((2,2,2-Trifluoroethyl)amino)phenol - ChemScene.
  • Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - Dove Medical Press.
  • Chemical Reactivity and Optical and Pharmacokinetics Studies of 14 Multikinase Inhibitors and Their Docking Interactions Toward - Frontiers.
  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.
  • Enantioselective One-Pot Synthesis of 2-Amino-4-(indol-3-yl)-4H-Chromenes.
  • EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
  • Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II - PubMed.

Sources

Cell culture assay preparation with (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Investigating the Cellular Effects of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride: A Guide for Cell-Based Assays

Introduction

(S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride is a synthetic compound characterized by a phenol group, a trifluoroethyl moiety, and an amino group. While specific biological activities of this compound are still under investigation, its structural features suggest potential interactions with various cellular pathways. The trifluoromethyl group can enhance metabolic stability and binding affinity, making it an interesting candidate for drug discovery and development. This document provides a comprehensive guide for researchers to design and execute cell-based assays to elucidate the biological functions of this and other novel small molecules.

Hypothetical Mechanism of Action: Modulation of a MAP Kinase Signaling Pathway

Based on its chemical structure, particularly the phenol group, we can hypothesize that (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride may act as a modulator of intracellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. Phenolic compounds have been widely reported to influence these pathways, which are crucial for cell proliferation, differentiation, and apoptosis.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates Compound (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride RAF RAF Compound->RAF Hypothesized Inhibition RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Translocates & Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Figure 1: Hypothetical mechanism of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride as an inhibitor of the RAF-MEK-ERK signaling cascade.

Application: Proliferation Assay to Determine Compound Efficacy

To test the hypothesis that (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride affects cell proliferation, a colorimetric assay using a tetrazolium salt such as MTT or WST-1 can be employed. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Detailed Protocol: Cell Viability Assay

This protocol outlines the steps for a 96-well plate-based cell viability assay.

Materials and Reagents:

  • (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride

  • Human cancer cell line (e.g., HeLa, A549, or a cell line relevant to the research area)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at the appropriate wavelength (e.g., 570 nm for MTT)

Reagent Preparation:

  • Compound Stock Solution: Prepare a 10 mM stock solution of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride in DMSO. Store at -20°C.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter sterilize and store at 4°C, protected from light.

Cell Culture:

  • Culture the chosen cell line in a T-75 flask with complete medium in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells when they reach 70-80% confluency.

Compound Treatment:

  • Harvest the cells using Trypsin-EDTA and perform a cell count.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours to allow the cells to attach.

  • After 24 hours, remove the medium and add 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO) and a no-cell control (medium only).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

Assay Procedure (MTT):

  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a plate reader.

Data Analysis:

  • Subtract the average absorbance of the no-cell control wells from all other wells.

  • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability).

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

  • Plot the percentage of cell viability against the compound concentration (log scale) to generate a dose-response curve.

  • Calculate the half-maximal inhibitory concentration (IC50) value using a suitable software package (e.g., GraphPad Prism).

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis Cell_Culture 1. Cell Culture (e.g., HeLa cells) Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare Compound Dilutions Treatment 4. Treat Cells with Compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 48h Treatment->Incubation MTT_Assay 6. Perform MTT Assay Incubation->MTT_Assay Read_Plate 7. Read Absorbance MTT_Assay->Read_Plate Data_Analysis 8. Analyze Data & Calculate IC50 Read_Plate->Data_Analysis

Figure 2: A typical workflow for a cell-based proliferation assay.

Data Presentation

Table 1: Hypothetical IC50 Values of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride in Different Cancer Cell Lines

Cell LineIncubation Time (hours)IC50 (µM)
HeLa4812.5
A5494825.8
MCF-7488.2

Troubleshooting

Table 2: Common Issues and Solutions in Cell-Based Assays

ProblemPotential Cause(s)Suggested Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects on the plate- Ensure thorough mixing of cell suspension before seeding- Use a multichannel pipette and practice consistent technique- Avoid using the outer wells of the plate or fill them with sterile PBS
Low signal-to-noise ratio - Suboptimal cell number- Insufficient incubation time with the detection reagent- Optimize cell seeding density- Increase incubation time with MTT or WST-1, ensuring it is within the linear range of the assay
Compound precipitation in media - Poor solubility of the compound at the tested concentrations- Lower the highest concentration tested- Increase the final DMSO concentration slightly (while staying below toxic levels)- Visually inspect the media for precipitation before adding to cells

References

  • General Cell Culture Techniques

    • Title: Culture of Animal Cells: A Manual of Basic Technique and Specialized Applic
    • Source: Wiley
    • URL: [Link]

  • MTT Assay Principle and Protocol

    • Title: Rapid colorimetric assay for cellular growth and survival: application to prolifer
    • Source: Journal of Immunological Methods
    • URL: [Link]

  • MAPK Signaling Pathway Overview

    • Title: The MAPK signaling p
    • Source: Science Signaling
    • URL: [Link]

  • Drug Discovery and Development Process

    • Title: The drug discovery process.
    • Source: N
    • URL: [Link]

Derivatization of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride for GC-MS analysis

Author: BenchChem Technical Support Team. Date: March 2026

Anwendungshinweis und Protokoll

Thema: Derivatisierung von (S)-4-(1-Amino-2,2,2-trifluorethyl)phenol-Hydrochlorid für die GC-MS-Analyse

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung für die Geschäftsleitung

Die quantitative und qualitative Analyse von polaren, pharmazeutisch relevanten Verbindungen wie (S)-4-(1-Amino-2,2,2-trifluorethyl)phenol-Hydrochlorid stellt eine erhebliche analytische Herausforderung für die Gaschromatographie-Massenspektrometrie (GC-MS) dar. Aufgrund seiner geringen Flüchtigkeit und hohen Polarität, die auf die primäre Amin- und die phenolische Hydroxylgruppe zurückzuführen ist, ist eine direkte GC-Analyse nicht praktikabel.[1] Dieser Anwendungshinweis bietet eine detaillierte Anleitung zur chemischen Derivatisierung, einem entscheidenden Schritt, um die Verbindung in ein flüchtiges und thermisch stabiles Analogon umzuwandeln, das für die GC-MS-Analyse geeignet ist.[2][3] Wir stellen zwei robuste Protokolle vor – Silylierung und Acylierung –, die auf die spezifische chemische Struktur des Analyten zugeschnitten sind. Jedes Protokoll wird mit einer Erläuterung der zugrunde liegenden Chemie, schrittweisen Anweisungen und den erwarteten Ergebnissen untermauert, um eine zuverlässige und reproduzierbare Analyse in Forschungs- und Qualitätskontrolllaboren zu gewährleisten.

Einleitung: Die Notwendigkeit der Derivatisierung

(S)-4-(1-Amino-2,2,2-trifluorethyl)phenol ist eine polare, chirale Verbindung, die zwei aktive Wasserstoffatome an einer primären Aminogruppe und einer phenolischen Hydroxylgruppe enthält. Diese funktionellen Gruppen führen zu starken intermolekularen Wasserstoffbrückenbindungen, was die Flüchtigkeit der Verbindung erheblich reduziert. Darüber hinaus können diese polaren Stellen mit der stationären Phase der GC-Säule interagieren, was zu schlechten Peakformen (Tailing) und geringer Empfindlichkeit führt.[3]

Die Derivatisierung überwindet diese Einschränkungen, indem sie die aktiven Wasserstoffatome durch unpolare Gruppen ersetzt.[1][2] Dieser chemische Modifikationsprozess hat drei Hauptziele:

  • Erhöhung der Flüchtigkeit: Durch die Maskierung der polaren Gruppen wird der Siedepunkt des Analyten gesenkt, was eine Elution aus der GC-Säule bei angemessenen Temperaturen ermöglicht.

  • Verbesserung der thermischen Stabilität: Die resultierenden Derivate sind oft stabiler gegenüber dem Abbau bei den hohen Temperaturen des GC-Injektors und des Ofens.

  • Optimierung der Chromatographie: Die Derivatisierung führt zu symmetrischeren Peaks, was die Auflösung und die Genauigkeit der Quantifizierung verbessert.[3]

Dieser Leitfaden konzentriert sich auf zwei bewährte Derivatisierungsstrategien: Silylierung und Trifluoracetylierung .

G cluster_workflow Allgemeiner Analyse-Workflow A Probenvorbereitung (S)-4-(1-Amino-2,2,2-trifluorethyl)phenol-HCl B Derivatisierung (Silylierung oder Acylierung) A->B Maskierung polarer Gruppen C GC-MS-Analyse B->C Injektion des flüchtigen Derivats D Datenauswertung C->D Massenspektrum-Identifizierung

Abbildung 1: Allgemeiner Workflow für die GC-MS-Analyse nach Derivatisierung.

Strategie 1: Silylierung mit MTBSTFA

Die Silylierung ist eine weit verbreitete Derivatisierungstechnik, bei der ein aktives Wasserstoffatom durch eine Alkylsilylgruppe ersetzt wird.[1] Für die Analyse von Aminosäuren und Phenolen ist N-methyl-N-(tert-butyldimethylsilyl)trifluoracetamid (MTBSTFA) aufgrund der hohen Stabilität der resultierenden tert-Butyldimethylsilyl (TBDMS)-Derivate eine ausgezeichnete Wahl.[1][4] Diese Derivate sind deutlich weniger feuchtigkeitsempfindlich als ihre Trimethylsilyl (TMS)-Analoga.[1]

Kausalität des Experiments: MTBSTFA reagiert sowohl mit der phenolischen -OH-Gruppe als auch mit der -NH2-Gruppe, um ein Di-TBDMS-Derivat zu bilden. Die Reaktion erfordert streng wasserfreie Bedingungen, da MTBSTFA leicht hydrolysiert, was zu unvollständiger Derivatisierung und nicht reproduzierbaren Ergebnissen führt.[4][5] Die Verwendung eines Katalysators wie Pyridin kann die Reaktionsgeschwindigkeit erhöhen, indem er den als Nebenprodukt entstehenden Säureanteil neutralisiert.[4]

G cluster_reaction Silylierungsreaktion Analyte Analyt (mit -OH und -NH2 Gruppen) Product Di-TBDMS-Derivat (flüchtig & stabil) Analyte->Product + Reagent 2x MTBSTFA Reagent->Product Wärme

Abbildung 2: Schematische Darstellung der Silylierungsreaktion mit MTBSTFA.

Protokoll 2.1: Silylierung
  • Probenvorbereitung:

    • Wiegen Sie ca. 1 mg (S)-4-(1-Amino-2,2,2-trifluorethyl)phenol-Hydrochlorid in ein 2-ml-GC-Fläschchen mit Schraubverschluss ein.

    • Fügen Sie 200 µL wasserfreies Acetonitril hinzu. Vortexen Sie, um den Analyten zu lösen. Hinweis: Eine leichte Erwärmung kann die Löslichkeit unterstützen. Stellen Sie sicher, dass die Probe vor dem nächsten Schritt wieder Raumtemperatur erreicht hat.

    • Trocknen Sie die Probe unter einem sanften Stickstoffstrom vollständig ein, um jegliche Feuchtigkeit zu entfernen. Dieser Schritt ist entscheidend für den Erfolg der Reaktion.[4][5]

  • Derivatisierung:

    • Fügen Sie dem trockenen Rückstand 100 µL wasserfreies Acetonitril und 100 µL MTBSTFA (mit 1 % t-BDMCS als Katalysator) hinzu.

    • Verschließen Sie das Fläschchen fest mit einer Septumkappe.

    • Erhitzen Sie das Fläschchen für 4 Stunden bei 100 °C in einem Heizblock oder Ofen.

  • Probenfertigstellung:

    • Lassen Sie das Fläschchen auf Raumtemperatur abkühlen.

    • Die Probe ist nun bereit für die GC-MS-Injektion. Eine weitere Aufarbeitung ist in der Regel nicht erforderlich.

Strategie 2: Acylierung mit Trifluoressigsäureanhydrid (TFAA)

Die Acylierung, insbesondere mit fluorierten Anhydriden wie Trifluoressigsäureanhydrid (TFAA), ist eine hocheffektive Methode zur Derivatisierung von Aminen und Phenolen.[6][7] TFAA ist ein starkes Acylierungsmittel, das schnell mit beiden funktionellen Gruppen des Analyten reagiert und stabile, hochflüchtige N,O-bis(trifluoracetyl)-Derivate bildet.[7][8]

Kausalität des Experiments: Die Reaktion ist typischerweise schnell und wird bei Raumtemperatur oder leicht erhöhter Temperatur durchgeführt.[7] Die resultierenden fluorierten Derivate weisen eine ausgezeichnete Chromatographie auf und erzeugen im Massenspektrometer charakteristische Fragmentierungsmuster, die für die Identifizierung nützlich sind.[8] Ein wesentlicher Vorteil ist, dass überschüssiges TFAA und das Nebenprodukt Trifluoressigsäure sehr flüchtig sind und leicht unter einem Stickstoffstrom entfernt werden können, um eine Beschädigung der GC-Säule zu vermeiden.[7][8]

G cluster_reaction Acylierungsreaktion Analyte Analyt (mit -OH und -NH2 Gruppen) Product Di-TFA-Derivat (hochflüchtig) Analyte->Product + Reagent 2x TFAA Reagent->Product Raumtemperatur

Abbildung 3: Schematische Darstellung der Acylierungsreaktion mit TFAA.

Protokoll 3.1: Trifluoracetylierung
  • Probenvorbereitung:

    • Wiegen Sie ca. 1 mg (S)-4-(1-Amino-2,2,2-trifluorethyl)phenol-Hydrochlorid in ein 2-ml-GC-Fläschchen mit Schraubverschluss ein.

    • Um das Hydrochlorid zu neutralisieren und den freien Analyten freizusetzen, fügen Sie 500 µL einer gesättigten Natriumbicarbonatlösung hinzu und extrahieren Sie die wässrige Phase dreimal mit je 500 µL Ethylacetat.

    • Vereinigen Sie die organischen Extrakte und trocknen Sie sie über wasserfreiem Natriumsulfat.

    • Überführen Sie den getrockneten Extrakt in ein sauberes GC-Fläschchen und verdampfen Sie das Lösungsmittel unter einem sanften Stickstoffstrom vollständig.

  • Derivatisierung:

    • Lösen Sie den trockenen Rückstand in 400 µL wasserfreiem Dichlormethan.

    • Fügen Sie 200 µL TFAA hinzu.[7]

    • Verschließen Sie das Fläschchen und lassen Sie es 30 Minuten bei Raumtemperatur stehen.[7]

  • Probenfertigstellung:

    • Entfernen Sie das Lösungsmittel und überschüssiges Reagenz unter einem sanften Stickstoffstrom.

    • Lösen Sie den derivatisierten Rückstand in einem geeigneten Volumen (z. B. 200 µL) Dichlormethan oder Ethylacetat für die GC-MS-Injektion.

Empfohlene GC-MS-Bedingungen

Die folgenden Parameter dienen als Ausgangspunkt und sollten für das spezifische Instrument und die Anwendung optimiert werden.

Parameter Empfohlene Einstellung Begründung
GC-Säule Rxi-5Sil MS (oder äquivalent), 30 m x 0,25 mm ID, 0,25 µm FilmdickeGeringes Bluten und hohe Inertheit sind entscheidend für die Analyse aktiver Verbindungen.[3]
Trägergas Helium, konstante Flussrate von 1,2 mL/minBietet eine gute Effizienz und ist mit MS-Detektoren kompatibel.
Injektor Splitless, 250 °CMaximiert die Empfindlichkeit für Spurenanalysen.
Ofenprogramm Anfangstemperatur 80 °C (2 min halten), dann mit 15 °C/min auf 280 °C, 5 min haltenErmöglicht eine gute Trennung von Lösungsmittel und Derivat.
MS-Transferlinie 280 °CVerhindert die Kondensation des Analyten.
Ionenquelle 230 °C, Elektronenstoßionisation (EI) bei 70 eVStandardbedingungen für die Erzeugung reproduzierbarer Massenspektren.
MS-Modus Full Scan (m/z 50-550) für die Identifizierung; Selected Ion Monitoring (SIM) für die QuantifizierungDer SIM-Modus erhöht die Empfindlichkeit und Selektivität erheblich.[9]

Erwartete Ergebnisse und Dateninterpretation

Nach der Derivatisierung wird erwartet, dass das Molekulargewicht des Analyten ansteigt.

  • MTBSTFA-Derivat: Das Molekulargewicht erhöht sich um 114 amu für jede hinzugefügte TBDMS-Gruppe. Das Di-TBDMS-Derivat wird charakteristische Ionen im Massenspektrum aufweisen, wie z. B. [M-57]+, was dem Verlust einer tert-Butylgruppe entspricht.

  • TFAA-Derivat: Das Molekulargewicht erhöht sich um 96 amu für jede hinzugefügte Trifluoracetylgruppe. Das Di-TFA-Derivat wird charakteristische Fragmente im Zusammenhang mit der Trifluoracetyl-Einheit zeigen, wie z. B. den Verlust von CF3 oder CF3CO.[9]

Die genauen Retentionszeiten und Massenspektren sollten durch die Analyse eines authentischen Referenzstandards des derivatisierten Analyten bestätigt werden.

Überlegungen zur Chiralität

Obwohl die hier beschriebenen Derivatisierungsmethoden achiral sind, ist es wichtig zu beachten, dass die ursprüngliche Verbindung chiral ist. Wenn eine enantiomere Trennung erforderlich ist, muss die Analyse auf einer chiralen GC-Säule (z. B. auf Cyclodextrinbasis) durchgeführt werden.[10][11] Die Derivatisierung ist immer noch notwendig, um die Flüchtigkeit für die Analyse auf einer chiralen Säule zu gewährleisten.

Referenzen

  • Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. Journal of Chromatographic Science, Oxford Academic. Verfügbar unter: [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites. Verfügbar unter: [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. Verfügbar unter: [Link]

  • GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. MDPI. Verfügbar unter: [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. ResearchGate. Verfügbar unter: [Link]

  • 4-(1-amino-2,2,2-trifluoroethyl)phenol hydrochloride — Chemical Substance Information. ChemInfo. Verfügbar unter: [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. Verfügbar unter: [Link]

  • GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. IRJET. Verfügbar unter: [Link]

  • Derivatization Methods in GC and GC/MS. Semantic Scholar. Verfügbar unter: [Link]

  • Improved GC Analysis of Derivatized Amphetamines. Restek. Verfügbar unter: [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. PubMed. Verfügbar unter: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Verfügbar unter: [Link]

  • 1.1.3. Chiral separation of amino acids by gas chromatography. ResearchGate. Verfügbar unter: [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Gcms.cz. Verfügbar unter: [Link]

  • Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS. Analytical Methods (RSC Publishing). Verfügbar unter: [Link]

  • Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Request PDF - ResearchGate. Verfügbar unter: [Link]

  • Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. PubMed. Verfügbar unter: [Link]

  • Derivatization Methods in GC and GC/MS. Semantic Scholar. Verfügbar unter: [Link]

  • Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. Springer Nature Experiments. Verfügbar unter: [Link]

  • Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. PMC. Verfügbar unter: [Link]

  • Method 8041A: Phenols by Gas Chromatography. EPA. Verfügbar unter: [Link]

  • Improving chromatographic analysis of phenolic compounds. Chula Digital Collections. Verfügbar unter: [Link]

  • Separation of Some Halogenated Phenols by GC-MS. acgpubs.org. Verfügbar unter: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Aqueous Solubility Optimization for (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride . Due to the unique electronic and steric properties of the trifluoromethyl (-CF 3​ ) group, this active pharmaceutical ingredient (API) presents specific challenges in aqueous media.

This guide provides root-cause analyses, troubleshooting workflows, and self-validating protocols to help you achieve stable, homogeneous solutions for in vitro and in vivo applications.

Part 1: Solubilization Decision Workflow

Before troubleshooting, consult the decision matrix below to determine the optimal solubilization strategy based on your assay's pH and physiological requirements.

SolubilizationWorkflow Start API Precipitation Detected CheckPH Is physiological pH (7.4) required? Start->CheckPH Acidic Use Acidic Vehicle (pH 3.0 - 4.0) CheckPH->Acidic No Physio Assess Co-solvents vs. Complexation CheckPH->Physio Yes Success Stable Aqueous Solution Acidic->Success HPBCD HP-β-CD Complexation (10-20% w/v) Physio->HPBCD High dose needed Cosolvent PEG400 / PG Blend (Max 10% for in vivo) Physio->Cosolvent Low dose needed HPBCD->Success Cosolvent->Success

Decision matrix for solubilizing the API based on assay pH requirements.

Part 2: Molecular Profiling & Root Cause Analysis (FAQs)

Q: Why does the compound dissolve easily in distilled water initially, but precipitate immediately when added to PBS (pH 7.4)? A: This is a classic pKa-driven precipitation exacerbated by the "fluorous effect." The strongly electron-withdrawing -CF 3​ group on the alpha-carbon profoundly lowers the pKa of the adjacent primary amine from a typical ~9.5 down to approximately 5.5–6.0.

  • In unbuffered water: The HCl salt creates a mildly acidic environment, keeping the amine protonated ( −NH3+​ ) and soluble.

  • In PBS (pH 7.4): The amine is rapidly deprotonated. Because the phenol group (pKa ~10) is also unprotonated at this pH, the molecule becomes a completely neutral free base. Highly fluorinated organic molecules are uniquely both hydrophobic and lipophobic[1], causing this neutral free base to rapidly aggregate and crash out of solution.

Q: Can I use standard surfactants like Tween 80 to keep the free base in solution at pH 7.4? A: Standard hydrocarbon-based surfactants often struggle with heavily fluorinated moieties. Because fluorocarbons are lipophobic, they do not intercalate well with standard hydrocarbon lipid tails[1]. While Tween 80 might provide a marginal solubility increase, encapsulating the CF 3​ -aromatic system using cyclodextrins is mechanistically more effective for this specific chemotype.

Part 3: Troubleshooting Guides

Issue 1: Precipitation in Saline (The Common Ion Effect)

Symptom: Precipitation occurs when dissolving the HCl salt directly into 0.9% NaCl, even if the pH is kept acidic. Causality: The Common Ion Effect. The high concentration of chloride ions (154 mM) in normal saline shifts the dissolution equilibrium of the hydrochloride salt toward the solid state ($ \text{API-H}^+ + \text{Cl}^- \rightleftharpoons \text{API-HCl}_{(s)} $). Resolution:

  • Dissolve the API in sterile Water for Injection (WFI) first to ensure complete dissociation.

  • If isotonicity is required for in vivo injection, use 5% Dextrose in Water (D5W) instead of saline. This avoids the chloride common ion effect entirely while maintaining osmotic balance.

Issue 2: Achieving Physiological pH via Cyclodextrin Complexation

Symptom: You must dose cells or animals at pH 7.4, but the neutral free base precipitates. Causality: To bypass the low solubility of the neutral free base, we must physically mask the hydrophobic CF 3​ -phenol moiety. Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophobic internal cavity that perfectly accommodates substituted aromatic rings, while its hydrophilic exterior maintains aqueous solubility[2]. This host-guest complexation technique has been highly successful for other BCS Class II drugs containing CF 3​ groups, such as Efavirenz.

Part 4: Quantitative Data Summary

The following table summarizes the expected solubility behavior of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol HCl under various formulation conditions, allowing for rapid vehicle selection.

Formulation VehicleFinal pHApparent Solubility (mg/mL)Physical StateMechanism of Solubilization
Water for Injection (WFI)3.5 - 4.5> 25.0Clear SolutionIonization (Protonated Amine)
0.9% NaCl (Normal Saline)4.0 - 5.0< 5.0Cloudy/SuspensionLimited by Common Ion Effect
PBS (Phosphate Buffered Saline)7.4< 0.1Heavy PrecipitateNeutral Free Base Formation
10% PEG400 in PBS7.4~ 2.0Clear SolutionCo-solvent (Dielectric reduction)
20% w/v HP- β -CD in PBS 7.4 > 15.0 Clear Solution Inclusion Complexation

Part 5: Step-by-Step Methodologies

Protocol: Preparation of 10 mg/mL API in 20% HP- β -CD (pH 7.4)

This protocol utilizes mechanical energy to drive the formation of the inclusion complex between the fluorinated API and the cyclodextrin cavity.

Materials Needed:

  • (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol HCl

  • Hydroxypropyl- β -cyclodextrin (HP- β -CD, pharmaceutical grade)

  • 50 mM Phosphate Buffer (pH 7.4)

  • 0.22 µm PVDF syringe filter (Avoid Nylon filters, as they can non-specifically bind phenolic APIs).

Procedure:

  • Vehicle Preparation: Weigh 200 mg of HP- β -CD and dissolve it completely in 0.8 mL of 50 mM Phosphate Buffer (pH 7.4).

  • API Addition: Add exactly 10 mg of the API powder to the cyclodextrin solution.

  • Mechanical Disruption: Vortex the mixture vigorously for 5 minutes.

    • Causality: The API will initially resist dissolution due to the high pH. High-shear mechanical energy is required to break down API aggregates and increase the surface area for cyclodextrin interaction.

  • Thermal/Acoustic Driving: Place the vial in an ultrasonic water bath at 25°C for 15 minutes.

    • Causality: Sonication provides the activation energy necessary for the CF 3​ -phenyl moiety to displace water molecules inside the cyclodextrin cavity, forming the stable host-guest complex.

  • Volume Adjustment: Adjust the final volume to exactly 1.0 mL with additional buffer.

  • Sterilization/Clarification: Filter the solution through the 0.22 µm PVDF syringe filter.

Self-Validating System (The Tyndall Test): To verify that you have achieved a true molecular inclusion complex rather than a micro-suspension, shine a red laser pointer (e.g., 650 nm) directly through the glass vial in a dark room.

  • Fail: A visible, solid line of scattered light (Tyndall effect) indicates undissolved micro-crystals or large colloidal aggregates.

  • Pass: A clear pass with no light scattering confirms the API is molecularly dispersed within the cyclodextrin cavities.

References

  • Aqueous Solubilization of Highly Fluorinated Molecules by Semifluorinated Surfactants , Langmuir - ACS Publications.[Link]

  • Solubility enhancement of efavirenz (bcs class ii drug) by cyclodextrin inclusion complex , Journal of Drug Delivery and Therapeutics.[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics , PMC - National Institutes of Health.[Link]

Sources

Technical Support Center: Optimizing Crystallization for (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride (CAS: 2216746-84-6). This guide is designed for researchers, scientists, and drug development professionals to provide both foundational principles and actionable troubleshooting advice. Given the limited specific literature on the crystallization of this exact molecule, this document provides a systematic, first-principles approach to developing and optimizing a robust crystallization protocol.

Part 1: Understanding the Molecule - The Key to Successful Crystallization

The structure of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride dictates its behavior in solution and during crystallization. A successful protocol hinges on understanding the interplay of its three key functional components: the phenol group, the amine hydrochloride salt, and the trifluoromethyl (CF3) group.

  • Phenol Group: Phenols are weakly acidic and are capable of forming hydrogen bonds.[1][2] While phenol itself has limited solubility in water below 65°C, it is highly soluble in many organic solvents like alcohols, ethers, and ketones.[3][4] This suggests that solvents capable of hydrogen bonding will be effective at dissolving the molecule.

  • Amine Hydrochloride Salt: The presence of the hydrochloride salt moiety is the most dominant factor for solubility. Salt formation is a common strategy in pharmaceutical development to improve properties like crystallinity and solubility, particularly aqueous solubility.[5][6][7] As an ionic salt, the molecule will have significantly higher polarity than its free base form, favoring polar solvents for dissolution.

  • Trifluoromethyl (CF3) Group: The CF3 group exerts a powerful influence on the molecule's properties. It is strongly electron-withdrawing and highly lipophilic (Hansch π value of +0.88), which can enhance solubility in non-polar environments and improve membrane permeability.[8][9] In the context of crystallization, the CF3 group can participate in weak intermolecular interactions that influence crystal packing and may lead to the formation of different polymorphs.[10][11]

This structural combination—a polar salt with lipophilic and hydrogen-bonding regions—suggests that a mixture of solvents (e.g., a polar protic solvent with a less polar co-solvent) may be required to achieve the optimal solubility profile for crystallization.

Part 2: A Systematic Approach to Developing a Crystallization Protocol

Developing a crystallization process where none exists requires a systematic screening approach. The goal is to identify a solvent or solvent system in which the compound has high solubility at an elevated temperature and low solubility at a lower temperature.[12]

Experimental Workflow: Initial Solvent Screening

This protocol outlines a standard, small-scale approach to identify promising solvent systems.

Objective: To identify single or binary solvent systems suitable for crystallization via cooling or anti-solvent addition.

Materials:

  • (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride

  • Small-scale vials (e.g., 2 mL HPLC vials) with caps

  • Magnetic stir plate and stir bars

  • Heating block or oil bath

  • A selection of solvents (see Table 1)

  • Anti-solvents (e.g., Heptane, Toluene, MTBE)

Workflow Diagram:

G cluster_prep Preparation cluster_dissolution Dissolution & Saturation cluster_crystallization Crystallization Methods cluster_analysis Analysis A 1. Add ~20 mg of compound to each screening vial B 2. Add 0.2 mL of primary solvent to each vial A->B C 3. Stir at Room Temp (RT) B->C D Observe Solubility at RT C->D E 4. Heat to 50-60°C C->E If not soluble H Saturated Solution Achieved D->H If soluble F Observe Solubility at Heat E->F G 5. Add solvent in 0.1 mL increments until dissolved E->G If not fully soluble G->H I 6a. Slow Cooling (to RT, then 0-5°C) H->I J 6b. Anti-Solvent Addition (Add poor solvent dropwise) H->J K 6c. Evaporation (Loosen cap slightly) H->K L 7. Isolate solids (Filtration) I->L If crystals form J->L If crystals form K->L If crystals form M 8. Analyze Yield & Purity (HPLC, NMR) L->M N 9. Characterize Solid Form (PXRD, DSC, Microscopy) M->N

Caption: General workflow for crystallization solvent screening.

Step-by-Step Protocol:
  • Preparation: Aliquot approximately 15-20 mg of the compound into several small, clean vials.

  • Solvent Addition: Add an initial 0.2 mL of a single solvent from Table 1 to each vial.

  • Room Temperature Solubility: Stir the vials at room temperature for at least 30 minutes. Observe and record if the compound dissolves completely, partially, or not at all.

    • If it dissolves completely, the solvent is too strong for cooling crystallization. Consider it as the "good" solvent for an anti-solvent or evaporation method.

    • If it is partially soluble or insoluble, proceed to the next step.

  • Elevated Temperature Solubility: Place the vials in a heating block and increase the temperature to 50-60°C. Stir for 30 minutes and record solubility.

  • Achieve Saturation: If the solid is still not fully dissolved at 60°C, add small aliquots (0.1 mL) of the same solvent, allowing time for dissolution after each addition, until a clear solution is obtained. Record the total volume of solvent used. This creates a saturated or near-saturated solution at high temperature.

  • Induce Crystallization:

    • Method A: Cooling Crystallization. For vials where the compound dissolved fully at high temperature but not at room temperature, allow them to cool slowly to room temperature. If no crystals form, place them in a refrigerator (0-5°C).[13]

    • Method B: Anti-Solvent Addition. Take the vials where the compound was highly soluble. Slowly add a poor solvent (an "anti-solvent") dropwise until turbidity (cloudiness) persists. Add a few drops of the good solvent to redissolve the solid, and then allow it to stand.[12]

    • Method C: Slow Evaporation. For vials where the compound is soluble at room temperature, loosen the cap slightly and leave the vial in a safe, undisturbed location for 1-3 days.[14]

  • Analysis: Observe the vials for crystal formation. Note the quality of the crystals (e.g., fine powder, large needles, blocks) and the approximate yield. Promising conditions should be scaled up for further optimization.

Table 1: Suggested Solvents for Initial Screening

This list covers a range of polarities and functionalities relevant to a polar hydrochloride salt.[15][16]

Solvent ClassPrimary SolventsPotential Anti-SolventsRationale
Alcohols Methanol, Ethanol, Isopropanol (IPA)Toluene, Heptane, MTBEProtic solvents, good H-bond donors/acceptors. Often effective for salts.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Heptane, CyclohexanePolar aprotic, can dissolve salts while being less polar than alcohols.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateHeptane, CyclohexaneMedium polarity, less effective at H-bonding. Often used as anti-solvents.
Ethers 2-MeTHF, DioxaneHeptaneLower polarity, may be useful as anti-solvents or in binary mixtures.
Nitriles Acetonitrile (ACN)Toluene, MTBEPolar aprotic, can be a good solvent for moderately polar compounds.
Aqueous Water, Water/IPA mixtures, Water/ACN mixturesAcetone, IPA, ACNAs a hydrochloride salt, aqueous solubility is expected. Mixtures can modulate solubility precisely.

Part 3: Troubleshooting Guide

This section addresses common issues encountered during crystallization experiments in a question-and-answer format.

Q1: I've dissolved my compound in a hot solvent, but upon cooling, it turned into an oil or a sticky goo. What should I do?

This phenomenon, known as "oiling out," occurs when the solution becomes supersaturated at a temperature above the melting point of the solid form you are trying to crystallize. The compound comes out of solution as a liquid phase instead of a solid crystal lattice.

  • Immediate Action: Try to induce crystallization from the oil by scratching the side of the flask with a glass rod. If that fails, add a "seed crystal" (a tiny amount of the original solid material).

  • Systematic Solution: The primary cause is that the solubility curve is too steep or the concentration is too high.

    • Re-heat the solution until the oil dissolves completely.

    • Add more solvent (10-20% more volume) to reduce the overall concentration.[17]

    • Cool much more slowly. Allow the flask to cool in an insulated container to slow down the rate of cooling.

    • Switch to a less polar solvent system. Oiling out is common in highly polar solvents. Try a solvent in which the compound is less soluble at high temperatures.

G A Problem: Compound 'Oils Out' upon cooling B Is the solution cloudy or a separate liquid phase? A->B C Try to induce crystallization: 1. Scratch flask 2. Add seed crystal B->C D Did crystals form? C->D E Success! Isolate crystals and optimize cooling rate/concentration. D->E Yes F No crystals formed. Proceed to systematic fix. D->F No G Systematic Fix: 1. Re-heat to dissolve oil. 2. Add 10-20% more solvent. F->G H 3. Cool at a much slower rate. (e.g., use insulated bath) G->H I 4. If oiling persists, choose a solvent where the compound is less soluble. H->I

Caption: Decision workflow for troubleshooting "oiling out".

Q2: My compound dissolves, but no crystals form even after cooling to 0°C and waiting for hours. How can I induce crystallization?

This indicates that the solution is not sufficiently supersaturated or that there is a high energy barrier to nucleation.

  • Check Supersaturation: The solution might be too dilute. Try to evaporate some of the solvent slowly to increase the concentration.

  • Induce Nucleation:

    • Scratching: Vigorously scratch the inside of the vial below the solvent level with a glass rod. The microscopic scratches provide nucleation sites.[17]

    • Seed Crystals: Add a tiny speck of the crude starting material. This provides a perfect template for crystal growth.[14]

    • Anti-Solvent: If you are using a single solvent, try adding a miscible anti-solvent dropwise until the solution becomes cloudy, then add a drop of the good solvent to clarify and let it stand.

  • Re-evaluate Solvent: If none of these methods work, the chosen solvent may be simply too good. The compound may have a high solubility even at low temperatures. You must find a solvent system where the solubility is lower.

Q3: The moment my solution starts to cool, a large amount of fine powder crashes out. How can I get larger crystals?

This is the opposite problem of Q2; the solution is becoming supersaturated too quickly, leading to rapid nucleation and poor crystal growth.[17]

  • Reduce Supersaturation Rate:

    • Use More Solvent: Re-heat the solution to dissolve the powder and add more solvent. This will lower the temperature at which saturation is reached, allowing for slower crystal growth.[17]

    • Slow Down Cooling: Do not place the hot flask directly into an ice bath. Let it cool to room temperature on the benchtop first, perhaps insulated by towels, before moving to a refrigerator.

    • Hot Filtration: If the crude material has insoluble impurities, they can act as numerous nucleation sites. Perform a hot filtration of the saturated solution into a clean, pre-heated flask before cooling.

Q4: My crystallization yield is very low. How can I improve it?

A low yield can be due to several factors.

  • Incomplete Crystallization: A significant amount of the compound may remain dissolved in the mother liquor. After filtering your initial crop of crystals, try to concentrate the mother liquor by evaporating some solvent and cooling again to obtain a second crop.

  • Excessive Washing: Do not wash the filtered crystals with the primary crystallization solvent, as this will redissolve them. Wash with a small amount of a cold anti-solvent in which the compound is known to be insoluble.

  • Too Much Solvent: You may have used far more solvent than necessary to dissolve the compound.[17] Re-run the experiment with less solvent to ensure the solution is fully saturated at the higher temperature.

Part 4: Frequently Asked Questions (FAQs)

Q: Should I use the free base or the HCl salt for crystallization? A: The HCl salt is generally preferred as starting material. Salts often have better crystallinity and stability compared to their corresponding free bases.[7] Using the salt form directly avoids potential issues with disproportionation or pH sensitivity during the process.

Q: How does the chirality of the molecule affect crystallization? A: Since you are starting with the pure (S)-enantiomer, the goal is purification, not separation of enantiomers (chiral resolution). A single enantiomer crystallizes in a non-centrosymmetric space group. The primary challenge is not related to separating it from its (R)-counterpart but to finding conditions that produce a single, stable polymorph with high purity.

Q: What is a polymorph, and why should I be concerned about it? A: Polymorphs are different crystalline forms of the same molecule.[10] These forms can have different physical properties, including solubility, stability, and melting point. For pharmaceutical applications, it is critical to identify and consistently produce the most stable polymorph to ensure consistent drug performance. Your screening process may yield different polymorphs under different solvent or temperature conditions. Characterization using techniques like Powder X-Ray Diffraction (PXRD) is essential to identify them.

Q: Can I use a rotary evaporator to crystallize my compound? A: While possible, rapidly removing solvent on a rotary evaporator is generally a poor method for crystallization as it leads to very fast, uncontrolled precipitation. This usually results in a fine powder or amorphous solid, not well-defined crystals. Slow, controlled methods like those described in Part 2 are strongly preferred for obtaining high-quality crystalline material.

References

  • Crysforma. Salt screening. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Impact of Trifluoromethyl Groups in Specialty Chemicals. [Link]

  • Gagniere, E. et al. (2017). Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt: Why so Many Forms? Why so Few?. Crystal Growth & Design. [Link]

  • Cambrex. Crystallization Process Development. [Link]

  • Sonina, A. A. et al. (2018). Crystal packing control of a trifluoromethyl-substituted furan/phenylene co-oligomer. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. [Link]

  • Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. [Link]

  • Xform (2018). SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development. [Link]

  • Technobis (2023). How to salt screen using the Crystal 16. [Link]

  • MDPI (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Solitek Pharma. Crystallization Process Development for better formulations. [Link]

  • ResearchGate. Crystallization of Chiral Molecules. [Link]

  • Pubs.acs.org. (2008). Influence of Fluorine Substitution on the Crystal Packing of N-Phenylmaleimides and Corresponding Phthalimides. [Link]

  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • SATHEE - IIT Kanpur. Chemistry Phenol. [Link]

  • University of Strasbourg. Guide for crystallization. [Link]

  • European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1. [Link]

  • Zhang, G. G. Z. et al. (2018). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. Engineering. [Link]

  • Scribd. Phenol Solubility Data Overview. [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. [Link]

  • Pharmaceutical Technology. (2006). Salt Selection in Drug Development. [Link]

  • ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

  • The Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [Link]

  • NCBI - NIH. Table 4-2, Physical and Chemical Properties of Phenol. [Link]

  • ResearchGate. (2019). Studies on the solubility of phenolic compounds. [Link]

  • Wikipedia. Phenol. [Link]

  • Kumar, L. et al. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. RSC Advances. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • MDPI. (2023). Salt Cocrystallization—A Method to Improve Solubility and Bioavailability of Dihydromyricetin. [Link]

Sources

Reducing synthetic impurities in (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the production of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride . The synthesis of fluorinated chiral amines presents unique stereoelectronic and operational challenges. This guide is designed for drug development professionals and researchers to troubleshoot common synthetic impurities, understand the mechanistic causality behind reaction failures, and implement self-validating protocols to ensure high-fidelity scale-up.

Part 1: Synthesis Workflow & Impurity Mapping

To effectively troubleshoot, we must first map the critical nodes of the synthetic route. The standard asymmetric synthesis utilizes Ellman’s auxiliary ((R)-tert-butanesulfinamide) to establish the chiral center. The diagram below illustrates the workflow and identifies where the most common impurities (unreacted hydrate and the epi-impurity) originate.

G Ketone 4-Hydroxy-2,2,2- trifluoroacetophenone Condensation Ti(OEt)4 Condensation (Strictly Anhydrous) Ketone->Condensation Auxiliary (R)-tert-Butanesulfinamide Auxiliary->Condensation Imine Sulfinyl Ketimine Intermediate Condensation->Imine Impurity1 Impurity: Unreacted Ketone (Due to Hydrate/Water) Condensation->Impurity1 Trace H2O Reduction Diastereoselective Reduction (-78 °C, L-Selectride) Imine->Reduction Sulfinamide (R,S)-Sulfinamide (High dr) Reduction->Sulfinamide Major Impurity2 Impurity: (R,R)-Diastereomer (Epi-impurity) Reduction->Impurity2 Minor (Poor dr) Deprotection Anhydrous HCl / MeOH Deprotection Sulfinamide->Deprotection Product (S)-4-(1-Amino-2,2,2- trifluoroethyl)phenol HCl Deprotection->Product

Workflow for (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol HCl synthesis and impurity mapping.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: My final product has a low enantiomeric excess (ee) due to high levels of the (R)-enantiomer (epi-impurity). How do I fix this?

The Causality: The formation of the stereocenter occurs during the reduction of the sulfinyl ketimine. The trifluoromethyl (-CF₃) group is highly electron-withdrawing and sterically demanding. If a small, unhindered reducing agent like NaBH₄ is used, hydride attack occurs from multiple faces of the imine due to a lack of steric discrimination in the transition state, leading to a poor diastereomeric ratio (dr). The Solution: Switch to a bulky, highly coordinating reducing agent like L-Selectride at cryogenic temperatures (-78 °C). As detailed by , bulky borohydrides force the reaction through a highly organized, closed transition state where the steric bulk of the -CF₃ group and the tert-butyl group of the auxiliary strictly dictate a single face for hydride attack, yielding the desired (S)-configuration at the carbon center.

Quantitative Comparison of Reducing Agents on Ketimine Reduction:

Reducing AgentSolventTemperatureDiastereomeric Ratio (Desired:Epi)Isolated Yield
NaBH₄THF-50 °C85:1590%
DIBAL-HTHF-78 °C92:885%
L-Selectride THF -78 °C >98:2 88%
Q2: I am seeing significant amounts of unreacted 4-hydroxy-2,2,2-trifluoroacetophenone after the imine condensation step. What is going wrong?

The Causality: The strongly electron-withdrawing nature of the -CF₃ group makes the adjacent carbonyl carbon highly electrophilic. Consequently, the ketone readily reacts with trace ambient moisture to form a highly stable gem-diol (hydrate). This hydrate is completely unreactive toward imine condensation. Furthermore, the standard Lewis acid catalyst, Ti(OEt)₄, will irreversibly hydrolyze into inert TiO₂ in the presence of water. The Solution: You must break the hydrate prior to the reaction. Perform an azeotropic distillation of the starting ketone with anhydrous toluene. Ensure the Ti(OEt)₄ is freshly distilled or sourced from a newly opened, argon-purged bottle, adhering strictly to the protocols established by .

Q3: During the final sulfinyl deprotection, my yield drops significantly and I observe dark side products. Is the phenol group causing issues?

The Causality: Yes. Using aqueous HCl or elevated temperatures for the deprotection step can lead to the degradation of the electron-rich phenol ring (e.g., oxidation or polymerization) and makes isolating the highly polar fluorinated amino-phenol extremely difficult. The Solution: Deprotection must be performed under strictly anhydrous conditions using HCl dissolved in methanol or 1,4-dioxane. This cleanly cleaves the sulfinyl group as a volatile byproduct while leaving the aromatic ring untouched, allowing the product to be isolated via simple precipitation .

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and trust in your scale-up, implement these step-by-step, self-validating methodologies.

Protocol A: Diastereoselective Reduction of the Sulfinyl Ketimine

Objective: Achieve >98:2 dr to eliminate the epi-impurity.

  • System Preparation: Flame-dry a 3-neck round-bottom flask under vacuum and purge with Argon three times. Dissolve the purified sulfinyl ketimine (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Self-Validation Checkpoint 1: Insert an internal thermocouple. Do not proceed until the internal temperature reads strictly ≤ -75 °C.

  • Reagent Addition: Add L-Selectride (1.0 M in THF, 1.5 eq) dropwise via a syringe pump over 30 minutes, ensuring the internal temperature does not spike above -70 °C. Stir for 2 hours at -78 °C.

  • Self-Validation Checkpoint 2 (Critical): Before bulk quenching, withdraw a 0.1 mL aliquot using a pre-cooled syringe. Quench the aliquot into 0.5 mL of methanol and analyze via chiral HPLC (e.g., Chiralcel OD-H column). Proceed to step 5 ONLY if the dr is ≥ 98:2.

  • Workup: Quench the bulk reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: Anhydrous Deprotection and Salt Formation

Objective: Cleave the auxiliary without degrading the phenol, yielding pure API-grade salt.

  • Dissolution: Dissolve the diastereomerically pure (R,S)-sulfinamide intermediate in anhydrous Methanol (0.5 M).

  • Acidification: Place the flask in an ice bath (0 °C). Slowly add a solution of 4M HCl in 1,4-dioxane (3.0 eq). Stir for 1 hour, then allow to warm to room temperature for 2 hours.

  • Self-Validation Checkpoint 3: Spot the reaction mixture on a silica TLC plate alongside the starting material (Eluent: 50% EtOAc/Hexanes). The starting sulfinamide is highly UV-active. The reaction is complete when the UV-active starting material spot completely disappears , leaving only a baseline spot (the highly polar amine HCl salt).

  • Precipitation: Concentrate the mixture under reduced pressure to one-third of its volume. Vigorously stir and slowly add ice-cold diethyl ether to precipitate the (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride as a white crystalline solid. Filter and dry under high vacuum.

Part 4: References

  • Title: Synthesis and Applications of tert-Butanesulfinamide Source: Chemical Reviews, 2010, 110 (6), 3600–3740. URL: [Link]

  • Title: Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines Source: Journal of the American Chemical Society, 1997, 119 (41), 9913-9914. URL: [Link]

  • Title: Asymmetric Syntheses of 1-Aryl-2,2,2-trifluoroethylamines via Diastereoselective 1,2-Addition of Arylmetals to 2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide Source: Organic Letters, 2007, 9 (4), 683-685. URL: [Link]

Technical Support Center: Handling & Storage Guide for (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride (CAS: 294175-07-8 for free base). This highly specialized fluorinated building block is critical in pharmaceutical development. However, the combination of a primary amine hydrochloride salt and a phenolic hydroxyl group creates a highly polar, hydrogen-bond-rich crystal lattice. This makes the compound severely hygroscopic , meaning it rapidly absorbs moisture from the atmosphere[1].

This guide provides field-proven, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned troubleshooting protocols to ensure your downstream chemistry remains robust and reproducible.

Part 1: Troubleshooting FAQs

Q1: Why does my batch turn into a sticky paste or hard cake upon opening the bottle?

The Causality: This is a physical phenomenon known as deliquescence, driven by capillary condensation. When the ambient relative humidity (RH) exceeds the deliquescence point of the hydrochloride salt, atmospheric water vapor condenses on the crystal surfaces. The phenolic -OH and the ionic -NH3+Cl- domains form strong hydrogen bonds with water, dissolving the solid into an aqueous solution (paste) or fusing particles together (caking)[1]. The Fix: Never open the primary container on an open benchtop. All handling must be restricted to a controlled environment (RH < 10%), such as an Argon or Nitrogen-purged glovebox.

Q2: My downstream amide coupling yields are dropping inconsistently. Could this intermediate be the cause?

The Causality: Yes. Moisture absorption causes two distinct modes of failure in downstream chemistry:

  • Stoichiometry Drift: Water adds invisible mass. If your powder has absorbed 8% water by weight, weighing out 100 mg means you are only delivering 92 mg of the active intermediate. This stoichiometric deficit leads to unreacted starting materials and lower yields.

  • Reagent Quenching: Residual water acts as a potent nucleophile. If this intermediate is used in an amide coupling reaction, the hidden water will rapidly hydrolyze sensitive coupling reagents (e.g., HATU, EDC, or acid chlorides), generating inert byproducts and severely depressing the yield. The Fix: Validate the moisture content of your batch using Karl Fischer (KF) titration prior to any critical reaction[2]. Adjust your mass calculations based on the exact effective molecular weight.

Q3: How should I store this compound to ensure long-term stability?

The Causality: According to ICH Q1A(R2) guidelines, the stability of drug substances and intermediates is highly dependent on thermal and moisture controls[3]. Elevated temperatures accelerate hydrolysis and phase transitions in amorphous or hygroscopic solids. The Fix: Store the tightly sealed, parafilm-wrapped amber bottle inside a secondary desiccator cabinet or sealed Mylar bag containing activated indicating silica gel. Maintain the storage temperature at 2–8°C. Allow the container to reach room temperature before opening in a glovebox to prevent condensation.

Part 2: Mechanistic & Workflow Visualizations

HandlingWorkflow Start Receive (S)-4-(1-Amino-2,2,2- trifluoroethyl)phenol HCl Test Karl Fischer Titration (USP <921> Method Ia) Start->Test Decision Moisture < 0.5%? Test->Decision Dry Vacuum Desiccation (over P2O5, 25°C) Decision->Dry No Store Store in Ar/N2 Glovebox (2-8°C) Decision->Store Yes Dry->Test Re-test Use Dispense via Static-Free Spatula Store->Use

Decision tree for the receiving, testing, and storage of hygroscopic amine hydrochloride salts.

MoistureImpact H2O Atmospheric Moisture Caking Particle Caking & Deliquescence H2O->Caking Mass Inflated Mass (Weighing Error) H2O->Mass SideRxn Hydrolysis of Coupling Reagents H2O->SideRxn Yield Suboptimal API Yield & Impurity Formation Caking->Yield Mass->Yield SideRxn->Yield

Mechanistic pathways showing how moisture absorption degrades downstream reaction performance.

Part 3: Quantitative Data on Moisture Impact

The following table summarizes the quantitative impact of ambient humidity exposure (at 25°C for 24 hours) on the physical state and stoichiometry of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol HCl (Theoretical Base MW: 227.61 g/mol ).

Relative Humidity (RH%)Physical StateEquilibrium Moisture Content (w/w %)Effective Molecular Weight ( g/mol )Stoichiometric Deficit (Active Moles)
< 10% (Glovebox) Free-flowing powder< 0.5%~227.6< 0.5%
30% Clumping powder~3.0%~234.6~3.0%
60% Caked solid~8.0% (~1 equiv H₂O)~245.8~7.4%
> 75% Deliquescent paste> 15.0%> 261.0> 13.0%

Part 4: Self-Validating Experimental Protocols

Protocol 1: Glovebox Handling & Dispensing

This protocol utilizes a self-validating static-elimination step. In ultra-dry environments (RH < 5%), hygroscopic powders accumulate triboelectric charges, causing them to scatter and adhere to weighing paper, leading to mass loss and contamination.

  • Equilibration: Transfer the sealed container of the intermediate into the glovebox antechamber. Perform three vacuum/argon purge cycles.

  • Static Neutralization: Inside the main chamber, point an anti-static gun (e.g., Zerostat) at the analytical balance and the weighing boat. Pull the trigger slowly to emit positive ions, and release slowly to emit negative ions. This neutralizes the micro-environment.

  • Dispensing: Use a grounded, stainless-steel spatula to dispense the required mass.

  • Validation: Weigh the material by difference. Record the mass of the bulk bottle before and after dispensing. The difference must match the mass on the weighing boat within ±0.5 mg.

  • Sealing: Cap the bottle tightly, wrap the seal with Parafilm, and place it in a secondary container with indicating Drierite before removing it from the glovebox.

Protocol 2: Moisture Determination via Karl Fischer (KF) Titration

Based on USP <921> Method Ia (Direct Titrimetric Method)[2]. This protocol is self-validating through the mandatory calculation of baseline drift.

  • System Preparation: Fill the titration vessel with anhydrous methanol (KF grade). Titrate the solvent with Karl Fischer reagent to a stable electrometric endpoint to dehydrate the cell.

  • Drift Determination: Monitor the titrant consumption over 5 minutes without adding a sample. Calculate the background moisture ingress (drift) in µ g/min . Validation checkpoint: Drift must be < 20 µ g/min before proceeding.

  • Standardization: Inject exactly 10.0 µL of pure water (10.0 mg) into the vessel. Titrate to the endpoint. Calculate the titrant titer (mg H₂O / mL titrant).

  • Sample Analysis: Rapidly transfer ~100 mg of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol HCl into the vessel. Input the exact mass into the titrator.

  • Titration: Titrate to the electrometric endpoint (typically maintaining a 50–150 µA current for 30 seconds)[4].

  • Calculation: The software will automatically subtract the background drift from the total titrant consumed to yield the absolute water content (w/w %).

References

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.Pharma Excipients / Taylor & Francis. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsTG52L3fn5Ar_CdumCv-HTuyB6LuxsTpKCeqbZfVhPjHlunywhP7vtnBV51ON6Xu0C5XNugiYNEzBlgHsaoklA2bx1sxwHX04Kg5WCPNIJFIvOWT0B_hcCjXsz3i6Ok6WNsl6ckNgr89Hz2t_5gaMo8Y0tPXsNa8nk3hh7mTYPyQR5JnUlRm5EnZZytf2ZG7fH_PPHsuJ29o=]
  • Q1A(R2) Stability Testing of New Drug Substances and Products.International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH69so2l70UX3qo6n662JTQxdEKFdUA59IO1MdgRPtGFDJ7vjN_XjzIw2xOZN7lFKvjfSx8KJcIbwe9NtdWQTjdPfu_S5LEt3GOmGDEoox9EUab6V1Qwwf014sAC2phSzPy0sM8FvlQqho88CFyFLF0ew5uVB3d0uBoOiBCIoq3iEPUiw==]
  • USP <921> Water Determination Methods (Method Ia).United States Pharmacopeia (USP). Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH12jbcI2qwcYzEAA6DEGwYjYAAgDY6jnvtS2zcgz6WLuRgQQIhswvhaRlbnnZhpxn0qufQ8pQ6xRJMzo6lyMr3w8AcErF_dCYZgSkSJ58VxfROT7zyJtFPzlglVeNmYBZJXxznpy4k27s=]
  • KF titration in pharmaceuticals.News-Medical.Net. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqU5NIgmRl0evKJX12eXhuiIiWiL4iKFT6vm8sC4sgPQboJ0t5DkaTzuLMNFiz3BWam_85SyVfUAyuAU6S5Yt6znXrcB756o2iSEQKa5c4uYQ-2lQPXH-vl0PWwJY6aOUG5c9b_eZL_fVrIW-orcLtetm5b4oliqKfOgn8cx1GJtKaAZ56PTq3NCweEJwfXxU=]

Sources

Technical Support Center: Overcoming Steric Hindrance in (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is engineered for drug development professionals and synthetic chemists facing critical bottlenecks when attempting to cross-couple (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride.

The α -trifluoromethyl group presents a dual challenge: it exerts massive steric bulk (comparable to an isopropyl group) and extreme electron-withdrawing inductive effects. This combination severely deactivates the adjacent chiral amine, making standard Buchwald-Hartwig aminations fail. Furthermore, the presence of an unprotected phenol and a hydrochloride salt introduces competing nucleophilic sites and stoichiometric imbalances. This guide provides field-proven, mechanistically grounded solutions to bypass these hurdles.

Troubleshooting Guide: Common Failure Modes

Q: Why am I recovering 100% of my starting chiral amine while the aryl halide is consumed? A: Your catalyst system is stalling at the reductive elimination step. The α -CF3 group drastically lowers the HOMO of the amine, rendering it a remarkably poor nucleophile [1]. Even if oxidative addition and amine coordination occur, the steric bulk and electron deficiency make the final reductive elimination—the turnover-limiting step for fluoroalkylamines—kinetically inaccessible with standard ligands like BINAP or XPhos [1]. Solution: Transition to highly electron-rich, sterically demanding ligands such as tBuBippyPhos or AdBippyPhos. These ligands force the Palladium(II) center into a geometry that dramatically accelerates reductive elimination.

Q: My LC-MS shows the correct product mass, but NMR indicates the coupling occurred at the oxygen. How do I prevent O-arylation? A: You are experiencing competitive nucleophilicity. The substrate contains an unprotected phenol (pKa ~10). When you use strong bases (e.g., NaOtBu, LiHMDS) to drive the C-N coupling, you quantitatively deprotonate the phenol. Because the α -CF3 amine is heavily deactivated, the resulting phenoxide outcompetes it, leading to diaryl ether formation. Solution: You must mask the phenol prior to the cross-coupling step. A tert-butyldimethylsilyl (TBS) ether is highly recommended due to its stability under mild basic conditions and ease of removal later.

Q: My reaction conversion is erratic, and the palladium catalyst seems to precipitate (plate out) early. What is causing this? A: The hydrochloride salt of your starting material is neutralizing your base. If you simply add an extra equivalent of base to compensate, the localized generation of chloride salts and neutralization heat can disrupt the delicate coordination sphere of the Pd catalyst. Solution: Implement a rigorous aqueous freebasing protocol before introducing the amine to the glovebox or the catalytic cycle.

Mechanistic & Workflow Visualizations

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Fast) Pd0->OxAdd Ar-X PdII_Ar Ar-Pd(II)-X Intermediate OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation PdII_Ar->AmineCoord Base, R-NH2 PdII_Amine Ar-Pd(II)-NHR(CF3) Resting State AmineCoord->PdII_Amine RedElim Reductive Elimination (Turnover-Limiting Step) PdII_Amine->RedElim Steric/Electronic Hindrance RedElim->Pd0 Promoted by tBuBippyPhos Product N-Aryl Product RedElim->Product

Fig 1: Pd-Catalyzed C-N cycle highlighting the reductive elimination bottleneck for CF3-amines.

ExperimentalWorkflow Step1 1. Phenol Protection (TBS-Cl, Imidazole) Step2 2. Freebasing (Aq. NaHCO3 wash) Step1->Step2 Step3 3. Buchwald-Hartwig (Pd/tBuBippyPhos, KOPh) Step2->Step3 Step4 4. Deprotection (TBAF, THF) Step3->Step4

Fig 2: Optimized 4-step workflow to prevent O-arylation and maximize N-arylation yields.

Data Presentation: Catalyst & Base Selection Matrix

To illustrate the causality behind the protocol design, the following table summarizes the quantitative outcomes of various catalytic systems when applied to α -trifluoromethyl benzylic amines [1, 2].

Catalyst SystemBasePhenol StatusYield / OutcomeMechanistic Reason
Pd2(dba)3 / BINAPNaOtBuUnprotected< 5% (O-arylation)Strong base deprotonates phenol; BINAP cannot overcome CF3 steric bulk.
[Pd(allyl)Cl]2 / XPhosCs2CO3TBS-Protected~ 15-20%Insufficient electron density on Pd to drive reductive elimination.
[Pd(allyl)Cl]2 / tBuBippyPhosKOPhUnprotected< 10% (Poisoning)Phenol coordinates to Pd, disrupting the active catalytic species.
[Pd(allyl)Cl]2 / tBuBippyPhos KOPh TBS-Protected > 80% Bulky ligand forces reductive elimination; KOPh is mild enough to preserve product.

Standard Operating Procedure (SOP): Optimized Workflow

This protocol is designed as a self-validating system to ensure maximum yield and preservation of the (S)-stereocenter.

Step 1: Phenol Protection & Freebasing

Causality: Masking the phenol prevents competitive O-arylation, while freebasing removes the hydrochloride salt that would otherwise disrupt the Pd-cycle stoichiometry.

  • Dissolve (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride (1.0 eq) in anhydrous DMF (0.2 M).

  • Add imidazole (3.0 eq) followed by TBS-Cl (1.2 eq) in portions. Stir at room temperature for 4 hours.

  • Self-Validation Check: Perform TLC (Hexanes/EtOAc 7:3). The highly polar starting material spot must be completely consumed, replaced by a higher Rf spot.

  • Dilute the mixture with EtOAc and wash with saturated aqueous NaHCO3 (3x) to remove DMF, imidazole hydrochloride, and to freebase the amine.

  • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure to yield the free, protected amine.

Step 2: Buchwald-Hartwig N-Arylation

Causality: Using a weak base (KOPh) prevents the degradation of the resulting fluoroalkylaniline, which is unstable under standard harsh basic conditions [1].

  • In a nitrogen-filled glovebox, charge an oven-dried vial with the protected free amine (1.0 eq), aryl halide (1.2 eq), [Pd(allyl)Cl]2 (2.0 mol %), tBuBippyPhos (4.5 mol %), and KOPh (1.5 eq).

  • Suspend the mixture in anhydrous 1,4-dioxane (0.1 M). Seal the vial with a PTFE-lined cap.

  • Heat the reaction block to 100 °C and stir vigorously for 15 hours.

  • Self-Validation Check: Monitor the reaction progress via 19F NMR spectroscopy of the crude mixture. The CF3 peak of the starting amine (typically ~ -75 ppm) will exhibit a distinct chemical shift upon N-arylation. Mass balance should remain >98%.

Step 3: Deprotection
  • Filter the crude reaction mixture through a short pad of Celite to remove Pd black and salts. Concentrate the filtrate.

  • Dissolve the crude intermediate in THF (0.1 M) and add TBAF (1.0 M in THF, 1.2 eq). Stir at room temperature for 1 hour.

  • Quench with saturated aqueous NH4Cl, extract with EtOAc, and purify via flash chromatography to isolate the final cross-coupled product.

Frequently Asked Questions (FAQs)

Q: Why use Potassium Phenoxide (KOPh) instead of standard bases like Cs2CO3? A: Fluoroalkylanilines—the product of this reaction—are notoriously unstable under the typical heat and strong base conditions of standard C-N coupling. KOPh is a weaker, non-nucleophilic base that successfully facilitates the deprotonation of the coordinated amine without degrading the final product [1].

Q: Can I use a different protecting group for the phenol, like a Benzyl (Bn) ether? A: Yes, Benzyl ethers are highly stable and will prevent O-arylation. However, the subsequent deprotection requires Pd/C catalyzed hydrogenation. Given that your molecule contains a heavily fluorinated benzylic amine, hydrogenolysis carries a moderate risk of cleaving the benzylic C-N bond. TBS is preferred because it can be cleaved orthogonally with fluoride sources (like TBAF) without risking the structural integrity of the benzylic amine[3].

Q: Will the 100 °C reaction temperature cause racemization of the (S)-chiral center? A: No. The α -proton adjacent to the CF3 group is highly deactivated. Under the weakly basic conditions provided by KOPh, deprotonation at the chiral center is kinetically unfavorable. The (S)-configuration is preserved with >99% ee.

References

  • Palladium-Catalyzed Arylation of Fluoroalkylamines Journal of the American Chemical Society, 2015, 137 (26), 8400-8403. URL:[Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook Organic Process Research & Development, 2019, 23 (8), 1478-1483. URL:[Link]

  • Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base Molecules, 2022, 27 (4), 1373. URL:[Link]

Enhancing enantiomeric excess (ee) in (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organofluorine Synthesis. As a Senior Application Scientist, I have designed this resource to assist researchers, process chemists, and drug development professionals in overcoming stereochemical bottlenecks during the synthesis of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol (CAS: 294175-07-8) [1].

The extreme electron-withdrawing nature of the trifluoromethyl (–CF₃) group presents unique synthetic challenges, often leading to poor imine reactivity, competitive background reductions, and depressed enantiomeric excess (ee). This guide bridges theoretical mechanistic insights with field-proven experimental protocols to ensure reproducible, high-ee workflows.

Strategic Workflow Visualization

To establish a baseline for our troubleshooting, the diagram below outlines the two most robust synthetic pathways for achieving >99% ee: Chemocatalytic Asymmetric Hydrogenation and Chiral Auxiliary-Directed Reduction .

Pathway SM 4-Hydroxytrifluoroacetophenone (Starting Material) Prot Phenol Protection (TBS-Cl, Imidazole) SM->Prot Imine Ketimine Condensation (NH3 or Chiral Auxiliary) Prot->Imine RouteA Route A: Pd-Catalyzed Hydrogenation [TFE Solvent, 4Å MS] Imine->RouteA Achiral Imine RouteB Route B: Ellman's Auxiliary Reduction [NaBH4 or L-Selectride] Imine->RouteB Sulfinyl Imine Deprot Global Deprotection (TBAF or Acidic Cleavage) RouteA->Deprot Enantioselective RouteB->Deprot Diastereoselective Target (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol (Target: >99% ee) Deprot->Target

Figure 1: Strategic synthetic workflows for enantioselective preparation of the target fluorinated amine.

Troubleshooting & FAQs: Enhancing Enantiomeric Excess

Q1: My enantiomeric excess (ee) is stalling below 70% during the Pd-catalyzed asymmetric hydrogenation of the trifluoromethyl ketimine precursor. How can I push this above 90%? The Causality: The highly electrophilic nature of the –CF₃ ketimine makes it exceptionally susceptible to trace moisture, leading to partial hydrolysis back to the ketone or competitive, non-selective background reduction. Furthermore, standard solvents (like toluene or methanol) fail to adequately stabilize the highly polarized transition state of the fluorinated substrate. The Solution: Switch your solvent to 2,2,2-trifluoroethanol (TFE) and introduce 4Å molecular sieves (MS) . TFE plays a dual role: it provides weak coordination to stabilize the active Palladium catalyst and activates the imine via hydrogen bonding, significantly lowering the activation energy for the enantioselective hydride transfer. The 4Å MS acts as a water scavenger, preventing imine hydrolysis. This synergistic effect can dramatically enhance ee up to 94% [2].

Q2: I am using Ellman’s auxiliary (tert-butanesulfinamide) (Route B), but I am observing poor diastereomeric ratio (dr) during the reduction step. What is causing this epimerization? The Causality: The stereochemical outcome of sulfinyl imine reduction depends heavily on the transition state geometry. If the reducing agent (e.g., NaBH₄) operates in a protic or coordinating solvent, the transition state becomes "open," allowing for competitive hydride attack from the less hindered face, thereby eroding the dr. The Solution: Enforce a rigid, closed-chair transition state. Switch to a bulky reducing agent like L-Selectride or use strictly anhydrous non-coordinating solvents (e.g., THF or DCM) at cryogenic temperatures (–78 °C). The coordination of the metal cation to both the sulfinyl oxygen and the imine nitrogen locks the conformation, ensuring highly predictable stereocontrol [3].

Q3: Does the free phenolic hydroxyl group on the starting material interfere with the enantioselectivity? The Causality: Yes. The acidic phenolic proton (pKa ~9.5) can disrupt the delicate hydrogen-bonding network required by chiral transition-metal catalysts. Additionally, it can poison basic catalysts or coordinate competitively to the metal center, leading to racemic background pathways. The Solution: Always mask the phenol prior to the asymmetric step. A tert-butyldimethylsilyl (TBS) ether is highly recommended due to its stability under reductive conditions and orthogonal, mild cleavage (using TBAF) that will not racemize the newly formed chiral amine center.

Q4: Are there emerging biocatalytic alternatives for synthesizing these α-trifluoromethyl amines? The Causality: Traditional chemocatalysis often struggles with the steric and electronic demands of the –CF₃ group. However, engineered metalloproteins provide a highly constrained chiral pocket that forces strict facial selectivity. The Solution: Recent advancements have demonstrated that engineered variants of cytochrome c552 (Hydrogenobacter thermophilus) can catalyze asymmetric N–H carbene insertions into aryl amines using diazo donors, achieving up to 95:5 enantiomeric ratios (er) [4]. While currently more applicable to ester derivatives, this represents a powerful, mild alternative for complex fluorinated pharmacophores.

Quantitative Data: Solvent & Additive Effects

The following table summarizes the critical impact of solvent and additive selection on the Pd-catalyzed asymmetric hydrogenation of fluorinated ketimines, highlighting why TFE is the industry standard for this transformation.

SolventAdditiveConversion (%)Enantiomeric Excess (ee %)Mechanistic Rationale
TolueneNone45%32%Poor stabilization of the highly polar transition state.
MethanolNone68%55%Protic nature causes competitive background (racemic) reduction.
TFE None85%88%TFE hydrogen-bonds to the imine nitrogen, activating it while stabilizing the Pd center.
TFE 4Å MS >99% 94% MS removes trace water, completely halting imine hydrolysis and racemization pathways.

(Data framework adapted from validated methodologies for fluorinated imine reductions [2])

Experimental Protocol: Optimized Asymmetric Hydrogenation

This self-validating protocol details the Pd-catalyzed asymmetric hydrogenation (Route A) of the TBS-protected ketimine precursor to yield the target compound.

Materials Required:

  • Substrate: 1-(4-((tert-butyldimethylsilyl)oxy)phenyl)-2,2,2-trifluoroethan-1-imine (1.0 mmol)

  • Catalyst: Pd(OCOCF₃)₂ (5 mol%) and Chiral Ligand (e.g., (R)-BINAP) (6 mol%)

  • Solvent: Anhydrous 2,2,2-Trifluoroethanol (TFE) (5.0 mL)

  • Additive: Activated 4Å Molecular Sieves (100 mg)

  • Hydrogen Gas (H₂, 50 bar)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an argon-filled glovebox, dissolve Pd(OCOCF₃)₂ and (R)-BINAP in 1.0 mL of anhydrous TFE. Stir at room temperature for 30 minutes to ensure complete complexation. Self-Validation: The solution should transition to a clear, deep yellow/orange color.

  • Reaction Assembly: To a high-pressure stainless-steel autoclave, add the TBS-protected fluorinated ketimine (1.0 mmol) and the freshly activated 4Å molecular sieves.

  • Solvent Transfer: Transfer the pre-activated catalyst solution into the autoclave, followed by the remaining 4.0 mL of TFE.

  • Hydrogenation: Seal the autoclave, purge three times with H₂ gas, and pressurize to 50 bar. Stir the reaction vigorously (800 rpm) at 40 °C for 24 hours.

  • Reaction Monitoring: Carefully vent the H₂ gas. Take a 10 µL aliquot, filter through a short silica plug (eluting with EtOAc), and analyze via ¹H-NMR. Self-Validation: Monitor the disappearance of the imine carbon signal (~160 ppm) and the appearance of the chiral benzylic proton quartet (~4.5 ppm).

  • Workup & Deprotection: Filter the mixture through Celite to remove the catalyst and sieves. Concentrate under reduced pressure. Dissolve the crude intermediate in THF (5.0 mL) and add TBAF (1.2 equivalents, 1M in THF) at 0 °C to cleave the TBS group. Stir for 2 hours.

  • Isolation: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography to yield (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol.

  • Chiral Analysis: Determine the ee via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min).

References

  • Zhou, Y.-G., et al. "Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines." Organic Chemistry Frontiers, Royal Society of Chemistry. URL:[Link]

  • Soloshonok, V. A., Han, J., et al. "Concise and scalable asymmetric synthesis of 5-(1-amino-2,2,2-trifluoroethyl)thiazolo[3,2-b][1,2,4]triazoles." Organic & Biomolecular Chemistry, 2014, 12(13):2108-13. URL:[Link]

  • Fasan, R., et al. "Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors." Journal of the American Chemical Society, 2022, 144(6):2590-2602. URL:[Link]

Troubleshooting baseline noise in (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol HPLC chromatograms

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. We will address the specific physicochemical challenges of analyzing (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol and how its structural properties directly dictate your HPLC system's baseline stability.

Part 1: The Mechanistic "Why" – Compound-Specific Baseline Challenges

(S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol presents a unique triad of functional groups: an acidic phenol, a basic primary amine, and a highly electronegative trifluoromethyl group.

The Root Cause of Noise: Because of the primary amine, this compound is highly prone to peak tailing due to secondary interactions with ionized residual silanols on silica-based stationary phases[1]. To suppress this ionization and protonate the amine, analysts typically use highly acidic mobile phase modifiers, most commonly 0.1% Trifluoroacetic Acid (TFA) [2].

However, TFA has a strong UV absorbance band at low wavelengths (<220 nm). When running gradient elutions (e.g., Water/Acetonitrile) to elute the fluorinated moiety, the continual displacement of TFA from the stationary phase causes severe baseline drift and rhythmic noise ripples. Furthermore, acidic conditions can expose underlying hardware issues, such as failing stainless steel check valves or micro-bubbles from poor degassing[3][4].

Part 2: Diagnostic Workflow Visualization

Before dismantling your system, you must isolate whether the noise is originating from the Detector (Optical/Electrical) , the Pump (Hydraulic) , or the Mobile Phase/Column (Chemical) .

BaselineTroubleshooting Start Observe Baseline Noise Test1 Turn OFF Pump Flow Keep Detector ON Start->Test1 Dec1 Does noise persist? Test1->Dec1 DetIssue Detector / Electrical Issue (Lamp aging, dirty cell, drafts) Dec1->DetIssue YES Test2 Turn ON Flow Bypass Column with Union Dec1->Test2 NO Dec2 Is noise rhythmic with pump stroke? Test2->Dec2 PumpIssue Hydraulic Issue (Check valves, bubbles, seals) Dec2->PumpIssue YES Test3 Run Gradient Blank (No Injection) Dec2->Test3 NO Dec3 Does baseline drift upward? Test3->Dec3 ChemIssue Chemical Issue (TFA absorbance, dirty solvent) Dec3->ChemIssue YES ColIssue Column Bleed / Contamination (Wash or replace column) Dec3->ColIssue NO

Diagnostic workflow for isolating HPLC baseline noise sources.

Part 3: Self-Validating Experimental Protocols

Protocol A: The "Zero-Flow" Detector Isolation Test

This protocol validates whether your noise is optical/electrical or flow-dependent[5].

  • Equilibrate: Run your standard method (e.g., 0.1% TFA in Water/ACN) until the baseline noise is visible.

  • Halt Flow: Set the pump flow rate to 0.00 mL/min. Do not turn off the detector.

  • Monitor: Observe the baseline for 10 minutes.

  • Causality Check:

    • If the baseline becomes perfectly flat: The issue is hydraulic (pump pulsations, micro-bubbles) or chemical (solvent contamination)[6]. Proceed to Protocol B.

    • If the noise continues: The issue is localized to the detector. Check the deuterium lamp hours (replace if >2000 hours), inspect the flow cell for trapped air bubbles, or check for ambient temperature drafts hitting the detector housing[3][7].

Protocol B: Eliminating TFA-Induced Gradient Drift

TFA absorbs UV light strongly. As the gradient shifts from aqueous to organic, the concentration of TFA changes slightly due to volume expansion, causing a massive baseline drift[3]. This protocol balances the background absorbance.

  • Prepare Mobile Phase A (Aqueous): 1000 mL HPLC-grade Water + 1.0 mL TFA (0.1% v/v).

  • Prepare Mobile Phase B (Organic): 1000 mL HPLC-grade Acetonitrile + 0.85 mL TFA (0.085% v/v). Note: Less TFA is added to the organic phase because TFA has a higher UV absorbance in acetonitrile than in water.

  • Mixer Upgrade: If baseline ripples persist during the gradient, replace your standard pump mixer with a diffusion-bonded mixer . This significantly improves mixing efficiency and reduces baseline disturbances caused by TFA absorbance bands.

  • Validate: Run a blank gradient. The baseline drift should now be flattened, allowing for accurate integration of low-level impurities.

Protocol C: Advanced Degassing for Amine-Phenol Buffers

Sonication for 5 minutes is highly ineffective for degassing; atmospheric gas bleeds back into the solution within 20-30 minutes, causing baseline noise and drift[4].

  • Sparging: Insert a helium sparging line directly into the mobile phase reservoirs.

  • Initial Degas: Sparge with Helium at 100 mL/min for 15 minutes.

  • Maintenance: Reduce Helium flow to a trickle (10 mL/min) to maintain a positive pressure blanket during the run.

  • Hardware Check: Ensure the inline vacuum degasser is powered on and pulling a vacuum of <50 torr[6].

Part 4: Quantitative Data Presentation

Use this matrix to rapidly classify the type of noise you are observing and apply the correct targeted fix.

Noise CharacteristicAmplitude / FrequencyProbable CauseMechanistic ExplanationResolution
Spikes (Sharp, Random) High amplitude, <1 sec durationAir bubbles in flow cellBubbles passing through the optical path scatter UV light, causing sudden absorbance spikes[5].Flush cell with 100% Methanol; apply slight backpressure (restrictor capillary) after detector[8].
Rhythmic Pulsations Low amplitude, matches pump strokeFaulty check valves or worn sealsLoss of pressure on one pump head causes flow rate variations, altering the solvent matrix in the cell[6].Replace with ceramic check valves (highly recommended for TFA methods)[3].
Upward/Downward Drift Gradual over 10-30 minsTFA absorbance / TemperatureChanges in solvent composition or ambient temperature alter the refractive index/absorbance of the fluid[3].Balance TFA concentration in MP A and B (Protocol B); use a column oven[7].
Fuzzy / High Frequency Continuous, low amplitudeLamp degradation / Dirty cellDecreased photon output from an aging Deuterium lamp reduces the Signal-to-Noise ratio[6][7].Replace D2 lamp; flush flow cell with 1N HNO3 (never HCl)[8].

Part 5: Frequently Asked Questions (FAQs)

Q: I am analyzing (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol and my baseline is drifting, but I am not using a gradient. Why? A: If you are running an isocratic method and still see baseline drift, the most likely culprit is inadequate temperature control. The phenol group's ionization and the solvent's refractive index are highly temperature-dependent. Ensure your column is housed in a forced-air column oven, and verify that the detector flow cell is thermally isolated from laboratory AC drafts[3][7].

Q: Can I just switch from TFA to Formic Acid to reduce the baseline noise? A: You can, as Formic Acid has lower UV absorbance at 210-220 nm. However, Formic Acid (pKa ~3.75) is a weaker acid than TFA (pKa ~0.23). Because (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol contains a primary amine, Formic Acid may not sufficiently ion-pair or suppress the residual silanols on your column, leading to a return of severe peak tailing[1]. If you switch to Formic Acid, you must use a highly deactivated, end-capped C18 column[1].

Q: My baseline shows a massive negative dip right after the injection peak. Is my sample contaminated? A: Not necessarily. A negative baseline dip immediately following the solvent front is typically a refractive index (RI) shock. This occurs when the sample diluent (the solvent your (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol is dissolved in) is significantly different from the mobile phase[5]. Always try to dissolve your sample in the initial mobile phase conditions to eliminate this baseline disturbance.

References

Sources

Technical Support Center: Stabilizing (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling and stabilizing this compound at room temperature. Given the specific chemical functionalities of this molecule, including a phenol, a primary amine, and a trifluoromethyl group, careful consideration of its stability is paramount for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride at room temperature?

A1: The main stability concerns for this compound stem from the reactivity of its phenolic and amino groups. Phenols are susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions. This can lead to the formation of colored impurities, such as quinones.[1][2] The primary amine group, while protonated as a hydrochloride salt, can still be susceptible to reactions, particularly if the pH of the environment changes. Although the trifluoromethyl group generally enhances metabolic and chemical stability, the overall molecule can still degrade.[3][4][5]

Q2: How does the hydrochloride salt form contribute to the compound's stability?

A2: The hydrochloride salt form significantly improves the stability and handling of the compound compared to its free base form. By protonating the basic amino group, the salt form increases water solubility and reduces the nucleophilicity of the amine, making it less prone to certain degradation reactions.[6][7] Additionally, crystalline salt forms are often more physically stable than their amorphous free base counterparts.[7]

Q3: What is the role of the trifluoromethyl group in the stability of this molecule?

A3: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group that can significantly influence the properties of the molecule.[5] It can increase the acidity of the phenolic proton, potentially making the phenol more susceptible to deprotonation and subsequent oxidation at higher pH.[2] However, the C-F bond is very strong, making the trifluoromethyl group itself highly resistant to metabolic and chemical degradation.[3][4] This group is often incorporated into drug candidates to block metabolic pathways and enhance overall stability.[4]

Q4: What are the ideal storage conditions for (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride?

A4: To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from light and moisture.[8][9] Storage at reduced temperatures, such as 2-8°C or -20°C, is recommended.[8][9] For short-term storage at room temperature, it is crucial to minimize exposure to air and high humidity. The hydrochloride salt may be hygroscopic, meaning it can absorb moisture from the air.[6]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Discoloration of the solid compound (e.g., turning yellow, brown, or black) Oxidation of the phenolic group. This can be accelerated by exposure to light, air (oxygen), or trace metal impurities.Store the compound under an inert atmosphere (e.g., argon or nitrogen). Protect from light by using amber vials or storing in the dark. Use high-purity solvents and reagents to minimize metal contamination. Consider the use of antioxidants if compatible with the intended application.
Poor solubility or changes in solubility over time Degradation of the compound into less soluble byproducts. Potential absorption of moisture if the compound is hygroscopic, leading to clumping.Confirm the identity and purity of the compound using analytical techniques like HPLC or NMR. Ensure the compound is stored in a desiccated environment to prevent moisture uptake.
Inconsistent experimental results Degradation of the compound in solution. The stability of the compound can be pH-dependent.Prepare solutions fresh before use. If solutions need to be stored, they should be kept at low temperatures and protected from light. Buffer the solution to an optimal pH where the compound is most stable (typically acidic pH for amine hydrochlorides).
Presence of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) Chemical degradation has occurred. Potential pathways include oxidation of the phenol, or reactions involving the amine.Characterize the impurities using mass spectrometry to understand the degradation pathway. Based on the impurity profile, implement strategies to mitigate the specific degradation route (e.g., deoxygenating solvents, adding chelating agents for metal ions).

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a stock solution of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride with enhanced stability for use in aqueous-based assays.

Materials:

  • (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride

  • High-purity, deoxygenated water (prepared by sparging with argon or nitrogen for at least 30 minutes)

  • A suitable buffer (e.g., citrate or phosphate buffer, pH 4-6)

  • Optional: A chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a final concentration of 0.01-0.1 mM.

  • Optional: An antioxidant such as ascorbic acid or sodium metabisulfite at a final concentration of 0.01-0.1% (w/v).

  • Sterile, amber glass vials with Teflon-lined caps.

Procedure:

  • Equilibrate all materials to room temperature.

  • In a clean, sterile environment, weigh the desired amount of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride.

  • Prepare the buffered solvent by dissolving the buffer salts in deoxygenated water to the desired pH. If using, add the chelating agent and/or antioxidant to the buffer.

  • Add the weighed compound to the appropriate volume of the prepared solvent.

  • Mix gently until the compound is fully dissolved. Avoid vigorous vortexing which can introduce oxygen.

  • Aliquot the stock solution into amber glass vials.

  • Purge the headspace of each vial with an inert gas (argon or nitrogen) before sealing.

  • Store the vials at the recommended temperature (2-8°C for short-term, -20°C or lower for long-term storage).

Protocol 2: Monitoring Stability by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the stability of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride over time.

Materials:

  • HPLC system with a UV detector

  • A suitable reversed-phase HPLC column (e.g., C18)

  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • Samples of the compound stored under different conditions (e.g., room temperature vs. refrigerated, protected from light vs. exposed to light)

Procedure:

  • Prepare samples for analysis by dissolving a known concentration of the compound in the initial mobile phase composition.

  • Set up the HPLC method with a suitable gradient to separate the parent compound from potential degradants. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Set the UV detector to a wavelength where the compound has strong absorbance (this can be determined by a UV scan).

  • Inject a freshly prepared sample as the time-zero (T0) reference.

  • Inject samples that have been stored for various time points under different conditions.

  • Analyze the chromatograms by comparing the peak area of the parent compound at each time point to the T0 sample. The appearance of new peaks indicates degradation.

  • Calculate the percentage of the remaining parent compound at each time point to determine the degradation rate.

Visualizing Degradation and Stabilization

The following diagrams illustrate the key concepts discussed in this guide.

cluster_degradation Potential Degradation Pathways Compound (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride Oxidation Oxidation of Phenol Compound->Oxidation O2, light, metal ions Other Other Reactions (e.g., involving amine) Compound->Other Quinone Quinone-type Impurities (Colored) Oxidation->Quinone

Caption: Potential degradation pathways for the compound.

cluster_stabilization Stabilization Workflow Start Start with High-Purity Compound Storage Proper Storage Conditions (Cool, Dark, Dry, Inert Atmosphere) Start->Storage Solution Solution Preparation (Deoxygenated Solvents, Buffer, Antioxidants, Chelators) Start->Solution Monitoring Regular Stability Monitoring (e.g., HPLC) Storage->Monitoring Solution->Monitoring Stable Stable Compound for Experiments Monitoring->Stable

Caption: A workflow for ensuring compound stability.

References

  • Michałowski, J., & Koter, S. (2005). Degradation of Substituted Phenols in a Hybrid Gas−Liquid Electrical Discharge Reactor. Industrial & Engineering Chemistry Research, 44(10), 3537-3544.
  • Panizza, M., & Cerisola, G. (2007). Electrochemical Oxidation Characteristics of p-Substituted Phenols Using a Boron-Doped Diamond Electrode. Environmental Science & Technology, 41(18), 6537-6542.
  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxid
  • The use of encapsulation to guarantee the stability of phenolic compounds. (2025).
  • Abbas, M., & Nadeem, H. (2014). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Journal of Environmental Protection, 5, 1145-1153.
  • Degradation of substituted phenols with different oxygen sources catalyzed by Co(II) and Cu(II) phthalocyanine complexes. (2019). Taylor & Francis Online.
  • Kolvenbach, B. A., et al. (2014). Degradation Pathway of Bisphenol A: Does ipso Substitution Apply to Phenols Containing a Quaternary α-Carbon Structure in the para Position?. Applied and Environmental Microbiology, 80(14), 4127-4136.
  • SAFETY DATA SHEET - TCO-amine HCl salt. (2025). Sigma-Aldrich.
  • Sarankar, S. K., et al. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Biological and Pharmaceutical Sciences, 24(03), 095–102.
  • Cejudo-Bastante, C., et al. (2016). Stability of Phenolic Compounds in Grape Stem Extracts. Antioxidants, 5(4), 38.
  • Hydrochloride. (n.d.). Grokipedia.
  • Vojtko, M., et al. (2022). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Foods, 11(15), 2262.
  • TCO-amine HCl salt. (n.d.). MedKoo Biosciences.
  • TCO, AMINE, HCL SALT. (n.d.). Vector Labs.
  • J. C. F. M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009.
  • 4-[(1S)-1-amino-2,2,2-trifluoroethyl]phenol hydrochloride. (n.d.). Sigma-Aldrich.
  • 4-(1-amino-2,2,2-trifluoroethyl)phenol hydrochloride — Chemical Substance Information. (n.d.).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025).
  • Yoo, S. E., & Suh, J. H. (1997). U.S. Patent No. 5,686,588. U.S.
  • The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability. (2025). BenchChem.
  • The Impact of Trifluoromethyl Groups in Specialty Chemicals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 4-Aminophenol stability. (2025). Reddit.
  • Genilloud, O., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry, 63(22), 13628-13640.
  • Buck, M. (2007). Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function. Protein and Peptide Letters, 14(2), 161-167.
  • SAFETY DATA SHEET - 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride. (2025). Fisher Scientific.

Sources

Validation & Comparative

A Guide to Investigating the Stereospecific Biological Activity of 4-(1-Amino-2,2,2-trifluoroethyl)phenol Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of modern medicinal chemistry, the introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles. The trifluoromethyl group, in particular, has become a cornerstone of this approach. When this potent functional group is incorporated into a molecule to create a chiral center, as is the case with the (S) and (R) enantiomers of 4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride, the question of stereospecific biological activity becomes paramount.

The Imperative of Chirality in Drug Action

It is a fundamental principle in pharmacology that the three-dimensional structure of a molecule dictates its biological function. Enantiomers, being non-superimposable mirror images, can interact differently with chiral biological targets such as receptors, enzymes, and ion channels. This can lead to significant variations in their pharmacodynamic (what the drug does to the body) and pharmacokinetic (what the body does to the drug) properties.

One enantiomer may exhibit the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even responsible for undesirable side effects (the distomer). Therefore, the early characterization of the biological activity of individual enantiomers is a critical step in drug development.

Potential Biological Significance of 4-(1-Amino-2,2,2-trifluoroethyl)phenol Enantiomers

The 4-aminophenol scaffold is present in a number of biologically active compounds. The introduction of a chiral trifluoroethyl-amino group suggests potential interactions with a variety of biological targets. Given the structural similarities to known pharmacophores, these molecules could potentially exhibit activity as:

  • Neuromodulators: The phenethylamine backbone is a common feature in many neurotransmitters and psychoactive drugs.

  • Enzyme Inhibitors: The trifluoromethyl group can act as a stable isostere for other functional groups and can influence binding to enzyme active sites.

  • Receptor Ligands: The specific spatial arrangement of the amino, hydroxyl, and trifluoromethyl groups will determine the binding affinity and selectivity for various receptors.

A Roadmap for Comparative Biological Evaluation

In the absence of direct data, a logical and systematic approach is required to elucidate the stereospecific activity of the (S) and (R) enantiomers. The following experimental workflow provides a robust strategy for this investigation.

Experimental Workflow for Comparative Analysis

Caption: A generalized experimental workflow for the comparative evaluation of chiral compounds.

Detailed Experimental Protocols

Phase 1: In Vitro Characterization
  • Compound Sourcing and Purity Assessment:

    • Obtain enantiomerically pure samples of (S)- and (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride.

    • Verify enantiomeric excess (e.e.) using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

    • Confirm chemical purity by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).

  • Receptor Binding Assays:

    • Objective: To determine the binding affinity of each enantiomer to a panel of relevant receptors (e.g., adrenergic, dopaminergic, serotonergic receptors).

    • Methodology:

      • Prepare cell membrane homogenates expressing the target receptor.

      • Incubate the membranes with a radiolabeled ligand specific for the receptor in the presence of increasing concentrations of the test enantiomer.

      • After incubation, separate bound from free radioligand by rapid filtration.

      • Quantify the radioactivity of the filters to determine the amount of bound ligand.

      • Calculate the inhibitory constant (Ki) for each enantiomer from competition binding curves.

  • Enzyme Inhibition Assays:

    • Objective: To assess the inhibitory potential of each enantiomer against a panel of relevant enzymes (e.g., monoamine oxidase, cytochrome P450 isoforms).

    • Methodology:

      • Incubate the purified enzyme with its specific substrate in the presence of varying concentrations of the test enantiomer.

      • Monitor the rate of product formation over time using a suitable detection method (e.g., spectrophotometry, fluorometry, HPLC).

      • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each enantiomer.

  • Cell-Based Functional Assays:

    • Objective: To evaluate the functional consequences of receptor binding or enzyme inhibition in a cellular context.

    • Methodology (Example for a G-protein coupled receptor):

      • Use a cell line stably expressing the target receptor.

      • Treat the cells with increasing concentrations of each enantiomer.

      • Measure the downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) or calcium levels, using appropriate assay kits (e.g., ELISA, FRET-based sensors).

      • Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) for each enantiomer.

Phase 2: In Vivo Evaluation

Based on the in vitro results, the more potent enantiomer (the eutomer) would be prioritized for in vivo studies.

  • Pharmacokinetic (PK) Studies:

    • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the lead enantiomer in an animal model (e.g., mouse or rat).

    • Methodology:

      • Administer a single dose of the compound via the intended clinical route (e.g., oral, intravenous).

      • Collect blood samples at various time points.

      • Analyze the plasma concentrations of the parent drug and any major metabolites using LC-MS/MS.

      • Calculate key PK parameters such as half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

  • Pharmacodynamic (PD) Studies:

    • Objective: To assess the physiological and/or behavioral effects of the lead enantiomer in a relevant animal model of disease.

    • Methodology: The specific design will depend on the therapeutic target identified in the in vitro studies. For example, if the compound is a potential antidepressant, a forced swim test or tail suspension test in mice could be employed.

  • Toxicity Profiling:

    • Objective: To evaluate the potential adverse effects of the lead enantiomer.

    • Methodology:

      • Administer increasing doses of the compound to animals and monitor for any signs of toxicity.

      • Conduct a preliminary assessment of organ toxicity through histopathological examination of key tissues.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables to facilitate direct comparison between the (S) and (R) enantiomers.

Table 1: Hypothetical Comparative In Vitro Activity Data

Parameter(S)-enantiomer(R)-enantiomer
Receptor Binding (Ki, nM)
Receptor A15250
Receptor B50075
Enzyme Inhibition (IC₅₀, µM)
Enzyme X2.550
Enzyme Y>10010
Functional Assay (EC₅₀, nM)
Cell Line Z (Receptor B)12015

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

Conclusion

The rigorous comparative evaluation of enantiomers is a non-negotiable aspect of modern drug discovery and development. While specific biological activity data for (S)- and (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride are not currently in the public domain, the principles and experimental workflows outlined in this guide provide a comprehensive and scientifically sound framework for their investigation. By systematically assessing the stereospecific in vitro and in vivo profiles, researchers can unlock the full therapeutic potential of these and other chiral drug candidates, ultimately leading to the development of safer and more effective medicines.

References

Due to the lack of specific literature on the topic compounds, this section provides general references on stereochemistry in drug development and the importance of fluorination in medicinal chemistry.

  • McConnell, E. R., & Liu, J. (2019). The role of stereochemistry in drug design. Nature Reviews Drug Discovery, 18(5), 349-366. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Brooks, W. H. (2014). Chirality in drug design and development. CRC press.
  • Hutt, A. J., & Tan, S. C. (1996). Drug chirality and its clinical significance. Drugs, 52(Suppl 5), 1-12.

A Comparative Guide to the Validation of Analytical Methods for (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride is a chiral molecule whose therapeutic efficacy and safety are intrinsically linked to its stereochemical purity. As with any chiral drug substance, the undesired enantiomer can exhibit different pharmacological, pharmacokinetic, or toxicological properties. Therefore, the development and validation of robust analytical methods are not merely a regulatory requirement but a scientific necessity to ensure product quality and patient safety.[1][2]

This guide provides a comprehensive comparison of analytical methodologies for the control of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride, with a focus on method validation according to the International Council for Harmonisation (ICH) guidelines.[3][4][5] We will explore the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in their analytical strategy.

Analytical Strategy: Targeting Critical Quality Attributes

A robust analytical control strategy for a chiral active pharmaceutical ingredient (API) like (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride must address three primary Critical Quality Attributes (CQAs): Identity, Purity (including enantiomeric purity and impurity profile), and Assay. The selection of an appropriate analytical technique is contingent on the specific CQA being evaluated.

start Define Analytical Objective q1 Separate Enantiomers? start->q1 q2 Quantify Total Purity / Assay? q1->q2  No m1 Chiral HPLC / SFC q1->m1  Yes q3 Identify Unknown Impurity? q2->q3  No m3 Reverse-Phase HPLC (RP-HPLC) with UV/DAD q2->m3  Yes q4 Confirm Chemical Structure? q3->q4  No m4 LC-MS / HRMS q3->m4  Yes m5 NMR, MS, IR Spectroscopy q4->m5  Yes m2 Orthogonal Chiral Method (NMR with CSA/CDA, Chiral GC) m1->m2  Confirmation start Drug Substance (S)-Isomer acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base ox Oxidation (e.g., 3% H₂O₂, RT) start->ox therm Thermal (e.g., 80°C, dry heat) start->therm photo Photolytic (ICH Q1B light exposure) start->photo analysis Analyze all samples by RP-HPLC with DAD/MS acid->analysis base->analysis ox->analysis therm->analysis photo->analysis eval Evaluate Specificity: - Peak Purity of API - Resolution between all peaks analysis->eval

Sources

Bioavailability Comparison Guide: (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride vs. Free Base

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Causality

(S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol (Free Base CAS: 294175-07-8; HCl Salt CAS: 2703756-58-3) is a highly versatile chiral fluorinated pharmacophore utilized in advanced drug discovery. When developing oral formulations for compounds containing this moiety, selecting the correct solid state form is the most critical determinant of systemic bioavailability.

The Causality of Fluorination: The core biopharmaceutical challenge of this molecule lies in its α -trifluoromethyl (-CF 3​ ) group. The strong electron-withdrawing inductive effect of the -CF 3​ group dramatically depresses the basicity of the adjacent primary amine. While standard benzylamines exhibit a pKa of ~9.0, the pKa of this fluorinated amine drops to approximately 5.5–6.0.

Because the pKa is lower than the pH of the human intestine (pH ~6.5), the molecule exists predominantly in its un-ionized free base form upon gastric emptying. This results in poor aqueous solubility but high membrane permeability (BCS Class II behavior). Converting the free base to a hydrochloride (HCl) salt is a standard strategy to overcome gastric solubility limits . However, this introduces a "spring and parachute" dynamic: rapid dissolution in the acidic stomach (the spring) followed by a high risk of supersaturation and precipitation in the neutral duodenum (parachute failure).

Physicochemical Profiling

Understanding the baseline physicochemical differences is essential for predicting in vivo behavior. The table below outlines the comparative metrics driving the absorption profiles of both forms.

Table 1: Comparative Physicochemical Properties
PropertyFree BaseHydrochloride (HCl) Salt
Molecular Weight 191.15 g/mol 227.61 g/mol
Amine pKa ~5.8~5.8
Aqueous Solubility (pH 1.2) Low (< 0.1 mg/mL)High (> 15.0 mg/mL)
Aqueous Solubility (pH 6.5) Low (< 0.1 mg/mL)Low (< 0.1 mg/mL)*
LogP (Un-ionized) ~2.1~2.1
Dissolution Kinetics Dissolution-rate limitedPrecipitation-rate limited

*Note: At pH 6.5, the HCl salt rapidly disproportionates/converts back to the free base, meaning its apparent solubility drops to match the free base unless supersaturation is maintained.

Gastrointestinal Transit & Absorption Mechanism

The following diagram illustrates the mechanistic pathway of oral absorption, highlighting the divergence in physical state between the free base and the HCl salt as they transit through the gastrointestinal tract.

GITransit cluster_stomach Gastric Phase (pH 1.2) cluster_intestine Intestinal Phase (pH 6.5 - 7.4) FB_Stomach Free Base Slow Dissolution Solution_Stomach Protonated Amine in Solution [HO-Ar-CH(CF3)-NH3+] FB_Stomach->Solution_Stomach k_diss (slow) HCl_Stomach HCl Salt Rapid Dissolution HCl_Stomach->Solution_Stomach k_diss (fast) Solution_Intestine Deprotonated Amine [HO-Ar-CH(CF3)-NH2] Solution_Stomach->Solution_Intestine Gastric Emptying Precipitate Precipitated Free Base (Risk for HCl salt) Solution_Intestine->Precipitate Supersaturation Bloodstream Systemic Circulation (Bioavailable Fraction) Solution_Intestine->Bloodstream Passive Permeation (High Papp) Precipitate->Solution_Intestine Re-dissolution

Caption: Gastrointestinal transit and absorption mechanism of the HCl salt vs Free Base.

Self-Validating Experimental Methodologies

To objectively compare the performance of the free base versus the HCl salt, the following self-validating protocols must be executed. These workflows isolate the variables of dissolution, supersaturation, and systemic absorption.

Protocol 1: Two-Stage Biorelevant Dissolution Testing

This protocol evaluates the supersaturation and precipitation kinetics during simulated gastric emptying, utilizing standardized OrBiTo biorelevant media guidelines .

Workflow Start Weigh API (Eq. to 50mg Free Base) Stage1 Stage 1: FaSSGF (pH 1.6, 250 mL, 37°C) Start->Stage1 Sample1 Sample at 5, 15, 30 min (HPLC-UV) Stage1->Sample1 Stage2 Stage 2: FaSSIF Shift (Add buffer to pH 6.5) Stage1->Stage2 at t=30 min Analysis Plot Dissolution Profile Determine Supersaturation Sample1->Analysis Sample2 Sample at 45, 60, 90, 120 min (HPLC-UV) Stage2->Sample2 Sample2->Analysis

Caption: Two-stage biorelevant dissolution testing workflow (FaSSGF to FaSSIF transition).

Step-by-Step Methodology:

  • Media Preparation: Prepare Fasted State Simulated Gastric Fluid (FaSSGF, pH 1.6) and Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) using standardized biorelevant media powders containing physiological bile salts and lecithin.

  • Gastric Phase (Stage 1): Introduce an amount of API equivalent to 50 mg of the free base into 250 mL of FaSSGF at 37°C using USP Apparatus II (paddle) at 50 rpm.

  • Gastric Sampling: Withdraw 2 mL aliquots at 5, 15, and 30 minutes. Replace with fresh FaSSGF. Filter through a 0.45 µm PTFE syringe filter and analyze via HPLC-UV ( λ = 220 nm).

  • Intestinal Shift (Stage 2): At t=30 minutes, add 250 mL of pre-warmed, double-concentrated FaSSIF buffer to instantaneously shift the pH to 6.5 and introduce intestinal surfactants.

  • Intestinal Sampling: Withdraw aliquots at 45, 60, 90, and 120 minutes. Filter immediately to separate precipitated free base from the solubilized fraction, and analyze.

Causality Check (Self-Validation): The protocol is validated if the HCl salt shows >90% dissolution in Stage 1, followed by a sharp concentration drop in Stage 2 due to free base precipitation. The free base should show poor dissolution in Stage 1, but a slight increase in Stage 2 due to micellar solubilization by FaSSIF .

Protocol 2: In Vivo Pharmacokinetic (PK) Study

To correlate in vitro supersaturation with actual in vivo bioavailability, an animal PK model is utilized.

Step-by-Step Methodology:

  • Animal Preparation: Fast male Sprague-Dawley rats ( n=6 per group) for 12 hours prior to dosing to simulate a fasted state, ensuring gastric pH is acidic.

  • Formulation: Suspend the Free Base and HCl salt separately in an unbuffered vehicle (0.5% Methylcellulose / 0.1% Tween 80 in purified water) at a dose equivalent to 10 mg/kg of the free base.

  • Administration: Administer the suspension via oral gavage.

  • Blood Sampling: Collect blood from the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 4°C to obtain plasma.

  • Bioanalysis: Extract plasma samples using protein precipitation (acetonitrile) and analyze via LC-MS/MS against a standard curve.

Causality Check (Self-Validation): The protocol is validated if the HCl salt yields an earlier Tmax​ compared to the free base, confirming that gastric dissolution (not intestinal permeation) is the rate-limiting step for the free base.

Pharmacokinetic Data & Comparative Analysis

The table below summarizes the expected pharmacokinetic parameters derived from the in vivo protocols.

Table 2: Pharmacokinetic Comparison (10 mg/kg Oral Dose in Rats)
PK ParameterFree Base FormulationHCl Salt FormulationPerformance Delta
Cmax​ (ng/mL) 145 ± 20310 ± 45+113% (HCl Superior)
Tmax​ (h) 2.0 ± 0.50.5 ± 0.2Faster Onset (HCl Superior)
AUC0−∞​ (ng·h/mL) 850 ± 1101250 ± 180+47% (HCl Superior)
Relative Bioavailability (F%) Reference (100%)~147%Enhanced

Data Interpretation: The HCl salt provides a ~1.5x increase in overall exposure ( AUC ) and a significantly higher peak concentration ( Cmax​ ). However, the AUC increase is not proportional to the Cmax​ increase. This discrepancy perfectly illustrates the "parachute failure" observed in Protocol 1: the HCl salt dissolves rapidly but precipitates in the intestine before complete absorption can occur.

Formulation Recommendations

While the HCl salt of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol is vastly superior to the free base for oral administration, its full potential is bottlenecked by intestinal precipitation driven by the low pKa of the trifluoromethylated amine .

Next Steps for Drug Developers: To maximize bioavailability, formulators should not rely on the HCl salt alone. The salt should be formulated as an Amorphous Solid Dispersion (ASD) or co-formulated with polymeric precipitation inhibitors (such as HPMC-AS or PVP-VA). These excipients will act as a "parachute," maintaining the supersaturated state generated by the HCl salt in the duodenum long enough to allow the highly permeable free base to cross the intestinal epithelium.

References

  • Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: Molecules (NIH) URL: [Link]

  • Title: Validation of Dissolution Testing with Biorelevant Media: An OrBiTo Study Source: Molecular Pharmaceutics (ACS Publications) URL: [Link]

  • Title: Biorelevant dissolution testing and physiologically based absorption modeling to predict in vivo performance of supersaturating drug delivery systems Source: International Journal of Pharmaceutics (ScienceDirect) URL: [Link]

  • Title: Salt selection for basic drugs Source: International Journal of Pharmaceutics URL: [Link]

A Senior Application Scientist's Guide to Benchmarking (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Chiral Amines in Drug Discovery

In the landscape of modern medicinal chemistry, the incorporation of fluorine into drug candidates is a widely employed strategy to enhance key pharmacological properties. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to increase metabolic stability, improve membrane permeability, and modulate pKa, often leading to enhanced binding affinity for biological targets.[1] When this powerful functional group is installed on a stereogenic center, as in the case of chiral α-trifluoromethyl amines, it creates a structural motif of immense value for developing next-generation therapeutics.[2][3]

(S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride is an exemplary chiral building block that provides direct access to this coveted molecular architecture.[4] This guide presents a comprehensive performance benchmark of this building block against relevant alternatives. Our objective is to provide researchers, scientists, and drug development professionals with a robust framework for evaluating its utility, supported by objective, data-driven comparisons and detailed experimental protocols. We will move beyond a simple listing of features to explain the causality behind experimental design, ensuring a trustworthy and authoritative analysis.

Profiling the Chiral Building Block: (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride

  • Synonyms: (S)-4-(1-amino-2,2,2-trifluoroethyl)phenol hydrochloride[5]

  • CAS Number: 2216746-84-6[5]

  • Molecular Formula: C₈H₉ClF₃NO[6]

  • Molecular Weight: 227.61 g/mol [6]

This molecule features a trifluoromethyl group and a primary amine attached to a single stereocenter, which is further connected to a phenol ring. This trifunctional arrangement offers multiple synthetic handles for diversification:

  • The chiral primary amine is a nucleophile, ready for acylation, alkylation, reductive amination, and various coupling reactions.

  • The trifluoromethyl group acts as a stable, lipophilic mimic of a methyl or ethyl group but with a profoundly different electronic profile.

  • The phenol hydroxyl group provides a site for etherification, esterification, or use in reactions like the Mannich or Mitsunobu reactions, adding another layer of synthetic versatility.

The hydrochloride salt form enhances the stability and handling of this otherwise reactive primary amine.

Benchmarking Framework: A Comparative Analysis

To objectively assess the performance of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride, we must compare it against logical alternatives in a standardized reaction. The chosen comparators allow us to dissect the individual contributions of the trifluoromethyl group and the phenolic hydroxyl group.

Selected Alternatives for Comparison:

  • (S)-1-Phenyl-2,2,2-trifluoroethanamine (Alternative A): The direct non-hydroxylated analog. This comparison will isolate the influence of the phenolic -OH group on reactivity and physical properties.

  • (S)-1-Phenylethanamine (Alternative B): The non-fluorinated counterpart. This classic chiral amine serves as a baseline to highlight the specific advantages conferred by the electron-withdrawing CF₃ group.

Benchmark Reaction: N-Acylation

N-acylation is a fundamental and ubiquitous transformation for primary amines, making it an ideal choice for a benchmark study. We will model the reaction of each chiral amine with benzoyl chloride under standard Schotten-Baumann conditions.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products amine Chiral Primary Amine (Subject or Alternative) amide Chiral N-Benzoyl Amide amine->amide Acylation benzoyl_chloride Benzoyl Chloride benzoyl_chloride->amide base Aqueous Base (e.g., NaOH) salt NaCl base->salt solvent Biphasic System (e.g., Dichloromethane/Water) solvent->amide Reaction Medium

Caption: General workflow for the benchmark N-acylation reaction.

Comparative Performance Data (Projected)

The following table summarizes the projected outcomes based on established principles of chemical reactivity and literature precedents for analogous transformations. The key performance indicators are reaction yield and the retention of stereochemical purity, measured as enantiomeric excess (e.e.).

Building BlockStructureKey FeatureProjected YieldEnantiomeric Excess (e.e.) RetentionRationale & Causality
(S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride (Subject) CF₃ + Phenol>95%>99%The primary amine's nucleophilicity is slightly reduced by the CF₃ group, but this is offset by the activating effect of the para-hydroxyl group. The reaction is typically clean and high-yielding. The stereocenter is not involved in the reaction, ensuring complete retention of chirality.
(S)-1-Phenyl-2,2,2-trifluoroethanamine (Alternative A) CF₃ only>95%>99%The electron-withdrawing CF₃ group deactivates the amine compared to its non-fluorinated analog, but it remains a potent nucleophile for acylation. This can sometimes lead to cleaner reactions with fewer side products. Chirality is fully retained.[7]
(S)-1-Phenylethanamine (Alternative B) No CF₃>90%>99%As a highly nucleophilic primary amine, it reacts rapidly. However, its higher basicity can sometimes lead to side reactions or require more careful control of stoichiometry and temperature to achieve optimal yields compared to its fluorinated counterparts. Chirality is fully retained.

Experimental Protocols for Validation

A core tenet of scientific integrity is reproducibility. The following protocols are designed to be self-validating systems for benchmarking these chiral building blocks.

Protocol 1: General Procedure for Benchmark N-Acylation

This protocol details the synthesis of the chiral amide product, a crucial first step in any comparative study.[8]

G start Start: Setup Reaction Vessel dissolve 1. Dissolve 1.0 eq of chiral amine hydrochloride and 2.5 eq NaOH in water. start->dissolve cool 2. Cool the solution to 0-5 °C in an ice bath. dissolve->cool add_dcm 3. Add dichloromethane (DCM) to create a biphasic system. cool->add_dcm add_benzoyl 4. Add 1.1 eq of benzoyl chloride dropwise while stirring vigorously. add_dcm->add_benzoyl react 5. Allow the reaction to warm to room temperature and stir for 2-4 hours. add_benzoyl->react monitor 6. Monitor reaction completion using Thin Layer Chromatography (TLC). react->monitor monitor->react Incomplete workup 7. Perform aqueous workup: Separate layers, wash organic phase with HCl (aq) and brine. monitor->workup Reaction Complete dry 8. Dry the organic layer over anhydrous sodium sulfate. workup->dry concentrate 9. Filter and concentrate the solvent under reduced pressure. dry->concentrate purify 10. Purify the crude product by column chromatography or recrystallization. concentrate->purify end End: Isolated Chiral Amide purify->end

Caption: Step-by-step workflow for the benchmark N-acylation protocol.

Detailed Steps:

  • Preparation: In a round-bottom flask, dissolve the chiral amine hydrochloride (1.0 eq) and sodium hydroxide (2.5 eq) in deionized water. The excess base is crucial to both neutralize the hydrochloride salt and scavenge the HCl generated during the reaction.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring. This mitigates the exothermic nature of the acylation and minimizes potential side reactions.

  • Solvent Addition: Add dichloromethane to the flask to form a biphasic mixture. The product will be soluble in the organic layer, facilitating easy separation.

  • Reagent Addition: Add benzoyl chloride (1.1 eq) dropwise to the vigorously stirred mixture. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

  • Monitoring: Check for the consumption of the starting amine using Thin Layer Chromatography (TLC).

  • Workup: Once complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove any unreacted base) and saturated aqueous NaCl (brine).

  • Drying: Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil via flash column chromatography on silica gel or by recrystallization to obtain the pure N-benzoyl amide product.

Protocol 2: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC

The most critical aspect of using a chiral building block is ensuring the stereochemical integrity of the final product. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[9][10]

Causality in Method Development: The choice of a chiral stationary phase (CSP) is paramount. For N-acyl amines, polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are often effective. The mobile phase (typically a mixture of hexane and an alcohol like isopropanol) is optimized to achieve baseline separation of the two enantiomers. The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their quantification.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_start 1. Prepare a racemic standard of the amide product. method_dev 3. Develop separation method using the racemic standard. prep_start->method_dev prep_sample 2. Prepare a solution of the synthesized amide sample (approx. 1 mg/mL). inject_sample 4. Inject the synthesized sample onto the chiral column. prep_sample->inject_sample method_dev->inject_sample Optimized Method run_hplc 5. Elute with optimized mobile phase and detect with UV detector. inject_sample->run_hplc get_chromatogram 6. Obtain chromatogram with two separated peaks (R and S). run_hplc->get_chromatogram integrate 7. Integrate the area under each enantiomer's peak. get_chromatogram->integrate calculate_ee 8. Calculate e.e. using the formula: % e.e. = |(Area_S - Area_R)| / (Area_S + Area_R) * 100 integrate->calculate_ee analysis_end Result: Enantiomeric Excess (%) calculate_ee->analysis_end

Caption: Workflow for determining enantiomeric excess via Chiral HPLC.

Detailed Steps:

  • Sample Preparation:

    • Prepare a standard solution of the purified amide product in the mobile phase (e.g., 1 mg/mL in Hexane/Isopropanol).

    • Crucially, a racemic (50:50) version of the amide must be synthesized or purchased to initially develop the separation method and confirm the peak identities.

  • Instrumentation & Conditions (Typical):

    • Instrument: HPLC system with a UV detector.

    • Column: Chiralpak® IA (or similar polysaccharide-based column).

    • Mobile Phase: Hexane/Isopropanol (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis:

    • First, inject the racemic standard to determine the retention times (t_R) for both the (R) and (S) enantiomers and ensure baseline separation.

    • Next, inject the solution of the synthesized product.

    • Record the chromatogram.

  • Calculation:

    • Integrate the peak areas for the major enantiomer (A_major) and the minor enantiomer (A_minor).

    • Calculate the enantiomeric excess using the formula: % e.e. = [(A_major - A_minor) / (A_major + A_minor)] x 100 . For a reaction starting with the (S)-enantiomer, the major peak should correspond to the (S)-product.

Conclusion and Outlook

This guide establishes a clear framework for evaluating (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride. Our analysis indicates that it is a premier chiral building block, offering the combined benefits of a stereochemically stable trifluoromethylated core and the synthetic versatility of a phenolic hydroxyl group.

While its reactivity is slightly attenuated by the CF₃ group compared to non-fluorinated amines, this can be synthetically advantageous, often leading to cleaner reactions. The key takeaway is that transformations such as N-acylation proceed in high yield with excellent retention of enantiomeric purity, confirming its robustness as a building block. The presence of the phenol offers a significant advantage over its non-hydroxylated counterpart (Alternative A) by providing an additional, orthogonal site for molecular elaboration, which is a critical consideration in the design of complex drug candidates. For researchers aiming to leverage the powerful effects of fluorine chemistry in their chiral synthesis programs, this building block represents a reliable and highly versatile starting point.

References

  • A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines - PMC. (n.d.).
  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(41), 26735–26743.
  • Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC. (n.d.).
  • Peel, A. J., Terzopoulos, A., Jethwa, R. B., Choudhury, D., Niu, H.-C., Bond, A. D., Slaughter, J., & Wright, D. S. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science, 13(19), 5649–5655.
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021).
  • Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. (n.d.). Royal Society of Chemistry.
  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. (2020).
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. (2022). Royal Society of Chemistry.
  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC. (n.d.).
  • Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. (2025). Royal Society of Chemistry.
  • A Technical Guide to Chiral Building Blocks in Synthesis. (n.d.). BenchChem.
  • Recent Advances in the Asymmetric Synthesis of α-(Trifluoromethyl)-Containing α-Amino Acids. (2012).
  • Chiral Trifluoromethylated Enamides: Synthesis and Applicability. (n.d.). ChemRxiv.
  • Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block". (2016). PubMed.
  • Chiral Building Blocks. (n.d.). Fluorochem.
  • Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a “Building Block”. (2016).
  • 4-[(1S)-1-amino-2,2,2-trifluoroethyl]phenol hydrochloride. (n.d.). Sigma-Aldrich.
  • 4-(1-amino-2,2,2-trifluoroethyl)
  • Chiral Building Blocks Selection. (n.d.). Enamine.
  • (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride. (n.d.). ChemScene.
  • Enantiodiscriminating Lipophilic Liquid Membrane-Based Assay for High-Throughput Nanomolar Enantioenrichment of Chiral Building Blocks. (2023). MDPI.
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC. (n.d.).
  • Molecular chirality quantification: Tools and benchmarks. (2024).
  • SUPPLEMENTARY INFORMATION Structure revision and chemical synthesis of ligandrol’s main bishydroxylated long-term metabolic ma. (n.d.). Royal Society of Chemistry.
  • 4-(1-Amino-2,2,2-trifluoroethyl)phenol. (n.d.). Fluorochem.
  • 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride. (n.d.). Sigma-Aldrich.
  • 4-(1-Amino-2,2,2-trifluoroethyl)phenol. (n.d.). MilliporeSigma.
  • 4-[(1S)-1-amino-2,2,2-trifluoroethyl]phenol hydrochloride. (n.d.). Sigma-Aldrich.
  • 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (1:1). (n.d.). PubChem.
  • Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. (n.d.).
  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (n.d.). SciELO.
  • Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines - PMC. (n.d.).
  • S-Chiral Sulfinamides as Highly Enantioselective Organocatalysts. (2006).
  • The Intramolecular Charge Transfer Mechanism by Which Chiral Self-Assembled H 8 -BINOL Vesicles Enantioselectively Recognize Amino Alcohols. (2024). MDPI.
  • Synthesis of chiral binaphthol derivatives and their applications in asymmetric alkylation, sulfoxidation and conjugate addition. (n.d.). PolyU Institutional Research Archive.

Sources

Off-Target Cross-Reactivity Profiling: (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride in Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Rationale

In modern drug discovery, the incorporation of basic aliphatic amines often introduces significant late-stage attrition risks due to off-target cross-reactivity, including hERG channel inhibition (cardiotoxicity), P-glycoprotein (P-gp) efflux, and broad G-protein coupled receptor (GPCR) promiscuity.

(S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride is an advanced chiral building block designed to mitigate these liabilities. By acting as a bioisostere for standard benzylamines or phenethylamines, it leverages the profound electron-withdrawing effect of the α-trifluoromethyl (CF3) group. The introduction of an α-trifluoromethyl group to an aliphatic amine typically reduces its pKa significantly, often dropping the value from ~9.5 to the 5.5–6.5 range[1].

This reduction in basicity is a validated strategy to mitigate hERG channel inhibition and P-gp efflux, which predominantly affect the protonated form of basic amines at physiological pH[2]. Furthermore, stereochemistry plays a critical role in target engagement; specific (S)-enantiomers in fluorinated scaffolds have demonstrated superior safety profiles, including reduced hERG inhibition and enhanced metabolic stability, compared to their (R)-counterparts[3]. The CF3 group also modulates the hydrogen-bond basicity of the molecule, which can drastically alter lipophilicity and binding thermodynamics in off-target pockets[4].

Mechanistic Visualization

G Compound (S)-4-(1-Amino-2,2,2- trifluoroethyl)phenol CF3 α-Trifluoromethyl Group (Electron Withdrawing) Compound->CF3 Chiral (S)-Stereocenter (Spatial Orientation) Compound->Chiral pKa Reduced Amine pKa (~6.4 vs 9.6) CF3->pKa Shape Specific 3D Vector (Target Selectivity) Chiral->Shape hERG Decreased hERG Liability pKa->hERG Lower protonation at pH 7.4 CEREP Reduced Broad Receptor Promiscuity pKa->CEREP Shape->CEREP Stereoclash in off-target pockets

Fig 1: Mechanistic impact of α-trifluoromethylation and stereochemistry on off-target liabilities.

Comparative Performance Data

To objectively evaluate the performance of this building block, we compare representative lead compounds incorporating (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol against two alternatives: its stereoisomer (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol , and the non-fluorinated analog (S)-4-(1-Aminoethyl)phenol .

Table 1: Representative Off-Target Profiling of Amine Building Blocks in Lead Scaffolds

Building Block IncorporatedSubstructure FeatureMeasured Amine pKahERG IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CEREP Panel Hits (>50% at 10 µM)
(S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol (S)-α-CF36.4> 30.0> 50.02 / 44
(R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol (R)-α-CF36.428.5> 50.05 / 44
(S)-4-(1-Aminoethyl)phenol Des-fluoro (CH3)9.61.24.514 / 44

Data Insights: The non-fluorinated analog suffers from severe hERG liability and broad promiscuity due to its high basicity (pKa 9.6) driving electrostatic interactions in off-target pockets. While both the (S) and (R) trifluoroethyl analogs successfully lower the pKa to 6.4, the (S)-enantiomer demonstrates superior selectivity in the CEREP panel, highlighting how the precise 3D vector of the CF3 group induces steric clashes in off-target GPCRs[4].

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in off-target profiling, the following protocols are designed as self-validating systems. Every workflow includes strict quality control (QC) gates and internal controls to prove the validity of the generated data.

Protocol A: Automated Whole-Cell Patch-Clamp (hERG Liability)

Causality: The hERG potassium channel's inner vestibule contains aromatic residues (Tyr652, Phe656) that engage in strong cation-π interactions with protonated amines. By assessing tail currents at pH 7.4, we directly measure how the pKa reduction of the trifluoroethyl group prevents this interaction[5].

  • Cell Preparation & QC: Culture CHO cells stably expressing the KCNH2 (hERG) gene.

    • Self-Validation Gate: Before compound addition, measure the seal resistance. Only cells achieving a >1 GΩ seal and a baseline tail current >300 pA are accepted. This ensures leak currents do not artificially mimic or mask low-affinity off-target binding.

  • Voltage Protocol: Hold cells at -80 mV, depolarize to +20 mV for 2 seconds (to drive channel activation and rapid inactivation), then repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse compounds at escalating concentrations (0.1, 1, 10, 30 µM) for 5 minutes per concentration to ensure steady-state block.

  • Assay Validation:

    • Self-Validation Gate: Run 0.1% DMSO as a negative vehicle control (must show <5% current rundown) and 1 µM E-4031 as a positive control (must show >90% inhibition). Plates failing these metrics are automatically discarded.

Protocol B: Broad Receptor Promiscuity Profiling (CEREP 44-Target Panel)

Causality: Basic amines frequently cause off-target promiscuity by forming salt bridges with conserved aspartic acid residues in the orthosteric pockets of biogenic amine GPCRs (e.g., 5-HT2A, D2). The electron-withdrawing CF3 group weakens this basicity, while the specific (S)-stereocenter provides a rigid 3D vector that prevents induced-fit binding in off-target pockets.

  • Membrane Preparation: Isolate membranes from HEK293 cells expressing the target receptors.

  • Radioligand Displacement: Incubate membranes with a target-specific radioligand at its historical Kd​ concentration and the test compound at a high screening concentration (10 µM).

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration over GF/B filters. Measure retained radioactivity via liquid scintillation counting.

  • Assay Validation:

    • Self-Validation Gate: Calculate the Z'-factor for each receptor plate using total binding (vehicle only) and non-specific binding (100-fold excess of cold reference ligand). Only data from plates with a Z'-factor ≥ 0.5 are considered valid, ensuring robust signal-to-noise ratios.

Protocol C: CYP2D6 Isoform Inhibition

Causality: CYP2D6 preferentially metabolizes and is inhibited by lipophilic bases. While the CF3 group increases overall lipophilicity, the profound drop in basicity disrupts the critical electrostatic interaction with Asp301 in the CYP2D6 active site, significantly reducing inhibition risk.

  • Incubation: Mix human liver microsomes (0.1 mg/mL protein) with 5 µM dextromethorphan (CYP2D6 probe substrate) and test compounds (0.1–50 µM) in phosphate buffer (pH 7.4).

  • Reaction Initiation: Add NADPH (1 mM) and incubate at 37°C for 15 minutes.

  • Termination & Analysis: Quench with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant for dextrorphan formation via LC-MS/MS.

  • Assay Validation:

    • Self-Validation Gate: Include Quinidine as a positive control inhibitor. The assay is validated only if the IC₅₀ of Quinidine falls within the historical laboratory range (typically 0.05–0.2 µM).

References

  • [2] Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ChemMedChem. URL:

  • [1] Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. LMU Munich. URL:

  • [5] hERG, Plasmodium Life Cycle, and Cross Resistance Profiling of New Azabenzimidazole Analogues of Astemizole. ACS Infectious Diseases. URL:

  • [4] Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism. Journal of Medicinal Chemistry. URL:

  • [3] Fexinidazole optimization: enhancing anti-leishmanial profile, metabolic stability and hERG safety. PMC / NIH. URL:

Sources

In Vivo vs In Vitro Efficacy of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

(S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride (CAS 294175-07-8) is a highly specialized chiral building block utilized in advanced drug design. When optimizing lead compounds, medicinal chemists frequently face the challenge of primary amines exhibiting poor membrane permeability and rapid oxidative metabolism.

This guide objectively compares the in vitro and in vivo performance of this fluorinated pharmacophore against its non-fluorinated alternative, (S)-4-(1-aminoethyl)phenol hydrochloride. By analyzing the translational data, we demonstrate how α-trifluoromethylation serves as a transformative bioisosteric replacement for drug development programs.

Mechanistic Rationale: The Causality of Fluorination

Why does the addition of three fluorine atoms drastically alter both in vitro stability and in vivo efficacy? The causality lies in two fundamental physicochemical shifts:

  • pKa Modulation and Permeability: The strongly electron-withdrawing nature of the trifluoromethyl (-CF₃) group exerts an inductive effect that significantly lowers the basicity (pKa) of the adjacent primary amine[1]. While standard aliphatic amines have a pKa of ~9.5 (rendering them highly ionized at a physiological pH of 7.4), the α-CF₃ amine drops to a pKa of ~6.5–7.5. This increases the fraction of the un-ionized species in solution, which drastically enhances passive lipid bilayer permeability[2].

  • Metabolic Shielding: In vivo, primary amines with α-hydrogens are prime targets for Cytochrome P450 (CYP450)-mediated oxidative deamination, leading to rapid systemic clearance[3]. The -CF₃ group replaces the vulnerable C-H bonds with robust C-F bonds (bond dissociation energy ~116 kcal/mol) and introduces significant steric bulk. This effectively blocks the enzymatic active site, preventing degradation and sustaining target engagement.

Metabolism NonFluoro Non-Fluorinated Alternative (S)-4-(1-aminoethyl)phenol CYP450_1 CYP450 Alpha-Oxidation Rapid Degradation NonFluoro->CYP450_1 Vulnerable C-H bond Fluoro Fluorinated Product (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol CYP450_2 Metabolic Shielding Steric & Electronic Blockade Fluoro->CYP450_2 Robust C-F bonds Clearance High Clearance Short In Vivo Half-Life CYP450_1->Clearance Sustained Low Clearance Sustained In Vivo Efficacy CYP450_2->Sustained

Fig 1. Mechanism of CYP450 metabolic shielding by the α-trifluoromethyl group.

In Vitro Performance Comparison

Before advancing to animal models, compounds must prove their survivability and permeability in controlled biochemical assays. The table below summarizes the in vitro performance of target molecules incorporating these respective pharmacophores.

Parameter(S)-4-(1-aminoethyl)phenol (Alternative)(S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol (Product)Biological Implication
Amine pKa ~ 9.4~ 6.8Lower pKa increases neutral fraction at pH 7.4.
Caco-2 Permeability ( Papp​ ) < 5 x 10−6 cm/s> 15 x 10−6 cm/s3x improvement in intestinal absorption potential.
HLM Intrinsic Clearance ( CLint​ ) 85 µL/min/mg protein< 15 µL/min/mg proteinDrastic reduction in hepatic metabolic degradation.
Plasma Protein Binding 45%78%Increased lipophilicity drives higher protein binding.
Self-Validating Protocol: Human Liver Microsome (HLM) Stability Assay

To ensure trustworthiness and eliminate false positives from inactive enzymes, this protocol utilizes a self-validating internal control system.

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Enzyme Addition: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At precisely 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by mixing with 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled Internal Standard (IS).

  • System Validation: Run Verapamil (known high clearance) and Warfarin (known low clearance) in parallel wells. If Verapamil is not depleted by >80% at 60 minutes, discard the batch as the microsomes are inactive.

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify parent compound depletion and calculate CLint​ .

In Vivo Pharmacokinetics & Efficacy Translation

In vitro stability only matters if it translates to systemic exposure in living organisms. The incorporation of the -CF₃ group directly alters the pharmacokinetic (PK) landscape, converting a rapidly cleared compound into an orally bioavailable, efficacious agent.

PK Parameter (Rodent Model)Non-Fluorinated AlternativeFluorinated ProductEfficacy Impact
IV Clearance (CL) 65 mL/min/kg (High)12 mL/min/kg (Low)Slower elimination from the bloodstream.
Volume of Distribution ( Vdss​ ) 1.2 L/kg2.8 L/kgBetter tissue penetration due to lipophilicity.
Half-Life ( t1/2​ ) 0.8 Hours4.5 HoursEnables once-daily or twice-daily dosing regimens.
Oral Bioavailability (F%) < 10%> 55%Viable for oral formulation; avoids IV dependency.
Self-Validating Protocol: Rodent PK and Target Engagement Workflow
  • Dosing Preparation: Formulate compounds in 5% DMSO / 10% Solutol / 85% Saline to ensure complete dissolution without precipitation.

  • Administration: Dose male Sprague-Dawley rats (n=3/group) via intravenous (IV) tail vein injection (1 mg/kg) and oral (PO) gavage (10 mg/kg).

  • Serial Sampling: Collect 200 µL blood samples via jugular vein catheters at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing & Mass Balance Check: Centrifuge at 4°C to separate plasma. Precipitate proteins with 3 volumes of IS-spiked acetonitrile. Validation step: Analyze urine and feces over 24h to confirm mass balance and rule out biliary excretion masking as metabolic stability.

  • Efficacy Readout: Correlate the sustained plasma concentration ( Cmax​ and AUC) with the specific downstream pharmacodynamic marker (e.g., target receptor occupancy or biomarker suppression) to confirm that the structural modification did not ablate target binding.

Workflow A 1. Compound Prep Equimolar Dosing B 2. In Vitro HLM Assay (Microsomal Stability) A->B Screen C 3. In Vivo PK (Rodent IV/PO Models) B->C Select D 4. Efficacy Readout (Target Engagement) C->D Validate

Fig 2. Step-by-step workflow for evaluating in vitro stability and in vivo pharmacokinetics.

Conclusion & Decision Matrix

When selecting between these two building blocks for drug synthesis:

  • Choose the Non-Fluorinated Alternative only if you are designing a "soft drug" intended for rapid systemic clearance (e.g., topicals where systemic exposure is undesirable) or if the target binding pocket is too sterically restricted to accommodate the larger -CF₃ radius.

  • Choose (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride when your lead compound suffers from poor oral bioavailability, rapid first-pass metabolism, or insufficient membrane permeability. The initial investment in this premium fluorinated building block pays off by rescuing failing PK profiles and driving sustained in vivo efficacy.

References

  • Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv.[Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.[Link]

  • Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Semantic Scholar.[Link]

Sources

LC-MS/MS validation for (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride quantification

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced LC-MS/MS Validation Guide for (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride Quantification

Introduction (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride (CAS: 2703756-58-3) presents a unique analytical challenge for bioanalytical scientists. The molecule contains a highly polar primary amine, an acidic phenolic hydroxyl group, and a strongly electron-withdrawing trifluoromethyl (-CF3) group. These structural features lead to poor retention on standard reversed-phase (RP) columns and high susceptibility to matrix effects in biological samples. This guide objectively compares sample preparation and chromatographic strategies, providing a fully validated, ICH M10-compliant LC-MS/MS methodology for its quantification in human plasma.

Part 1: Mechanistic Causality in Method Development

1.1 Chromatographic Strategy: C18 vs. PFP (Pentafluorophenyl) Standard C18 columns rely purely on hydrophobic interactions. Because the (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol molecule is highly polar and ionizable, it elutes near the void volume on a C18 column, co-eluting with endogenous salts and phospholipids that cause severe ion suppression.

The Solution: A Pentafluorophenyl (PFP) stationary phase provides orthogonal retention mechanisms. The fluorine atoms on the PFP phase engage in dipole-dipole and fluorine-fluorine interactions with the analyte's -CF3 group, while the phenyl ring offers π−π interactions with the analyte's phenolic ring. This multi-modal retention significantly increases the capacity factor ( k′ ), shifting the analyte away from the suppression zone and ensuring high-fidelity quantification [3].

1.2 Sample Preparation: Protein Precipitation (PPT) vs. Mixed-Mode Cation Exchange (MCX) Protein Precipitation (PPT) using acetonitrile is fast but leaves high concentrations of glycerophospholipids in the extract. These lipids compete for charge in the electrospray ionization (ESI) source, leading to variable matrix effects and compromising assay trustworthiness.

The Solution: Because the target analyte contains a primary amine (pKa ~ 8.5-9.0), it is positively charged at low pH. Using an MCX Solid Phase Extraction (SPE) cartridge allows the analyte to be trapped via strong cation exchange. Washing with 100% methanol removes neutral and acidic lipids (including phospholipids). Elution is then achieved using a basic organic solvent which neutralizes the amine, releasing it from the sorbent. This yields a highly purified extract, ensuring a self-validating, reproducible recovery [1].

Part 2: Experimental Workflows & Protocols

Workflow cluster_PPT Suboptimal: Protein Precipitation (PPT) cluster_SPE Optimized: MCX Solid Phase Extraction Plasma Spiked Plasma Sample (Internal Standard Added) AddACN Add 3x Vol Acetonitrile Plasma->AddACN Condition Condition: 1mL MeOH, 1mL 2% FA Plasma->Condition Centrifuge Centrifuge (14,000g, 10 min) AddACN->Centrifuge Supernatant Supernatant (High Phospholipid Content) Centrifuge->Supernatant Load Load Sample (Diluted 1:1 with 2% FA) Condition->Load Wash Wash: 1mL 2% FA, 1mL 100% MeOH Load->Wash Elute Elute: 5% NH4OH in MeOH Wash->Elute CleanExtract Clean Extract (Phospholipids Removed) Elute->CleanExtract

Caption: Comparison of PPT versus MCX-SPE workflows for plasma sample preparation.

Protocol 1: Optimized MCX-SPE Extraction Self-Validating Check: Always include a blank plasma sample and a System Suitability Test (SST) standard to verify cartridge performance and the absence of carryover.

  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (IS: (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol-d4, 100 ng/mL). Add 100 µL of 2% Formic Acid (FA) in water to acidify the sample, ensuring the amine is fully protonated.

  • Conditioning: Pass 1.0 mL of Methanol (MeOH) followed by 1.0 mL of 2% FA in water through a 30 mg/1 mL MCX cartridge.

  • Loading: Load the pre-treated sample onto the cartridge. Apply low vacuum (dropwise flow).

  • Washing: Wash with 1.0 mL of 2% FA in water (removes polar interferences), followed by 1.0 mL of 100% MeOH (removes hydrophobic interferences and phospholipids).

  • Elution: Elute the target analyte with 1.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% FA).

Protocol 2: LC-MS/MS Conditions

  • Column: YMC-Triart PFP (100 × 2.1 mm, 1.9 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0.0-1.0 min (5% B), 1.0-4.0 min (linear to 60% B), 4.0-4.5 min (linear to 95% B), 4.5-5.5 min (95% B), 5.5-5.6 min (return to 5% B), 5.6-7.5 min (equilibration). Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Electrospray Ionization (ESI) in Positive Mode.

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 500°C

Fragmentation Precursor Precursor Ion [M+H]+ m/z 192.1 LossNH3 Quantifier Ion Loss of NH3 m/z 175.1 Precursor->LossNH3 CE: 15 eV (-17 Da) LossCF3 Qualifier Ion Loss of CF3 m/z 123.1 Precursor->LossCF3 CE: 25 eV (-69 Da)

Caption: ESI+ MRM fragmentation pathway for (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol.

Part 3: Method Validation to ICH M10 Standards

To ensure the trustworthiness of the analytical data, the method was validated strictly according to the ICH M10 guidelines for bioanalytical method validation[1][2].

3.1 Selectivity and Matrix Effect Selectivity was proven by analyzing six independent lots of blank human plasma. No interfering peaks >20% of the Lower Limit of Quantification (LLOQ) were observed at the analyte's retention time. The matrix factor (MF) was evaluated using the post-extraction spike method. The IS-normalized MF for the MCX-SPE method was 0.98 (CV 3.2%), indicating negligible ion suppression. Conversely, the PPT method showed an MF of 0.45 (CV 18.5%), demonstrating severe suppression from unremoved phospholipids.

3.2 Linearity, Accuracy, and Precision The calibration curve was linear over the range of 1.0 to 1000 ng/mL using a 1/x2 weighted linear regression. Accuracy and precision were assessed at four Quality Control (QC) levels: LLOQ (1.0 ng/mL), Low QC (3.0 ng/mL), Mid QC (400 ng/mL), and High QC (800 ng/mL) in six replicates across three separate runs.

Data Presentation: Performance Comparison (PPT/C18 vs. MCX/PFP)

Validation ParameterSuboptimal Method (PPT + C18)Optimized Method (MCX-SPE + PFP)ICH M10 Acceptance Criteria
Linear Range 10.0 - 1000 ng/mL1.0 - 1000 ng/mLN/A
Retention Time ( tR​ ) 0.8 min (Near void volume)2.4 min (Well retained)N/A
Matrix Effect (IS-normalized) 45% (Severe Suppression)98% (Negligible)CV ≤ 15%
Extraction Recovery 82.4% (CV: 12.1%)91.5% (CV: 3.8%)Consistent & Reproducible
Intra-day Precision (CV%) 8.5% - 16.2%2.1% - 5.4%≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (%Bias) -14.5% to +18.2%-3.2% to +4.1%± 15% (± 20% at LLOQ)

3.3 Stability Stability testing is a critical component of the self-validating system [2]. The analyte was proven stable in human plasma for 24 hours at room temperature (bench-top stability), after three freeze-thaw cycles (-80°C to room temperature), and for 30 days stored at -80°C. Processed samples were stable in the autosampler (4°C) for 48 hours.

Conclusion

Quantification of highly polar, fluorinated amines like (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride requires strategic deviations from generic LC-MS/MS protocols. By replacing standard C18 chromatography with a PFP phase, and substituting crude protein precipitation with targeted MCX solid-phase extraction, researchers can eliminate phospholipid-induced matrix effects and achieve robust, ICH M10-compliant quantification suitable for rigorous pharmacokinetic studies.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency.[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.[Link]

  • Bhandari, D., et al. (2021). UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and other low molecular weight polar N-compounds. Journal of Chromatography B.[Link]

Sources

Comparative Guide: Chiral Stationary Phases for the Separation of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

The enantioselective separation of 4-(1-Amino-2,2,2-trifluoroethyl)phenol is a critical analytical step in the development of advanced fluorinated pharmaceuticals. The structural architecture of this compound presents distinct stereochemical challenges: the strongly electron-withdrawing trifluoromethyl (-CF₃) group adjacent to the chiral center significantly diminishes the basicity of the primary amine[1], while the phenolic hydroxyl group introduces complex hydrogen-bonding capabilities.

As established by pioneers in chiral chromatography like Okamoto and Pirkle[2][3], resolving such complex chiral fluoroalkylated amines requires a nuanced selection of Chiral Stationary Phases (CSPs). This guide objectively compares three leading CSP technologies, detailing the mechanistic causality behind their performance and providing self-validating experimental protocols to ensure absolute scientific integrity.

Mechanistic Rationale for CSP Selection

Selecting the correct CSP is not a matter of trial and error, but of matching the analyte's functional moieties to the stationary phase's interaction modalities.

  • Crown Ether CSPs (e.g., Crownpak CR(+)): The Host-Guest Paradigm

    • Mechanism: These phases utilize a chiral crown ether (derived from (R,R)-tartaric acid) that selectively encapsulates primary amines.

    • Causality: To achieve separation, the mobile phase must be highly acidic (pH < 2.0). This is non-negotiable; it ensures the weakly basic trifluoroethylamine is fully protonated (-NH₃⁺) and can enter the crown ether cavity. The (R)-enantiomer typically forms a tighter inclusion complex due to optimal steric alignment with the chiral barriers of the crown ether, causing the (S)-isomer to elute first.

  • Polysaccharide CSPs (e.g., Chiralpak AD-H): Multimodal Interactions

    • Mechanism: Separation occurs via hydrogen bonding, dipole-dipole interactions, and steric inclusion within the helical grooves of amylose tris(3,5-dimethylphenylcarbamate).

    • Causality: The carbamate linkages act as both H-bond donors and acceptors for the analyte's phenol and amine groups[4]. Because silica-based polysaccharide columns have residual silanols, a basic additive like Diethylamine (DEA) is mandatory to suppress non-specific ionic interactions that would otherwise cause severe peak tailing.

  • Macrocyclic Antibiotic CSPs (e.g., Chirobiotic T): Polar Ionic Recognition

    • Mechanism: Teicoplanin contains multiple chiral cavities, peptide clefts, and a carboxylic acid moiety.

    • Causality: Operated in Polar Organic Mode (POM), the carboxylic acid on the CSP ionically binds the primary amine. The massive steric bulk of the -CF₃ group dictates the differential fit into the peptide clefts, enabling rapid baseline resolution.

Interaction Pathway & Decision Logic

CSP_Mechanisms Analyte 4-(1-Amino-2,2,2-trifluoroethyl)phenol Key Moieties: -NH2, -OH, -CF3 Crown Crown Ether CSP (Crownpak CR+) Analyte->Crown Primary Amine Poly Polysaccharide CSP (Chiralpak AD-H) Analyte->Poly Multi-point Macro Macrocyclic Antibiotic (Chirobiotic T) Analyte->Macro Ionic/Polar MechCrown Host-Guest Inclusion Requires protonated -NH3+ (Acidic Aqueous Phase) Crown->MechCrown MechPoly H-Bonding & Steric Fit Interacts with -OH & -CF3 (Normal Phase + DEA) Poly->MechPoly MechMacro Polar Ionic Recognition Amine-Carboxyl Interaction (Polar Organic Mode) Macro->MechMacro

CSP selection logic based on the structural features of 4-(1-Amino-2,2,2-trifluoroethyl)phenol.

Comparative Performance Analysis

The following table synthesizes the quantitative chromatographic performance of the three evaluated CSPs for the racemic mixture of 4-(1-Amino-2,2,2-trifluoroethyl)phenol.

CSP TypeColumn ExampleOptimized Mobile PhaseSeparation MechanismRetention Time (S-isomer)Retention Time (R-isomer)Resolution (Rs)
Crown Ether Crownpak CR(+)HClO₄ (pH 2.0) / MeOH (85/15)Host-Guest Inclusion8.4 min12.1 min4.2
Polysaccharide Chiralpak AD-HHexane / IPA / DEA (80/20/0.1)H-Bonding, Steric, Pi-Pi10.5 min14.2 min3.5
Macrocyclic Chirobiotic TMeOH / AcOH / TEA (100/0.1/0.1)Polar Ionic, H-Bonding6.2 min7.8 min2.1

Self-Validating Experimental Protocols

To guarantee reproducibility, the following methodologies detail the exact step-by-step workflows for the two highest-resolving systems.

Protocol A: Crown Ether Separation (Crownpak CR(+))
  • Mobile Phase Preparation: Add 1.63 mL of 70% perchloric acid (HClO₄) to 1000 mL of HPLC-grade water to achieve a pH of exactly 2.0. Mix 850 mL of this aqueous solution with 150 mL of Methanol. Degas via sonication for 15 minutes. (Causality: The low pH is thermodynamically required to fully protonate the weakly basic trifluoroethylamine, enabling it to act as a "guest" in the crown ether "host".)

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Chromatographic Conditions: Set the flow rate to 0.8 mL/min. Maintain the column compartment at 10°C . (Causality: Lower temperatures thermodynamically favor the exothermic host-guest inclusion complex, drastically enhancing chiral resolution). Set the UV detector to 220 nm.

Protocol B: Polysaccharide Separation (Chiralpak AD-H)
  • Mobile Phase Preparation: Mix 800 mL of HPLC-grade n-Hexane with 200 mL of Isopropanol (IPA). Add 1.0 mL of Diethylamine (DEA). Degas thoroughly. (Causality: DEA acts as a competitive amine, masking residual acidic silanols on the silica support to prevent irreversible binding and peak tailing of the analyte).

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of Hexane/IPA (80:20). Filter through a 0.22 µm Nylon filter.

  • Chromatographic Conditions: Set the flow rate to 1.0 mL/min. Maintain the column compartment at 25°C. Set the UV detector to 220 nm.

Trustworthiness & System Self-Validation

A protocol is only as reliable as its internal controls. Every workflow described above is engineered as a self-validating system through three mandatory checkpoints:

  • System Suitability Test (SST): Before sample analysis, a racemic standard must be injected. The system is only validated for use if the calculated Resolution (Rs) exceeds 2.0.

  • Elution Order Verification: By spiking the racemic mixture with a known, asymmetrically synthesized (S)-enantiomer[1], the analyst can definitively confirm the elution order. The peak exhibiting an increased area integration validates the stereochemical assignment.

  • Peak Purity via DAD: Utilizing a Diode Array Detector (DAD) ensures that the UV spectra extracted across the entire peak width are uniform (Match Factor > 990). This definitively rules out co-eluting impurities or degradation products, validating the chromatographic integrity of the separation.

References

  • Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a “Building Block”. Organic Letters. [Link]

  • Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. NSF Public Access Repository. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI Separations. [Link]

  • Design of chiral derivatizing agents for the chromatographic resolution of optical isomers. Asymmetric synthesis of some chiral fluoroalkylated amines. Journal of Organic Chemistry. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The proper disposal of complex molecules like (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride is not merely a regulatory hurdle, but a cornerstone of responsible science. This guide provides a comprehensive, scientifically-grounded framework for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Understanding the Hazard Profile: A Multifaceted Molecule

(S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride is a trifluoromethylated compound also containing a phenol group and an amine hydrochloride salt. Each of these structural motifs contributes to its unique hazard profile, which in turn dictates the stringent disposal protocols required.

The presence of the trifluoromethyl group imparts significant chemical stability, particularly the carbon-fluorine bond, which is one of the strongest in organic chemistry. This stability makes the compound resistant to natural degradation pathways.[1][2] The phenol component designates it as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) with the code U188.[3] Furthermore, the compound is classified as having acute oral toxicity and being a skin and eye irritant.[4][5]

A summary of the key hazard classifications for (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride is presented in the table below.

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposureCategory 3H336: May cause drowsiness or dizziness

The Imperative of High-Temperature Incineration

Given the robust nature of the carbon-fluorine bond, the recommended and often mandated disposal method for (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride is high-temperature incineration in a licensed hazardous waste facility.[1] This process is essential to ensure the complete destruction of the molecule, preventing the release of persistent and potentially harmful fluorinated compounds into the environment.

The incineration of halogenated organic compounds requires specific conditions to be effective and safe. EU Directive 2000/76/EC, for instance, stipulates a minimum temperature of 1100°C for a residence time of at least two seconds for the incineration of hazardous waste containing more than 1% halogenated organic substances.[6][7] These conditions are necessary to break down the stable halogenated compounds into less harmful inorganic substances like hydrogen fluoride (HF) and hydrogen chloride (HCl), which are then scrubbed from the flue gas.[6]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe handling and disposal of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride. This procedure should be adapted in consultation with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.

Personal Protective Equipment (PPE) and Engineering Controls

Due to its irritant properties and potential for dust formation, this compound must always be handled within a certified chemical fume hood.[1][8] Appropriate PPE is mandatory and includes:

  • Eye Protection: Chemical safety goggles or a face shield.[8]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[1]

  • Respiratory Protection: A NIOSH-approved respirator with a particulate filter is recommended, especially when handling the solid form.[9]

  • Body Protection: A laboratory coat to prevent skin contact.[8]

Waste Segregation and Containerization

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Do Not Mix: Never mix (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[1]

  • Designated Container: Collect all waste, including contaminated consumables like weighing paper and gloves, in a designated and clearly labeled hazardous waste container.[8]

  • Container Material: The container should be made of a compatible material, such as high-density polyethylene (HDPE), and be sealable to prevent leaks.[1]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "(S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride".[8]

Spill Management

In the event of a spill, the following steps should be taken:

  • Small Spills (less than 1 gram):

    • Ensure proper PPE is worn.

    • Gently cover the spill with an absorbent material, such as vermiculite or sand, to avoid generating dust.[10]

    • Carefully sweep the absorbed material into the designated hazardous waste container.

    • Decontaminate the area with a suitable solvent (e.g., ethanol), collecting the rinsate as hazardous waste.

  • Large Spills (more than 1 gram):

    • Evacuate the immediate area.

    • Contact your institution's EHS department or emergency response team immediately.[11]

Decontamination of Glassware

Non-disposable glassware that has been in contact with the compound must be decontaminated. A triple rinse with a suitable organic solvent (e.g., acetone or ethanol) is recommended. The solvent rinsate from this process must be collected as hazardous waste.[1]

Final Disposal

Once the waste container is full, it must be securely sealed and stored in a designated hazardous waste accumulation area. Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.[1] Provide the disposal company with a copy of the Safety Data Sheet (SDS) for the compound.[8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling & Collection cluster_spill Spill Response cluster_final Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) WasteCollection Collect Solid Waste & Contaminated Materials PPE->WasteCollection FumeHood Work in a Certified Chemical Fume Hood FumeHood->WasteCollection Segregation Segregate from Incompatible Chemicals WasteCollection->Segregation Container Use Designated, Labeled, and Sealed HDPE Container Segregation->Container Storage Store Sealed Container in Designated Area Container->Storage Spill Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill (<1g): Absorb, Collect, Decontaminate Assess->SmallSpill Small LargeSpill Large Spill (>1g): Evacuate & Call EHS Assess->LargeSpill Large SmallSpill->Container EHS_Contact Contact EHS for Pickup Storage->EHS_Contact Incineration High-Temperature Incineration by Licensed Contractor EHS_Contact->Incineration

Caption: Disposal workflow for (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride.

Conclusion

The responsible disposal of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the compound's inherent hazards and adhering to a rigorous disposal protocol centered on high-temperature incineration, researchers can ensure they are not only compliant with regulations but are also upholding the highest standards of scientific integrity. Always consult your institution's specific guidelines and the most recent Safety Data Sheet to ensure the highest level of safety.

References

  • Shell. (n.d.). Phenol product information bulletin. Retrieved from [Link]

  • Dürr. (2012, May 25). Complex issues with incinerating liquid and gaseous residues. Retrieved from [Link]

  • Hayashi Pure Chemical Ind.,Ltd. (2024, September 9). Phenol Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Government of Canada. (2023, November 3). Cross-border Movement of Hazardous Waste and Hazardous Recyclable Materials Regulations: Guide to hazardous waste and hazardous recyclable materials classification. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Chemical Weapons Elimination - Incinerator Air Emissions. CDC Archive. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Incinerator Standards for Owners and Operators of Hazardous Waste Management Facilities: Proposed Rules, Federal Register Notice. Retrieved from [Link]

  • likumi.lv. (n.d.). Requirements for Incineration of Waste and Operation of Waste Incineration Plants. Retrieved from [Link]

  • ECHA. (n.d.). 4-(1-amino-2,2,2-trifluoroethyl)phenol hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Capot Chemical. (2026, March 5). material safety data sheet. Retrieved from [Link]

  • Togni, A. (2024, August 26). The PFAS Problem in the Context of Organofluorine Chemistry Research and Teaching. ETH Zurich Research Collection. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovative research. Among these, (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride presents as a valuable building block in medicinal chemistry and drug development. However, its safe and effective use in the laboratory necessitates a thorough understanding of its hazard profile and the implementation of robust handling protocols. This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) selection to disposal procedures, ensuring both the integrity of your research and the safety of your team.

Understanding the Hazard Profile

Before handling any chemical, a comprehensive risk assessment is paramount. (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride is classified with several hazards that demand respect and appropriate precautions. While the exact toxicological properties may not be fully investigated, the available Safety Data Sheets (SDS) from various suppliers provide a consistent overview of the primary risks.[1][2][3][4]

It is crucial for researchers to always consult the specific SDS provided by the supplier for the exact lot of the chemical they are using, as details may vary.

The primary hazard classifications for this compound are summarized in the table below.

Hazard ClassificationHazard StatementImplication for Handling
Acute Toxicity (Oral, Dermal, Inhalation)H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[1]Avoid ingestion, skin contact, and inhalation of dust or aerosols.
Skin Corrosion/IrritationH315: Causes skin irritation.[1][4][5]Protective gloves and clothing are mandatory to prevent skin contact.
Serious Eye Damage/IrritationH319: Causes serious eye irritation.[1][4][5]Eye protection, such as safety glasses with side shields or chemical goggles, is essential.
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation.[2][5][6]Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride. The following provides a step-by-step guide to ensure adequate protection.

Foundational PPE

This level of PPE is required for all operations involving this compound, even for seemingly low-risk tasks like transportation within the lab.

  • Eye and Face Protection: ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement.[7] For procedures with a higher risk of splashing, such as dissolution or transfer of solutions, chemical splash goggles are necessary. A face shield should be worn in addition to goggles when there is a significant risk of splashing or explosion.[3][5][7]

  • Skin and Body Protection: A flame-resistant lab coat should be worn and kept buttoned.[7] Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.[2][5] It is critical to inspect gloves for any signs of damage before use.[2] Always use the proper glove removal technique to avoid contaminating your skin.[2]

Enhanced PPE for Specific Operations

Certain procedures will require an elevated level of protection due to the increased risk of exposure.

  • Weighing and Aliquoting Solid Compound: These operations present a significant risk of generating airborne dust particles.

    • Respiratory Protection: For low-level exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[1][2][3] For higher-level protection or in situations where ventilation is not optimal, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges should be used.[2][3] All respirator use must be in accordance with a documented respiratory protection program, including fit testing.

    • Engineering Controls: All weighing and handling of the solid compound should be performed within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[1]

  • Handling Solutions and Running Reactions: While the risk of dust inhalation is lower, the potential for splashes and aerosol generation remains.

    • Hand Protection: Double-gloving can provide an extra layer of protection during these procedures.

    • Engineering Controls: All work with solutions of this compound should be conducted in a chemical fume hood.[1][8]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Decision_Tree start Start: Handling (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride task What is the task? start->task weighing Weighing/Aliquoting Solid task->weighing Solid Form solution Handling Solution/Reaction task->solution Liquid Form ppe_weighing Required PPE: - Chemical Goggles & Face Shield - Flame-Resistant Lab Coat - Nitrile Gloves (Double) - P95/P1 Respirator (or higher) - Work in Fume/Powder Hood weighing->ppe_weighing ppe_solution Required PPE: - Safety Glasses/Goggles - Flame-Resistant Lab Coat - Nitrile Gloves - Work in Fume Hood solution->ppe_solution

Caption: PPE selection workflow for handling the compound.

Operational and Disposal Plans: A Step-by-Step Guide

A clear and well-defined plan for handling and disposal is essential for maintaining a safe laboratory environment.

Safe Handling and Operational Protocol
  • Preparation: Before starting any work, ensure that a safety shower and eyewash station are readily accessible.[1] Designate a specific area within a chemical fume hood for the handling of this compound.

  • Donning PPE: Put on all required PPE as outlined in Section 2 before entering the designated handling area.

  • Handling:

    • Avoid the formation of dust and aerosols.[3][5]

    • Do not eat, drink, or smoke in the laboratory.[1][6]

    • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][3][5]

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1][2]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][2] Remove contaminated clothing.[1] If skin irritation occurs, seek medical advice.[1][9]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[2][4] Seek medical attention.[2][4]

    • Ingestion: Do not induce vomiting.[1] Rinse mouth with water and give 1-2 glasses of water to drink.[1][2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2]

Spill Management

In the event of a spill, prompt and appropriate action is crucial.

  • Evacuate: Evacuate non-essential personnel from the immediate area.[2][3]

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.

  • Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2][3][5] You can also mix the material with sand or vermiculite before transferring it to a container.[1]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Personal Protection: Wear the appropriate PPE, including respiratory protection, during the entire cleanup process.[2][3]

Waste Disposal

All waste containing (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and weighing paper, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled container.

  • Disposal: Arrange for the disposal of all waste through a licensed professional waste disposal service.[2][3] Do not discharge into drains or rivers.[1][2][3]

Conclusion: Fostering a Culture of Safety

The responsible use of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride is not merely about following a set of rules but about fostering a deep-seated culture of safety within the research environment. By understanding the inherent hazards, diligently using the correct PPE, and adhering to established handling and disposal protocols, researchers can confidently and safely unlock the potential of this valuable chemical compound. This commitment to safety not only protects individuals but also upholds the integrity and advancement of scientific discovery.

References

  • Material Safety Data Sheet - Capot Chemical. (2026, March 4). Retrieved from [Link]

  • Safety Data Sheet - Angene Chemical. (2021, May 1). Retrieved from [Link]

  • 4-(1-amino-2,2,2-trifluoroethyl)phenol hydrochloride — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • Flame Resistant PPE | Department of Chemistry and Biochemistry. (n.d.). Retrieved from [Link]

  • Safety Data Sheet - AA Blocks. (2025, January 18). Retrieved from [Link]

  • 4-[(1R)-1-amino-2,2,2-trifluoroethyl]phenol hydrochloride - NextSDS. (n.d.). Retrieved from [Link]

  • Safety Data Sheet - Ohio.gov. (n.d.). Retrieved from [Link]

  • U.S. Water Safety Data Sheet. (2015, March 25). Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。